Indinavir
Description
Properties
IUPAC Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVCZFGXHXORBI-PXQQMZJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157810-81-6 (sulfate (1:1) (salt)) | |
| Record name | Indinavir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150378179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4043802 | |
| Record name | Indinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.82e-02 g/L | |
| Record name | Indinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
150378-17-9 | |
| Record name | Indinavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150378-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indinavir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150378179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDINAVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MG78X43ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167.5-168 °C, 167.5 - 168 °C | |
| Record name | Indinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indinavir, a cornerstone in the history of highly active antiretroviral therapy (HAART), is a potent peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] This guide provides a detailed examination of its mechanism of action, from the fundamental role of HIV-1 protease in the viral lifecycle to the precise molecular interactions that underpin this compound's inhibitory power. We will explore the structural basis of its competitive inhibition, the kinetic parameters defining its efficacy, the molecular genetics of resistance, and the experimental methodologies used to characterize its activity. This document serves as a comprehensive technical resource, synthesizing foundational knowledge with actionable protocols for professionals in the field of antiviral drug development.
The Central Role of HIV-1 Protease in Viral Maturation
The HIV-1 protease (PR) is an aspartyl protease essential for the viral life cycle. It is synthesized as part of the larger Gag and Gag-Pol polyprotein precursors.[4][5] During or shortly after the budding of a new virion from an infected host cell, the protease dimerizes and becomes active.[6] This activation initiates a cascade of proteolytic cleavages at specific sites within the Gag and Gag-Pol polyproteins.[4][7][8]
This process, known as maturation, is critical. It liberates functional viral proteins, including structural components (matrix, capsid, nucleocapsid) and essential enzymes (reverse transcriptase, integrase), from their polyprotein precursors.[9] Without the precise action of HIV-1 protease, these components cannot assemble correctly, resulting in the formation of immature, non-infectious viral particles.[10] Therefore, inhibiting HIV-1 protease is a powerful therapeutic strategy that directly halts the production of infectious virions.[2]
Caption: Role of HIV Protease in the viral lifecycle and the intervention point of this compound.
Molecular Mechanism of this compound Action
This compound functions as a potent and specific competitive inhibitor of HIV-1 and HIV-2 proteases.[2] Its design as a peptidomimetic is central to its mechanism.
Transition-State Analogue
The catalytic mechanism of HIV protease involves the hydrolysis of a peptide bond. This compound is engineered as a hydroxyethylene inhibitor, designed to mimic the tetrahedral transition state of the natural peptide substrate during this hydrolysis.[2] This mimicry allows it to bind to the enzyme's active site with an affinity significantly higher than that of the natural Gag-Pol substrate.
Binding to the Active Site
The active site of the HIV protease is located at the dimer interface and is characterized by a catalytic dyad of two aspartic acid residues (Asp25 and Asp25').[2][11] The inhibitor binds within this active site, effectively occupying it and preventing the binding and subsequent cleavage of the viral polyproteins.
Key interactions, as revealed by X-ray crystallography, include:
-
Hydrogen Bonding: The central hydroxyl group of this compound forms critical hydrogen bonds with the carboxyl groups of the catalytic aspartate residues (Asp25 and Asp25').[2][12]
-
Flap Interaction: The two flexible β-hairpin "flaps" (residues 46-54) of the protease close down over the bound inhibitor.[11][13] This movement is crucial for catalytic activity and inhibitor binding, with specific interactions occurring between the flaps and the inhibitor, often mediated by a water molecule.[13][14][15]
-
Hydrophobic Interactions: The terminal phenyl and pyridine groups of this compound fit into hydrophobic pockets within the enzyme's binding cleft, enhancing its binding affinity and potency.[2]
Caption: Schematic of this compound's key interactions within the HIV protease active site.
Quantitative Efficacy and Resistance
The potency of an inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50).
Inhibitory Potency
This compound is a highly potent inhibitor, with reported Ki values in the sub-nanomolar range, signifying very tight binding to the protease.[16]
| Parameter | Value | Significance |
| Ki (Inhibition Constant) | ~0.36 nM[16] | Represents the intrinsic binding affinity of this compound to the HIV-1 protease. A lower Ki indicates higher potency. |
| IC50 (vs. Wild-Type HIV-1) | Varies | The concentration of this compound required to inhibit viral replication by 50% in cell culture. It is a measure of antiviral activity. |
| Protein Binding | ~60%[17] | The fraction of drug bound to plasma proteins, which is unavailable to act on the target. This influences pharmacokinetics. |
Note: Values can vary depending on experimental conditions and specific viral strains.
Mechanisms of Resistance
The selective pressure of antiretroviral therapy can lead to the emergence of drug-resistant HIV-1 variants. For this compound, resistance is primarily caused by the accumulation of specific mutations within the protease gene (pro).[18][19][20]
-
Primary Mutations: Mutations within the active site (e.g., V82A/T) can directly interfere with inhibitor binding.[21][22]
-
Secondary Mutations: Mutations outside the active site, including in the flap regions (e.g., M46I/L, I54V), can alter the enzyme's conformation, affecting flap dynamics and indirectly reducing inhibitor affinity.[19]
-
Cleavage Site Mutations: Interestingly, mutations can also arise in the Gag polyprotein at the protease cleavage sites.[18][19][23] These mutations can compensate for a less efficient, drug-resistant protease, restoring the virus's ability to replicate.[18][19]
The crystal structures of resistant protease variants complexed with this compound have revealed subtle changes in the binding site that account for the reduced affinity.[21]
Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay
The characterization of protease inhibitors relies on robust biochemical assays. A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common, high-throughput method for measuring protease activity and inhibition.[24][25]
Principle of the FRET Assay
This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher molecule separated by an HIV-1 protease-specific cleavage sequence.[24]
-
Intact Substrate: The fluorophore and quencher are in close proximity. When the fluorophore is excited, its energy is transferred to the quencher (FRET), and no fluorescence is emitted.
-
Cleavage: In the presence of active HIV-1 protease, the peptide is cleaved.
-
Signal: The fluorophore and quencher are separated, disrupting FRET. Excitation of the fluorophore now results in a detectable fluorescent signal.
-
Inhibition: An inhibitor like this compound prevents cleavage, keeping the FRET signal quenched. The degree of inhibition is proportional to the reduction in the fluorescent signal.[24]
Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.
Step-by-Step Methodology
Causality: This protocol is designed to ensure that the measured activity is specific to the protease and that inhibition is accurately quantified. Each component and step is critical for maintaining enzyme stability and achieving reproducible results.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for HIV-1 protease activity (e.g., pH 6.5, containing NaCl, sodium acetate, EDTA, and freshly added DTT). Rationale: The specific pH and salt concentration mimic physiological conditions and maintain the enzyme's structural integrity and catalytic function.
-
HIV-1 Protease: Dilute recombinant HIV-1 protease to the desired working concentration in assay buffer. Keep on ice. Rationale: Low temperature is essential to prevent proteolytic degradation and maintain enzyme activity prior to the assay start.
-
FRET Substrate: Dissolve the FRET peptide substrate in DMSO to create a stock solution, then dilute to a working concentration in assay buffer. Rationale: DMSO is used for solubility of the hydrophobic peptide. The final concentration should be near the Michaelis constant (Km) for sensitive detection of competitive inhibitors.
-
Inhibitor (this compound): Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer. Rationale: Serial dilution allows for the determination of a dose-response curve and calculation of the IC50 value.
-
-
Assay Procedure (96-well plate format):
-
Controls: Designate wells for:
-
100% Activity Control: Protease + Substrate + Buffer (with DMSO vehicle).
-
No Enzyme Control (Blank): Substrate + Buffer.
-
Test Wells: Protease + Substrate + this compound dilution.
-
-
Plate Setup: Add 25 µL of this compound dilutions or vehicle control to the appropriate wells.
-
Enzyme Addition: Add 50 µL of the diluted HIV-1 protease to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
Initiate Reaction: Add 25 µL of the FRET substrate to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint after a specific incubation period (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair (e.g., Ex/Em = 340nm/490nm for EDANS/DABCYL).[25]
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound's mechanism of action is a paradigm of rational drug design. By acting as a high-affinity, competitive, transition-state analogue inhibitor of the essential HIV-1 protease, it effectively halts the viral maturation process. Understanding the precise molecular interactions, the kinetics of inhibition, and the pathways to resistance is crucial for the ongoing development of next-generation protease inhibitors that can overcome existing challenges and provide durable therapeutic options for individuals living with HIV. The experimental frameworks detailed herein provide the necessary tools for the continued evaluation and characterization of such novel antiviral agents.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. HIV - Wikipedia [en.wikipedia.org]
- 7. Cleavage of Human Immunodeficiency Virus Type 1 Proteinase from the N-Terminally Adjacent p6* Protein Is Essential for Efficient Gag Polyprotein Processing and Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Subtype-Specific HIV-1 Protease and the Role of Hinge and Flap Dynamics in Drug Resistance: A Subtype C Narrative [mdpi.com]
- 12. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein conformational dynamics in the mechanism of HIV-1 protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Catalytic contribution of flap-substrate hydrogen bonds in "HIV-1 protease" explored by chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound plasma protein binding in HIV-1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug resistance during this compound therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Drug resistance during this compound therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structures of HIV protease V82A and L90M mutants reveal changes in the this compound-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Indinavir (marketed as Crixivan®) is a potent peptidomimetic inhibitor of the HIV-1 protease, an enzyme critical for viral maturation and replication.[1][2] Its approval in 1996 marked a significant milestone in the treatment of HIV/AIDS, forming a cornerstone of highly active antiretroviral therapy (HAART).[3] The molecular architecture of this compound is complex, featuring five stereogenic centers, which presents a formidable challenge for chemical synthesis. A single, pure enantiomer must be produced on a multi-ton scale, demanding a highly efficient and stereocontrolled process.[4] This guide elucidates the elegant and convergent synthetic strategy developed for this compound sulfate, focusing on the underlying chemical principles, the rationale for methodological choices, and the execution of key transformations that ensure stereochemical fidelity.
Retrosynthetic Analysis: A Convergent Strategy
The industrial synthesis of this compound is a masterclass in convergent design. Instead of a lengthy linear sequence, the molecule is disconnected into three primary building blocks, which are synthesized independently and then coupled together in the final stages.[3][4] This approach maximizes efficiency and minimizes the impact of yield losses in any single step on the overall output.
The key retrosynthetic disconnections break this compound down into:
-
Fragment A: The "eastern" indanolamide portion, originating from (-)-cis-(1S,2R)-1-aminoindan-2-ol (CAI) . This fragment is not merely structural; it serves as a powerful chiral auxiliary to set the stereochemistry of the central core.[4]
-
Fragment B: The "western" piperazine fragment, specifically (S)-N-tert-butyl-piperazine-2-carboxamide .
-
Fragment C: A three-carbon epoxide linker , which is strategically installed onto the CAI fragment before coupling.
Caption: High-level retrosynthetic analysis of this compound.
Synthesis of Chiral Fragments: Setting the Stereochemical Foundation
The success of the entire synthesis hinges on the efficient preparation of the three key fragments in their enantiomerically pure forms.
The (-)-cis-(1S,2R)-1-Aminoindan-2-ol (CAI) Moiety (Fragment A)
The CAI fragment provides two of the five stereocenters in the final molecule. Its synthesis must be robust and highly stereoselective. While several routes exist, including the resolution of racemic mixtures, the most practical industrial methods start from inexpensive, achiral indene.[5]
A highly effective approach involves the asymmetric epoxidation of indene. The Jacobsen-Katsuki epoxidation is particularly well-suited for this transformation, utilizing a chiral manganese-salen complex to deliver the epoxide with high enantioselectivity.[5]
Experimental Protocol: Synthesis of (1S,2R)-Indene Oxide
-
To a solution of indene in a suitable solvent (e.g., chlorobenzene), add 4-(3-phenylpropyl)pyridine N-oxide (P3NO) (3 mol%).
-
Add the (S,S)-(salen)Mn(III)Cl catalyst (0.7 mol%).
-
Cool the mixture and add aqueous sodium hypochlorite (NaOCl, 1.5M) as the oxidant.
-
Stir vigorously until the reaction is complete, as monitored by TLC or GC.
-
Work-up involves separating the organic layer, washing with brine, drying over sodium sulfate, and concentrating under reduced pressure to yield the crude indene oxide, which can be purified by chromatography. This process reliably produces indene oxide in high yield (e.g., 89%) and enantiomeric excess (e.g., 88% ee).[5]
The resulting optically active indene oxide undergoes a regioselective ring-opening reaction. A Ritter reaction, for instance, using acetonitrile in the presence of a strong acid, directly installs the amino and hydroxyl groups in the desired cis configuration, which after hydrolysis yields the target (-)-cis-aminoindanol.[4]
The (S)-Piperazine Carboxamide Fragment (Fragment B)
The synthesis of the chiral piperazine fragment has also seen significant evolution. Early methods relied on classical resolution of a racemic mixture of piperazine-2-carboxamide via diastereomeric salt formation with L-pyroglutamic acid.[4] While effective, this method is inherently limited to a 50% theoretical yield for the desired enantiomer, although the undesired (R)-enantiomer can be racemized and recycled.[4]
More advanced, atom-economical methods employ asymmetric catalysis. The asymmetric hydrogenation of a tetrahydropyrazine precursor using a chiral rhodium catalyst, such as [(R)-BINAP(COD)Rh]TfO, provides direct access to the desired (S)-piperazine with excellent enantioselectivity (e.g., 99% ee) and high chemical yield (96%).[6] This catalytic approach avoids the need for resolution and recycling steps, representing a significant process improvement.
Convergent Assembly: The Stereocontrolling Core Synthesis
This phase represents the strategic heart of the synthesis, where the CAI fragment is used as a chiral auxiliary to construct the central hydroxyethylene isostere and set two additional stereocenters before the final coupling.
Caption: Workflow for the synthesis of the key epoxide intermediate.
Amidation and Stereospecific Allylation
The CAI fragment is first converted into an N,O-protected amide. A one-pot procedure involving amidation with 3-phenylpropionyl chloride followed by acetonide formation is highly efficient.[3][4] The resulting amide serves as the substrate for a crucial stereoselective alkylation.
Causality: The rigid, bicyclic structure of the indanol-derived acetonide creates a highly organized chiral environment. When the amide is deprotonated with a strong base like lithium hexamethyldisilazide (LiHMDS) to form the enolate, one face of the enolate is sterically shielded by the indane framework. Consequently, the electrophile (allyl bromide) can only approach from the less hindered face, resulting in a highly diastereoselective allylation.[3][4] This step establishes the (pro-2R)-configuration of the newly formed stereocenter with exceptional control.
From Olefin to Epoxide: Transfer of Chirality
The pendant allyl group is then meticulously converted into the homochiral epoxide. This is a two-step process:
-
Iodohydrin Formation: The olefin is treated with an in situ source of hypoiodous acid (HOI), often generated from N-iodosuccinimide (NIS) or, more economically on an industrial scale, from sodium hypochlorite and sodium iodide.[4][7] The stereochemistry of the CAI backbone again directs the reaction, leading to the formation of the desired syn-iodohydrin with high diastereoselectivity.[8]
-
Epoxidation: Treatment of the iodohydrin with a base (e.g., sodium methoxide) induces an intramolecular Williamson ether synthesis. The alkoxide displaces the iodide, closing the ring to form the desired epoxide in nearly quantitative yield.[4]
The Key Coupling and Final Assembly
With the three fragments prepared, the final assembly can proceed.
-
Epoxide Opening: The protected piperazine fragment (Fragment B) is coupled with the epoxide-indanolamide intermediate. The piperazine nitrogen acts as a nucleophile, opening the epoxide ring. This reaction is typically performed by heating the two fragments together.[4]
-
Deprotection: The Boc protecting group on the piperazine is removed using acid (e.g., HCl). This step can often be combined with the coupling in a one-pot process, affording the penultimate intermediate in high yield (e.g., 94% over two steps).[4]
-
Pyridylation: The newly freed secondary amine of the piperazine is alkylated with 3-picolyl chloride to install the pyridine ring.[3][4]
-
Salt Formation: Finally, the free base is treated with sulfuric acid to precipitate This compound Sulfate , the active pharmaceutical ingredient, with greater than 99% chemical and enantiomeric purity.[4]
Quantitative Data Summary
The efficiency of a synthesis is best understood through its yields. The following table summarizes representative yields for key transformations in the this compound synthesis.
| Step | Starting Material | Product | Typical Yield | Reference(s) |
| Asymmetric Epoxidation | Indene | (1S,2R)-Indene Oxide | 89% | [5] |
| Asymmetric Hydrogenation | Tetrahydropyrazine Precursor | (S)-N-Boc-piperazine-2-tert-butylcarboxamide | 96% | [6] |
| Epoxide Coupling & Deprotection (One-Pot) | Epoxide Intermediate + Piperazine Fragment | Penultimate Amine Intermediate | 94% | [4] |
| Final Alkylation & Salt Formation | Penultimate Amine Intermediate | This compound Sulfate | High | [4] |
Conclusion
The chemical synthesis of this compound sulfate is a landmark achievement in pharmaceutical process chemistry. It exemplifies the power of a convergent strategy, the critical role of chiral auxiliaries in acyclic stereocontrol, and the successful application of asymmetric catalysis for industrial-scale production. By dissecting the molecule into manageable chiral fragments and devising a highly stereocontrolled method for their assembly, chemists were able to conquer the molecule's complexity. The insights gained from this synthesis continue to inform the development of complex chiral drugs, highlighting a pathway where sophisticated chemical design meets the practical demands of producing life-saving medicines.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5981759A - Process for this compound intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Abstract
Indinavir, a first-generation peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, represents a cornerstone in the development of highly active antiretroviral therapy (HAART).[1] Its efficacy is rooted in its high affinity and specific binding to the protease's active site, effectively blocking the viral maturation process.[2][3] This guide provides a detailed technical examination of the this compound-HIV-1 protease co-crystal structure. We will dissect the molecular interactions governing this potent inhibition, present a validated experimental workflow for determining such protein-ligand crystal structures, and discuss the structural basis of its mechanism of action. This document is intended for researchers, medicinal chemists, and structural biologists engaged in antiviral drug discovery and development.
Introduction: The Strategic Targeting of HIV-1 Protease
The HIV-1 protease is a homodimeric aspartic protease essential for the viral life cycle.[1][4] It functions by cleaving newly synthesized Gag and Gag-Pol viral polyproteins into mature, functional protein components required for the assembly of infectious virions.[5][6] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, thus halting viral replication.[2][7]
This compound was designed as a transition-state analog, mimicking the tetrahedral intermediate of the natural peptide substrate cleavage.[4] Its structure allows it to fit snugly within the C2-symmetric active site of the protease dimer, establishing a network of interactions that result in potent, competitive inhibition.[3][8] Understanding the atomic-level details of this interaction through X-ray crystallography has been pivotal not only for optimizing this compound itself but also for designing subsequent generations of protease inhibitors with improved potency and resistance profiles.
The HIV-1 Protease-Indinavir Co-Crystal Structure: A Molecular Blueprint for Inhibition
The determination of the co-crystal structure of this compound bound to HIV-1 protease has provided invaluable insights into its mechanism of action. Numerous structures have been deposited in the Protein Data Bank (PDB), resolved to high resolution, revealing the precise binding mode of the inhibitor.[9][10]
The Active Site Architecture
The active site of HIV-1 protease is a tunnel-like cavity located at the dimer interface.[1] A pair of catalytic aspartic acid residues, Asp25 from each monomer (Asp25A and Asp25B), resides at the base of this cavity and is crucial for the cleavage mechanism.[4][11] Flexible "flap" regions, typically comprising residues 47-52, cover the active site and undergo significant conformational changes upon substrate or inhibitor binding, effectively trapping the ligand.[12]
Key Binding Interactions
This compound's potency is derived from a dense network of hydrogen bonds and hydrophobic interactions with the protease active site residues.
-
The Catalytic Dyad Interaction: The central hydroxyl group of this compound acts as a transition-state mimic and is strategically positioned to form crucial hydrogen bonds with the carboxylate groups of the catalytic Asp25A and Asp25B residues.[1][4] This interaction is fundamental to its inhibitory mechanism, as it directly blocks the enzyme's catalytic machinery.
-
The "Bridging" Water Molecule: A highly conserved structural water molecule (often designated HOH501 or similar in PDB files) plays a critical role in mediating the interaction between the inhibitor and the enzyme. This water molecule forms a tetrahedral hydrogen bond network, bridging the P1 and P2 carbonyl oxygens of this compound with the backbone amide nitrogens of Ile50A and Ile50B in the flap region.[4][13] This interaction is vital for stabilizing the closed conformation of the flaps, thereby enhancing the inhibitor's binding affinity.
-
Hydrophobic and van der Waals Contacts: The various substituents of this compound, including its phenyl, pyridine, and tert-butyl groups, occupy specific hydrophobic pockets (S1, S2, S1', S2') within the active site. These groups make extensive van der Waals contacts with residues such as Val82 and Ile84, contributing significantly to the overall binding energy.[4][14]
The following diagram illustrates the key interactions between this compound and the HIV-1 protease active site.
Caption: Key molecular interactions between this compound and the HIV-1 protease active site.
Quantitative Analysis of this compound Binding
The structural data is corroborated by quantitative measurements of binding affinity and inhibition. X-ray crystallography provides high-resolution structural details, while kinetic assays provide the thermodynamic context of the interaction.
| Parameter | Value | PDB ID / Source |
| Crystallographic Data | ||
| Resolution (Wild-Type) | 1.40 Å | 1SDV[9] |
| R-Value Work | 0.160 | 1SDV[9] |
| R-Value Free | 0.205 | 1SDV[9] |
| Resolution (Mutant) | 2.20 Å | 2B7Z[10] |
| R-Value Work | 0.216 | 2B7Z[10] |
| R-Value Free | 0.254 | 2B7Z[10] |
| Binding & Inhibition | ||
| Kᵢ (Wild-Type vs. V82A) | 3.3-fold increase in Kᵢ | Mahalingam, B. et al. (2004)[15] |
| Binding Affinity | -7.5 kcal/mol (Predicted) | Extracellular binding... (2019)[16] |
| Plasma Protein Binding | ~60% | CRIXIVAN® Label[17], this compound plasma... (2000)[18] |
Experimental Protocol: Co-Crystallization of HIV-1 Protease with this compound
Determining the crystal structure of a protein-ligand complex is a multi-step process that requires precision and systematic optimization. The following protocol outlines a generalized, field-proven workflow for obtaining co-crystals of HIV-1 protease with this compound, based on established methodologies.[19][20][21][22]
Rationale for Experimental Design
The goal of co-crystallization is to form a stable, homogenous protein-ligand complex in solution that will then crystallize under specific conditions.[23][24] This approach is often preferred over soaking a ligand into an existing apo-protein crystal, especially when the ligand is poorly soluble or induces a significant conformational change in the protein, as is the case with the flap closure in HIV-1 protease.[24]
Step-by-Step Methodology
-
Protein Expression and Purification:
-
Expression: Recombinant HIV-1 protease is typically expressed in E. coli systems.[10] The gene is cloned into an expression vector, and protein expression is induced.
-
Purification: The protein is purified to >95% homogeneity using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography. The final protein is concentrated and stored in a suitable buffer (e.g., 20 mM MES pH 6.0, 1 mM EDTA, 1 mM DTT).
-
-
Protein-Ligand Complex Formation:
-
Solubilization: this compound is dissolved in a suitable solvent, typically DMSO, to create a concentrated stock solution (e.g., 100 mM).[24]
-
Incubation: Purified HIV-1 protease is diluted to a working concentration (e.g., 5-10 mg/mL). The this compound stock solution is added to the protein solution to achieve a final molar excess of the ligand (typically 5-10 fold) to ensure saturation of the binding sites.[24]
-
Equilibration: The mixture is incubated, often on ice or at 4°C, for at least one hour to allow for stable complex formation.[23]
-
-
Crystallization Screening:
-
Method: The hanging-drop vapor diffusion method is commonly employed.[19] A small drop (1-2 µL) of the protein-ligand complex is mixed with an equal volume of a reservoir solution on a siliconized coverslip.
-
Screening: The coverslip is inverted and sealed over a reservoir containing a precipitating agent. This setup is screened against a wide array of conditions (different precipitants like PEG or salts, pH values, and additives) using commercial or custom screens.[19]
-
-
Crystal Optimization and Growth:
-
Initial "hits" from the screening are optimized by systematically varying the concentrations of the precipitant, protein, and buffer pH to obtain large, single, diffraction-quality crystals.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protection: A single crystal is carefully looped and briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation during data collection.
-
Data Collection: The crystal is flash-cooled in liquid nitrogen and mounted on a goniometer in an X-ray beamline, typically at a synchrotron source. Diffraction data are collected as the crystal is rotated.[19]
-
-
Structure Determination and Refinement:
-
Data Processing: The diffraction images are processed to determine unit cell parameters, space group, and reflection intensities.
-
Phasing: The structure is solved using molecular replacement, using a previously determined structure of HIV-1 protease as a search model.[19]
-
Refinement: The model is refined against the experimental data, and the this compound molecule is built into the resulting electron density map. Iterative cycles of refinement and manual model building are performed to achieve a final structure with good R-values and stereochemistry.[9][10]
-
References
- 1. Lead expansion and virtual screening of this compound derivate HIV-1 protease inhibitors using pharmacophoric - shape similarity scoring function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. This compound – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Revealing the binding and drug resistance mechanism of amprenavir, this compound, ritonavir, and nelfinavir complexed with HIV-1 protease due to double mutations G48T/L89M by molecular dynamics simulations and free energy analyses - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparative analysis of the unbinding pathways of antiviral drug this compound from HIV and HTLV1 proteases by supervised molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structures of HIV protease V82A and L90M mutants reveal changes in the this compound-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extracellular binding of this compound to matrix metalloproteinase-2 and the alpha-7-nicotinic acetylcholine receptor: implications for use in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. This compound plasma protein binding in HIV-1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expression, purification and preliminary X-ray crystallographic studies of the human immunodeficiency virus 1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.iucr.org [journals.iucr.org]
- 22. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Indinavir
Authored by a Senior Application Scientist
Abstract
This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the production of infectious virions.[1] As a cornerstone of early highly active antiretroviral therapy (HAART), its clinical efficacy is intrinsically linked to its pharmacokinetic profile. This guide provides a comprehensive technical analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a specialized focus on the complexities of its oral bioavailability. We will delve into the mechanistic underpinnings of its nonlinear pharmacokinetics, the profound impact of food and co-administered drugs, and the established experimental methodologies used to characterize these properties. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a detailed understanding of this compound's disposition in the human body.
Introduction: Mechanism of Action
This compound exerts its antiviral effect by competitively binding to the active site of the HIV-1 protease.[1][2] This action blocks the cleavage of viral gag-pol polyprotein precursors into mature, functional proteins.[3] The resulting viral particles are immature and non-infectious, thus disrupting the viral replication cycle and reducing the viral load in patients.[2][4] The clinical utility of this compound, however, is critically dependent on achieving and maintaining plasma concentrations sufficient to inhibit the protease enzyme effectively.[5]
Core Pharmacokinetic Profile (ADME)
The disposition of this compound in the body is characterized by rapid absorption, moderate protein binding, extensive hepatic metabolism, and elimination primarily through the feces.
Absorption
In the fasted state, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 0.8 hours post-dose.[1][6] The commercially available this compound sulfate salt formulation was selected over the free base due to its enhanced aqueous solubility and more consistent absorption profile, particularly at higher doses.[1][7]
A key feature of this compound's absorption is its nonlinear pharmacokinetics. Over a dose range of 40- to 1,000-mg, plasma concentrations and urinary excretion increase in a greater-than-dose-proportional manner.[1][6] This nonlinearity is attributed to the saturation of dose-dependent first-pass metabolism.[1][8] At lower doses, a significant fraction of the drug is metabolized in the gut wall and liver before reaching systemic circulation. As the dose increases, these metabolic pathways become saturated, leading to a larger fraction of the drug being absorbed intact.[1][8]
Distribution
Once in systemic circulation, this compound is moderately bound to human plasma proteins, with a bound fraction of approximately 60%.[4][9] Its volume of distribution (V/F) in adults has been estimated at 65.7 liters, indicating distribution into tissues.[10]
Metabolism
This compound is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][11] This is the primary pathway for its clearance from the body. At least seven oxidative metabolites have been identified, with the major pathways being oxidations and oxidative N-dealkylations.[12] The two most prominent metabolites are the despyridylmethyl analog (M6) and its dihydroxyindan derivative (M5).[12]
Crucially, this compound is not only a substrate but also an inhibitor of CYP3A4.[3] This property is the basis for significant drug-drug interactions, a pivotal aspect of its clinical use that will be discussed later.
Figure 1: Metabolic pathway of this compound, highlighting the first-pass effect.
Excretion
The primary route of elimination for this compound and its metabolites is via the feces, which accounts for approximately 83% of an administered dose.[12] A smaller fraction is excreted in the urine, with less than 20% of the dose being excreted as unchanged drug.[9][12] The elimination half-life (t1/2) is short, approximately 1.8 hours, necessitating a strict thrice-daily dosing schedule when used without a pharmacokinetic booster.[4][9] Renal clearance values suggest a component of active tubular secretion is involved in its urinary excretion.[1][6]
| Parameter | Value | Source(s) |
| Time to Peak (Tmax) | ~0.8 hours (fasted) | [1][6] |
| Oral Bioavailability (F) | ~65% (fasted) | [4] |
| Plasma Protein Binding | ~60% | [4][9] |
| Elimination Half-life (t1/2) | ~1.8 hours | [4][9] |
| Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [3] |
| Primary Route of Excretion | Feces (~83%) | [12] |
| Urinary Excretion (unchanged) | <20% | [9][12] |
Table 1: Summary of Key Pharmacokinetic Parameters of this compound.
Oral Bioavailability: Critical Determinants
The oral bioavailability of this compound is highly variable and susceptible to several factors, most notably food intake and drug-drug interactions.
The Pronounced Food Effect
Administration of this compound with food can dramatically reduce its absorption. The causality behind this effect is multifactorial, involving changes in gastric pH and potential drug precipitation.[13][14] As a weak base, this compound is highly soluble in the acidic environment of a fasted stomach but may precipitate as the pH rises, limiting its availability for absorption.[14]
-
High-Fat, High-Protein Meals: These have the most significant impact. A high-fat breakfast can decrease the area under the concentration-time curve (AUC) by as much as 77%, effectively rendering the dose sub-therapeutic.[1][15] Similarly, a high-calorie protein meal was shown to decrease the AUC by 68%.[13]
-
Low-Fat, Light Meals: The effect is less pronounced with lighter meals. Studies have shown that low-fat meals have no significant effect on the absorption of an 800 mg dose.[1][6] Therefore, if taken with food, it must be with a light, low-fat meal.
| Meal Type (Compared to Fasted State) | Change in AUC | Change in Cmax | Change in Tmax | Source(s) |
| High-Fat Breakfast (400 mg dose) | ↓ 77% | ↓ 84% | Delayed | [1][6] |
| High-Calorie Protein (600 mg dose) | ↓ 68% | ↓ 74% | Delayed (1h to 3.8h) | [13] |
| High-Calorie Carbohydrate (600 mg dose) | ↓ 45% | ↓ 59% | Delayed (1h to 3.6h) | [13] |
| High-Calorie Fat (600 mg dose) | ↓ 34% | ↓ 46% | Delayed (1h to 2.1h) | [13] |
| Two Low-Fat Meals (800 mg dose) | No significant effect | No significant effect | No significant effect | [1][6] |
Table 2: Quantified Impact of Meal Composition on this compound Oral Bioavailability.
Drug-Drug Interactions: The Role of CYP3A4
This compound's metabolism by and inhibition of CYP3A4 makes it highly susceptible to drug-drug interactions.
-
CYP3A4 Inducers (e.g., Efavirenz, Nevirapine): Co-administration with inducers of CYP3A4 can increase the clearance of this compound, leading to lower plasma concentrations and potential loss of efficacy.[3][16] When given with efavirenz, the this compound dose must be increased to compensate.[17]
-
CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir): Co-administration with potent inhibitors of CYP3A4 can decrease the clearance of this compound, resulting in significantly increased plasma concentrations.[3] This interaction, particularly with Ritonavir, has been leveraged for therapeutic benefit.
Pharmacokinetic Boosting with Ritonavir
Ritonavir is a potent inhibitor of CYP3A4.[5] When a low dose of Ritonavir is co-administered with this compound, it intentionally inhibits this compound's first-pass and systemic metabolism. This practice, known as "boosting," profoundly alters this compound's pharmacokinetics in several beneficial ways:[5][16]
-
Increased Bioavailability: By inhibiting gut wall and hepatic CYP3A4, Ritonavir significantly increases the AUC and Cmax of this compound.[5][18]
-
Prolonged Half-Life: The elimination half-life is extended, allowing for a more convenient twice-daily dosing regimen instead of thrice-daily.[16]
-
Higher Trough Concentrations: Boosting dramatically increases the trough concentration (Cmin), which is crucial for suppressing viral replication and preventing the development of resistance.[5][17]
-
Overcoming the Food Effect: Co-administration with Ritonavir largely mitigates the negative food effect, allowing patients to take the combination with meals without a significant loss of absorption.[5][17]
| Parameter | This compound (800 mg q8h) | This compound + Ritonavir (400 mg / 100 mg q12h) | Fold Change | Source(s) |
| AUC | Standard | ↑ 185% to 475% | 2.9x - 5.8x | [5][18] |
| Cmax | Standard | ↑ 21% to 110% | 1.2x - 2.1x | [5][18] |
| Trough Concentration | Standard | ↑ 11- to 33-fold | 11x - 33x | [5] |
| Dosing Frequency | Every 8 hours | Every 12 hours | N/A | [5][17] |
Table 3: The "Boosting" Effect of Ritonavir on this compound Pharmacokinetics.
Figure 2: Mechanism of Ritonavir-mediated pharmacokinetic boosting of this compound.
Standardized Experimental Protocol: Characterizing this compound Pharmacokinetics
The following outlines a self-validating, step-by-step methodology for a clinical pharmacokinetic study of oral this compound, based on protocols described in the literature.[1][14]
Study Design
-
Design: A randomized, open-label, single-dose, crossover study design is optimal. This design minimizes inter-subject variability by allowing each participant to serve as their own control across different treatment arms (e.g., fasted vs. fed state).
-
Washout Period: A washout period of at least one week (more than 10 half-lives) between treatment phases is mandatory to ensure complete elimination of the drug before the next administration.
-
Standardization: Environmental factors must be strictly controlled. Subjects should be fasted overnight (at least 10 hours) before drug administration and for a set period (e.g., 4 hours) post-dose. Water intake should be standardized.[14]
Dosing and Sample Collection
-
Administration: A single oral dose of this compound (e.g., 600 mg or 800 mg) is administered with a standardized volume of water (e.g., 250 mL).[1][14]
-
Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Sampling Schedule: A rich sampling schedule is critical for accurate parameter estimation. Samples should be collected pre-dose (0 hour) and at multiple time points post-dose, such as 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours.[1] This schedule ensures adequate characterization of the absorption, peak, and elimination phases.
Bioanalytical Method: HPLC with UV or MS/MS Detection
-
Sample Processing: Immediately after collection, blood samples are centrifuged to separate plasma. The plasma is harvested and stored frozen at -20°C or lower until analysis.[1]
-
Sample Preparation (Extraction): this compound is extracted from the plasma matrix. A common and robust technique is liquid-liquid extraction. An internal standard (e.g., verapamil) must be added to every sample, calibrator, and quality control (QC) sample to account for extraction variability.[19]
-
Chromatography: Analysis is performed using a validated High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reverse-phase C18 column is typically used.[20]
-
Mobile Phase: An appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer is used to achieve separation of this compound and the internal standard from endogenous plasma components.
-
-
Detection:
-
Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and recovery. The lower limit of quantification (LLOQ) must be sensitive enough to measure trough concentrations accurately.[19]
Pharmacokinetic Data Analysis
-
Parameter Calculation: Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis (NCA).
-
Cmax and Tmax: Determined directly from the observed data.
-
AUC0-t: Calculated using the linear trapezoidal rule.
-
AUC0-∞: Extrapolated to infinity by adding AUC0-t to the ratio of the last measurable concentration (Ct) and the terminal elimination rate constant (λz).
-
t1/2: Calculated as 0.693/λz.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to compare pharmacokinetic parameters between treatment arms.
Figure 3: Experimental workflow for a crossover pharmacokinetic study.
Conclusion
The pharmacokinetic profile of this compound is complex, defined by rapid but variable absorption, significant and saturable first-pass metabolism, and a high degree of susceptibility to food effects and drug-drug interactions. Its nonlinear kinetics and short half-life presented initial challenges for clinical use. However, a thorough understanding of these properties, particularly its metabolism via CYP3A4, has enabled rational therapeutic strategies. The use of Ritonavir as a pharmacokinetic booster is a prime example of applying pharmacokinetic principles to optimize therapy, transforming this compound into a more robust and patient-friendly agent. The experimental protocols detailed herein represent the gold standard for reliably characterizing the bioavailability and disposition of complex drugs like this compound, ensuring that dosing regimens are grounded in rigorous scientific evidence.
References
- 1. Single-Dose Pharmacokinetics of this compound and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetic Interaction between Ritonavir and this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-dose pharmacokinetics of this compound and the effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Simultaneous investigation of this compound nonlinear pharmacokinetics and bioavailability in healthy volunteers using stable isotope labeling technique: study design and model-independent data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Population Pharmacokinetics of this compound in Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Disposition of this compound, a potent HIV-1 protease inhibitor, after an oral dose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meal composition effects on the oral bioavailability of this compound in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. hivclinic.ca [hivclinic.ca]
- 16. Population pharmacokinetics of this compound alone and in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Pharmacokinetic interaction between ritonavir and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics of the Protease Inhibitor this compound in Human Immunodeficiency Virus Type 1-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Safety of this compound in Human Immunodeficiency Virus-Infected Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
Foreword
The advent of the HIV/AIDS pandemic in the 1980s presented an unprecedented challenge to the scientific and medical communities. The rapid progression of the disease and the lack of effective treatments spurred a global race to understand the biology of the human immunodeficiency virus (HIV) and to develop therapies to combat its devastating effects. This guide provides a comprehensive technical overview of the discovery and development of Indinavir (Crixivan®), a pivotal HIV-1 protease inhibitor that played a crucial role in transforming HIV/AIDS from a terminal illness into a manageable chronic condition. We will delve into the scientific rationale, experimental methodologies, and clinical validation that underpinned the journey of this landmark antiretroviral agent, offering insights for researchers, scientists, and drug development professionals.
The Rationale for Targeting HIV-1 Protease
The replication cycle of HIV-1 is a complex, multi-stage process that offers several potential targets for therapeutic intervention. One of the most critical stages is the maturation of new viral particles, a process orchestrated by the viral enzyme, HIV-1 protease.
The Indispensable Role of HIV-1 Protease
HIV-1 protease is an aspartic protease that functions as a homodimer. Its essential role is the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors.[1][2] These large polyproteins contain the structural proteins (such as p24, the capsid protein) and essential viral enzymes (reverse transcriptase, integrase, and the protease itself) necessary for the formation of mature, infectious virions.[2] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, effectively halting the spread of the virus.[1][2] This critical function made HIV-1 protease a prime target for the development of antiviral drugs.[3]
A Triumph of Structure-Based Drug Design
The development of this compound is a classic example of successful structure-based drug design.[4] Following the identification of HIV as the causative agent of AIDS in 1985, researchers at Merck embarked on a comprehensive AIDS research program in December 1986.[5][6] A pivotal moment came in February 1989 when the three-dimensional structure of the HIV-1 protease enzyme was published.[5] This provided a detailed atomic-level map of the enzyme's active site, the pocket where the polyprotein cleavage occurs. This structural information was instrumental in guiding the rational design of molecules that could bind to this active site with high affinity and specificity, thereby inhibiting its function.[7][8]
From Concept to Candidate: The Discovery of this compound
The journey from understanding the target to identifying a viable drug candidate was a meticulous process of chemical synthesis, in vitro screening, and optimization.
Early Leads and the Challenge of "Drug-Likeness"
Initial efforts in the field focused on creating "peptide mimetics," compounds designed to mimic the natural peptide substrates of the HIV-1 protease.[8] The strategy was to introduce chemical modifications that would prevent the cleavage of the peptide bond, causing the inhibitor to remain tightly bound to the enzyme's active site.[8] However, peptides generally make poor drugs due to issues with oral bioavailability and metabolic stability.
Merck's research team, including Joseph P. Vacca, Bruce D. Dorsey, and James P. Guare, who were later named inventors of the year for their work on Crixivan, systematically synthesized and evaluated a series of compounds.[5][9] An early compound, L-689,502, showed promise but ultimately failed safety assessments due to toxicity.[5] This highlighted a critical challenge: designing a molecule that was not only potent against the target but also safe for human use.
Synthesis and the Emergence of L-735,524
Through iterative cycles of design, synthesis, and testing, the Merck team refined the chemical structure to improve potency, selectivity, and pharmacokinetic properties. This led to the synthesis of this compound sulfate in January 1992, which was assigned the compound number L-735,524.[5]
The chemical synthesis of this compound is a multi-step process. A key component of its structure is the piperazine moiety.[10] The overall synthesis involves the coupling of three main fragments: the piperazine moiety, a Phe-Gly hydroxyethylene isostere, and a (−)-cis-(1S,2R)-1-aminoindan-2-ol moiety. The final steps typically involve the removal of protecting groups and the coupling of the piperazine with 3-picolyl chloride.[10]
In Vitro Evaluation: The FRET-Based Protease Inhibition Assay
A crucial tool in the discovery and optimization of HIV-1 protease inhibitors is the in vitro enzyme inhibition assay. A widely used method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.[11]
-
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[11]
-
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate (e.g., containing EDANS/DABCYL pair)[12]
-
Assay Buffer
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Pepstatin A)[12]
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 330/450 nm)[13]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the test compounds, a positive control inhibitor, and a vehicle control to respective wells.
-
Add the HIV-1 Protease solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[13]
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity in a kinetic mode for a defined period (e.g., 1-3 hours) at 37°C.[13]
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Preclinical Development: Assessing Safety and Pharmacokinetics
Following its promising in vitro profile, L-735,524 (this compound) advanced to preclinical development to evaluate its safety and pharmacokinetic properties in animal models.
Animal Studies
Animal testing was a mandatory step to ensure the safety of the drug candidate before human trials.[14] Studies in rats, dogs, and monkeys were conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[15] These studies revealed species-dependent differences in pharmacokinetics. For instance, the plasma clearance was highest in rats and lowest in dogs.[15][16] Importantly, the metabolic pathways of this compound in these animal models were found to be qualitatively similar to those in humans, validating their use for toxicity studies.[15] The primary enzyme responsible for the oxidative metabolism of this compound was identified as a member of the CYP3A subfamily, specifically CYP3A4 in humans.[15] These preclinical studies were crucial for determining a safe starting dose for human clinical trials.
Clinical Development: Demonstrating Efficacy in Humans
With a solid preclinical data package, Merck initiated human trials for this compound in September 1992.[5] The clinical development program was designed to assess the drug's safety, tolerability, and antiviral activity, both as a monotherapy and in combination with other antiretroviral agents.
Landmark Clinical Trials: Study 035 and ACTG 320
Two pivotal clinical trials provided the compelling evidence of this compound's efficacy that led to its rapid approval:
-
Study 035: This double-blind, placebo-controlled, randomized trial evaluated the safety and efficacy of this compound in various combinations.[17] The study compared this compound monotherapy, a combination of zidovudine (AZT) and lamivudine (3TC), and a triple combination of this compound, AZT, and 3TC.[17] The results, presented in January 1996, were striking. The triple-drug combination therapy demonstrated a profound and sustained reduction in HIV viral load to nearly undetectable levels in a high percentage of patients.[18]
-
ACTG 320: This large-scale, randomized, controlled trial enrolled 1,156 patients with advanced HIV infection (CD4 cell counts of 200 or less) who had prior experience with AZT.[19][20] The study compared a two-drug regimen of AZT and 3TC with a three-drug regimen of this compound, AZT, and 3TC.[19] The primary endpoint was the time to the development of AIDS or death.[19] The results were so compelling that the study was stopped early by the Data and Safety Monitoring Board in August 1996.[21] The triple-therapy group showed a significantly lower rate of disease progression and death compared to the two-drug group.[19][21]
| Clinical Trial | Treatment Arms | Key Findings |
| Study 035 | 1. This compound Monotherapy2. AZT + 3TC3. This compound + AZT + 3TC | The triple-drug combination led to a significant and sustained reduction in HIV viral load.[17][18] |
| ACTG 320 | 1. AZT + 3TC2. This compound + AZT + 3TC | The triple-drug therapy significantly slowed disease progression and reduced mortality in patients with advanced HIV.[19][21] |
Regulatory Approval and Impact on HIV/AIDS Treatment
The overwhelmingly positive data from the clinical trials led to an accelerated approval of this compound by the U.S. Food and Drug Administration (FDA) on March 13, 1996, making it the eighth antiretroviral drug to be approved.[1][5] The approval came a mere 42 days after the submission of the application, a testament to the urgent need for effective HIV therapies and the strength of the clinical data.[5]
The introduction of this compound, along with other protease inhibitors, heralded the era of Highly Active Antiretroviral Therapy (HAART). The combination of a protease inhibitor with two nucleoside reverse transcriptase inhibitors (NRTIs) became the new standard of care for HIV/AIDS.[1] This triple-drug cocktail was able to suppress HIV replication to undetectable levels in many patients, leading to a dramatic reduction in AIDS-related deaths and a significant improvement in the quality of life for people living with HIV.
Post-Market Considerations and the Evolution of HIV Therapy
While this compound was a groundbreaking therapy, its use was not without challenges. The dosing regimen was demanding, requiring administration every eight hours on an empty stomach with a large volume of water to prevent kidney stones (nephrolithiasis), a notable side effect.[18]
Viral Resistance
A significant concern with all antiretroviral therapies is the development of viral resistance. The high mutation rate of HIV can lead to the emergence of viral strains with altered protease enzymes that are no longer effectively inhibited by the drug. This underscores the importance of strict adherence to the prescribed dosing schedule to maintain suppressive drug concentrations and minimize the risk of resistance.
The Next Generation of Protease Inhibitors
The challenges associated with first-generation protease inhibitors like this compound, including pill burden, dietary restrictions, and side effects, drove the development of newer, more convenient, and better-tolerated protease inhibitors such as atazanavir and darunavir.[1] While this compound is no longer a first-line treatment in many parts of the world, its development was a watershed moment in the history of HIV/AIDS treatment, paving the way for the more effective and manageable therapies available today.
Conclusion
The story of this compound's discovery and development is a powerful illustration of the synergy between basic science, rational drug design, and rigorous clinical evaluation. It represents a pivotal chapter in the fight against HIV/AIDS, demonstrating that a deep understanding of viral biology can be translated into life-saving therapies. The lessons learned from the development of this compound continue to inform the ongoing quest for new and improved treatments for HIV and other infectious diseases.
References
- 1. This compound – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchwith.stevens.edu [researchwith.stevens.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. The History of HIV Protease Inhibitors [theinventors.org]
- 9. US5981759A - Process for this compound intermediate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. lonza.com [lonza.com]
- 14. Species differences in the pharmacokinetics and metabolism of this compound, a potent human immunodeficiency virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sex-dependent pharmacokinetics of this compound: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. natap.org [natap.org]
- 17. web page 6 [web.stanford.edu]
- 18. A controlled trial of two nucleoside analogues plus this compound in persons with human immunodeficiency virus infection and CD4 cell counts of 200 per cubic millimeter or less. AIDS Clinical Trials Group 320 Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of this compound on the quality of life in patients with advanced HIV infection treated with zidovudine and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ACTG 320 stopped - National AIDS Treatment Advocacy Project/ HIV / AIDS Treatment Information [natap.org]
- 21. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solid-State Form in Antiviral Drug Development
The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties. These properties, governed by the solid-state form of the API, dictate its solubility, stability, and ultimately, its bioavailability. The case of indinavir, a potent HIV-1 protease inhibitor, serves as an exemplary illustration of this principle. Initially developed as a free base monohydrate, formulation challenges necessitated the development of its sulfate salt to enhance its pharmaceutical performance. This guide provides a comprehensive technical comparison of this compound anhydrous and this compound sulfate, offering insights into the causal relationships between their solid-state properties and their implications for drug development.
I. Physicochemical Properties: A Tale of Two Forms
The fundamental differences between this compound anhydrous and this compound sulfate lie in their molecular structure and crystalline arrangement, which in turn govern their macroscopic properties.
A. Molecular and Crystal Structure
This compound is a complex molecule with multiple functional groups that can participate in hydrogen bonding and salt formation[1]. The anhydrous form exists as a neutral molecule, while this compound sulfate is an azaheterocycle sulfate salt[2]. The commercially available form of this compound sulfate is often an ethanolate solvate, which plays a crucial role in its stability and dissolution characteristics. The crystal structure of this compound sulfate ethanolate reveals a unique channel/ionic solvate structure[3].
B. Solubility: The Driving Force for Change
The primary impetus for developing the sulfate salt of this compound was its significantly improved aqueous solubility compared to the free base. The free base exhibits pH-dependent solubility, which can lead to variable absorption in the gastrointestinal tract[4].
| Property | This compound Anhydrous/Monohydrate | This compound Sulfate | Reference(s) |
| Molecular Formula | C36H47N5O4 | C36H47N5O4 • H2SO4 | [1][2] |
| Molecular Weight | 613.79 g/mol | 711.88 g/mol | [1][2] |
| Appearance | White crystalline powder | White to off-white crystalline powder | [2][5] |
| Melting Point | 153-154 °C (anhydrous from monohydrate) | 150–153 °C (decomposes) | [4][5] |
| Aqueous Solubility | 0.015 mg/mL (unbuffered) | Very soluble in water (>100 mg/mL) | [4][6][7] |
Causality Behind Experimental Choices: The selection of the sulfate salt was a strategic decision to overcome the biopharmaceutical challenges posed by the low and pH-dependent solubility of the free base. A highly soluble salt form ensures more rapid and complete dissolution in the gastrointestinal fluid, a prerequisite for efficient absorption.
II. Pharmaceutical Properties and Formulation Considerations
The differences in physicochemical properties between this compound anhydrous and this compound sulfate have profound implications for their formulation, stability, and in vivo performance.
A. Hygroscopicity: A Double-Edged Sword
This compound sulfate is described as a hygroscopic crystalline powder[2][6]. While its affinity for water contributes to its high solubility, it also presents a significant challenge for formulation and storage.
Experimental Protocol: Gravimetric Sorption Analysis for Hygroscopicity Assessment
This protocol outlines a standard method for determining the hygroscopicity of a pharmaceutical powder.
Objective: To quantify the moisture uptake of this compound anhydrous and this compound sulfate under controlled relative humidity (RH) conditions.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the test substance (this compound anhydrous or this compound sulfate) into a tared sample pan.
-
Instrumentation: Utilize a dynamic vapor sorption (DVS) instrument or a gravimetric sorption analyzer.
-
Experimental Conditions:
-
Equilibrate the sample at a low RH (e.g., 5% RH) until a stable weight is achieved.
-
Increase the RH in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH).
-
At each RH step, allow the sample to equilibrate until a constant weight is recorded.
-
Decrease the RH in a similar stepwise manner to assess desorption.
-
-
Data Analysis: Plot the percentage change in mass as a function of RH to generate a sorption-desorption isotherm.
B. Stability: The Impact of Moisture and Temperature
The chemical and physical stability of the solid form is paramount for ensuring the safety and efficacy of the final drug product. This compound sulfate, due to its hygroscopicity, is susceptible to degradation at elevated humidity and temperature. Studies have shown that the drug remains stable up to 100°C but undergoes degradation at higher temperatures[8].
Experimental Protocol: Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its degradation products.
Objective: To develop and validate an HPLC method for the analysis of this compound sulfate and its potential degradants in stability samples.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[9][10].
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 5.5), acetonitrile, and methanol in a suitable ratio (e.g., 50:30:20 v/v/v)[9][10].
-
Flow Rate: Typically 1.0 mL/min[9].
-
Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method must demonstrate the ability to separate the intact drug from these degradants.
C. Bioavailability: The Ultimate Measure of Performance
Clinical studies have demonstrated the superior oral bioavailability of this compound sulfate compared to the free base. A study by Yeh et al. (1998) showed that the sulfate salt formulation resulted in higher plasma concentrations of this compound compared to a suspension of the free base[12]. The bioavailability of this compound is approximately 65%[5]. However, the absorption of this compound is significantly affected by food, particularly high-fat meals, which can reduce its bioavailability[12].
Trustworthiness in Protocol Design: The described experimental protocols are based on established pharmacopeial methods and principles of analytical chemistry. A self-validating system is inherent in the validation of the HPLC method, where specificity, linearity, accuracy, and precision are rigorously assessed to ensure the reliability of the data.
III. Solid-State Characterization Techniques
A comprehensive understanding of the solid-state properties of this compound anhydrous and this compound sulfate requires the application of various analytical techniques.
A. X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline form of a substance and detecting polymorphism. The diffraction pattern is a unique fingerprint of a specific crystalline structure.
Experimental Protocol: X-Ray Powder Diffraction Analysis
Objective: To obtain the XRPD patterns of this compound anhydrous and this compound sulfate to confirm their crystalline forms.
Methodology:
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation).
-
Data Collection: The sample is scanned over a specific range of 2θ angles (e.g., 5° to 40° 2θ).
-
Data Analysis: The resulting diffractogram is analyzed for the position and intensity of the diffraction peaks.
B. Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a material, such as melting point, enthalpy of fusion, and glass transition temperature. It is a valuable tool for characterizing the solid state and assessing purity.
Experimental Protocol: Differential Scanning Calorimetry Analysis
Objective: To determine the melting point and thermal behavior of this compound anhydrous and this compound sulfate.
Methodology:
-
Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum DSC pan and hermetically sealed.
-
Instrumentation: A differential scanning calorimeter.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: The heat flow as a function of temperature is recorded, and the melting endotherm is analyzed to determine the onset temperature and peak maximum.
IV. Conclusion: From Physicochemical Properties to Clinical Success
The journey of this compound from its initial free base monohydrate form to the clinically successful sulfate salt underscores the critical importance of solid-state chemistry in drug development. The enhanced solubility and bioavailability of this compound sulfate directly translated to improved therapeutic outcomes for HIV-infected patients. This in-depth analysis of the properties of this compound anhydrous and this compound sulfate provides a valuable framework for researchers and drug development professionals. A thorough understanding of the interplay between molecular structure, solid-state properties, and biopharmaceutical performance is essential for the rational design and development of effective and reliable medicines.
References
- 1. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | 150378-17-9 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
- 12. Single-dose pharmacokinetics of this compound and the effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
This technical guide provides a comprehensive analysis of the initial clinical studies of Indinavir, a pivotal first-generation HIV-1 protease inhibitor. We delve into the foundational Phase I and II monotherapy trials that established its pharmacokinetic profile, initial safety, and dose-dependent antiviral activity. This document synthesizes data from seminal studies to explain the scientific rationale behind the clinical development pathway, from dose-escalation strategies to the eventual shift towards combination therapy. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the early clinical evaluation of this compound and its impact on antiretroviral therapy.
Introduction: Targeting HIV-1 Protease
The human immunodeficiency virus type 1 (HIV-1) pandemic spurred an urgent search for effective antiviral agents. A critical target in the HIV-1 lifecycle is the viral protease, an aspartyl protease enzyme essential for the post-translational cleavage of the Gag and Gag-Pol polyprotein precursors.[1] This cleavage step is vital for producing mature, infectious virions.[1] Inhibition of this enzyme results in the assembly of immature, non-infectious viral particles, effectively halting viral replication.[1][2][3][4] this compound (formerly MK-639) was developed as a potent, peptidomimetic hydroxyethylene inhibitor designed to competitively bind to the active site of the HIV-1 protease, thus blocking its function.[1][3] This guide focuses on the crucial initial monotherapy studies that paved the way for its approval and integration into clinical practice.
Pharmacology and Mechanism of Action
This compound is a competitive inhibitor that binds with high affinity and specificity to the active site of the HIV-1 protease.[1][3] Its structure mimics the transition state of the natural polypeptide substrate of the enzyme. The hydroxyl group of the this compound molecule forms key hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') within the enzyme's active site, effectively blocking access to the viral polyproteins.[1] This inhibition prevents the proteolytic cleavage necessary for the maturation of viral particles, thereby reducing the production of infectious HIV.[2][3]
Caption: Mechanism of this compound action on HIV-1 Protease.
Initial Clinical Development: Monotherapy Studies
The early clinical evaluation of this compound focused on establishing its safety, pharmacokinetic properties, and antiviral effect as a single agent. This approach was critical for determining appropriate dosing and understanding the drug's intrinsic activity before moving to more complex combination therapy trials.
Phase I: Safety, Tolerability, and Pharmacokinetics
The primary goals of Phase I studies were to assess the safety and pharmacokinetic (PK) profile of this compound in a dose-escalating manner. These initial trials were typically conducted in healthy volunteers and later in HIV-infected patients.[5]
Experimental Design Rationale: A double-blind, placebo-controlled, rising single-dose design was employed to minimize bias and safely identify the maximum tolerated dose (MTD).[5] Starting with low doses (e.g., 20-40 mg) and escalating to higher doses (up to 1,000 mg) allowed researchers to observe the drug's behavior across a wide therapeutic window.[5] This design is crucial for identifying dose-dependent toxicities and non-linear pharmacokinetic behavior.
The workflow for these studies followed a structured progression to ensure participant safety while gathering robust data.
Caption: Typical workflow for a Phase I dose-escalation study.
Key Findings from Phase I:
-
Absorption: this compound was rapidly absorbed in a fasted state, with time to maximum plasma concentration (Tmax) occurring at approximately 0.8 hours post-dose.[5]
-
Non-Linear Pharmacokinetics: Plasma concentrations and urinary excretion of unchanged drug increased more than proportionally with the dose, indicating non-linear pharmacokinetics.[5] This was attributed to the saturation of first-pass metabolism (primarily by the cytochrome P450 3A4 enzyme) at higher doses.[3][4][5]
-
Food Effect: Administration with a high-fat meal significantly blunted and decreased absorption. However, low-fat meals had no significant effect.[5] This finding was critical for patient dosing instructions.
-
Safety: The drug was generally well-tolerated in single-dose studies. A key observation was that urinary concentrations of this compound often exceeded its solubility, foreshadowing the risk of nephrolithiasis (kidney stones) seen in later studies.[5][6]
Phase II: Evaluating Antiviral Efficacy
Phase II studies were designed to evaluate the antiviral activity and further assess the safety of selected doses of this compound monotherapy in HIV-infected patients over a longer duration (e.g., 24 weeks).[7]
Rationale for Dose Selection: Doses for Phase II trials, such as 600 mg every 6 hours, were selected based on the Phase I PK data.[7] The goal was to maintain plasma concentrations of this compound above the 95% inhibitory concentration (IC95) for most of the dosing interval, a key predictor of antiviral efficacy.[8]
Key Findings from Phase II:
-
Dose-Dependent Antiviral Activity: Studies demonstrated a significant, dose-related antiviral effect.[7] In one study of patients with advanced disease, a dose of 600 mg every 6 hours resulted in a mean maximum decrease in plasma HIV-1 RNA of 1.55 log10 copies/mL (a 97% reduction).[7]
-
Immunologic Improvement: Patients experienced a corresponding increase in CD4+ T-cell counts. The same study reported a mean increase of 143 cells/mm³, which was strongly related to the baseline CD4 count.[7]
-
Viral Rebound and Resistance: A critical finding in these monotherapy trials was the eventual rebound of viral load after an initial decline.[6][7][9] This rebound was associated with the emergence of drug-resistant viral variants, highlighting a major limitation of monotherapy.[9][10] Monotherapy data indicated a clear correlation: the lower the viral load was suppressed, the lower the risk of resistance developing.[10] This observation provided a strong rationale for moving to combination therapy to achieve more profound and durable viral suppression.[10]
Key Methodologies and Experimental Protocols
The clinical evaluation of this compound relied on standardized laboratory assays to quantify its effects on viral replication and the host immune system.
Quantification of HIV-1 RNA (Viral Load)
Principle: Reverse transcriptase-polymerase chain reaction (RT-PCR) was the cornerstone for measuring the concentration of HIV-1 RNA in patient plasma. This technique involves converting viral RNA into complementary DNA (cDNA) using the reverse transcriptase enzyme, followed by amplification of a specific target sequence in the viral genome using PCR.[11][12]
Protocol: Real-Time RT-PCR for HIV-1 RNA Quantification
-
Sample Collection & Processing: Collect whole blood in an EDTA (lavender top) tube.[13] Within 6 hours, centrifuge the sample at 800-1600 x g for 20 minutes to separate the plasma.[13] Aliquot the plasma into a sterile polypropylene vial for storage or immediate processing.[13]
-
RNA Extraction: Extract viral RNA from a defined volume of plasma (e.g., 1 mL) using a validated commercial kit, which typically employs silica-based spin columns or magnetic beads to purify the RNA.[14][15] An internal control (e.g., an armored RNA standard) is often added at this stage to monitor extraction efficiency.[14]
-
Reverse Transcription: In a reaction tube, combine the extracted RNA with a master mix containing reverse transcriptase, dNTPs, and HIV-1 specific reverse primers. Incubate under appropriate temperature conditions (e.g., 50°C for 30 minutes) to generate cDNA.
-
Real-Time PCR Amplification: Add the cDNA to a PCR master mix containing a thermostable DNA polymerase (e.g., Taq polymerase), dNTPs, HIV-1 specific forward and reverse primers, and a fluorescently labeled probe.
-
Thermocycling and Detection: Perform the reaction in a real-time PCR instrument. A typical program includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[14] The instrument measures the fluorescence emitted by the probe in each cycle, which is proportional to the amount of amplified DNA.
-
Quantification: A standard curve is generated using known concentrations of HIV-1 RNA standards. The viral load of the patient sample (in copies/mL) is calculated by interpolating its amplification signal (quantification cycle, Cq) onto the standard curve.[14]
Enumeration of CD4+ T-Cells
Principle: Flow cytometry is the standard method for counting CD4+ T-lymphocytes.[16] This technique involves labeling whole blood with fluorescently tagged monoclonal antibodies specific for cell surface antigens (e.g., CD4 and CD45). The labeled cells are then passed in a single file through a laser beam, and the resulting light scatter and fluorescence signals are used to identify and count specific cell populations.[17]
Protocol: CD4+ T-Cell Counting by Flow Cytometry (Lyse-No-Wash)
-
Sample Collection: Collect whole blood in an EDTA vacutainer tube and maintain at ambient temperature (20-25°C). Process the sample within 48 hours of collection.
-
Antibody Staining: In a test tube, pipette a precise volume of whole blood (e.g., 50-100 µL).[17] Add a pre-determined volume of a cocktail of fluorescently-conjugated monoclonal antibodies (e.g., anti-CD45 and anti-CD4).[17]
-
Incubation: Gently mix and incubate the sample for 15 minutes at room temperature in the dark to allow the antibodies to bind to the cells.[17]
-
Red Blood Cell Lysis: Add 2 mL of a lysing solution (e.g., 0.17 M ammonium chloride) to the tube to lyse the red blood cells.[17] Incubate for another 10-15 minutes.[17]
-
Data Acquisition: Analyze the sample on a flow cytometer. The instrument uses forward and side scatter to identify the lymphocyte population and fluorescence detectors to identify cells positive for CD45 and CD4.
-
Gating and Analysis: Use analysis software to "gate" on the lymphocyte population based on its light scatter properties and CD45 expression. Within the lymphocyte gate, determine the percentage of cells that are positive for CD4.
-
Absolute Count Calculation (Single Platform): For single-platform technologies, a known concentration of fluorescent beads is added to the sample. The absolute CD4+ T-cell count (cells/µL) is calculated by comparing the number of CD4+ events to the number of bead events, using the known bead concentration.
Summary of Key Findings from Initial Monotherapy Trials
The initial trials provided a wealth of quantitative data that defined the clinical characteristics of this compound.
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound were characterized in single-dose studies in healthy volunteers.
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of this compound (Sulfate Capsule) in Healthy Fasted Adults
| Dose | Cmax (μM) | Tmax (h) | AUC (μM·h) |
| 400 mg | 6.86 | ~0.8 | 14.1 |
| 800 mg | 12.6 | ~0.8 | 23.15 |
(Data adapted from single-dose studies in healthy volunteers.[5] Note: Values are approximate means and demonstrate the non-linear increase in exposure with dose.)
Caption: Relationship between this compound PK and PD outcomes.
Antiviral Efficacy and Immunological Response
Phase II monotherapy trials established the potent, albeit temporary, effect of this compound on viral load and CD4 counts.
Table 2: Virologic and Immunologic Response to this compound Monotherapy (24 Weeks)
| Patient Group | Baseline HIV-1 RNA (log10 copies/mL) | Max. RNA Reduction (log10) | Baseline CD4+ (cells/mm³) | Max. CD4+ Increase (cells/mm³) |
| Advanced Disease (n=5) | 5.13 | 1.55 | 66 | 143 |
(Data from a Phase I/II study in patients with extensive prior nucleoside therapy.[7])
Safety and Tolerability Profile
While generally well-tolerated, initial studies identified key adverse effects associated with this compound.
-
Nephrolithiasis: The most significant and common side effect was the formation of kidney stones, which occurred in a subset of patients.[6][18] This was linked to the low solubility of the drug in urine and underscored the importance of adequate hydration for patients.[5][19]
-
Hyperbilirubinemia: Asymptomatic elevations in indirect (unconjugated) bilirubin were commonly observed. This is due to this compound's inhibitory effect on the UGT1A1 enzyme involved in bilirubin conjugation.[2]
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea were also reported.[18]
Discussion and Transition to Combination Therapy
The initial clinical studies of this compound monotherapy were a landmark in HIV therapeutics. They successfully established the drug's potent, dose-dependent antiviral activity and defined its pharmacokinetic and safety profile. The rapid absorption, non-linear kinetics, and food effects identified in Phase I trials were instrumental in shaping the dosing recommendations that would be carried forward.[5]
However, the Phase II monotherapy trials also revealed the Achilles' heel of this approach: the inevitable emergence of drug resistance.[10] The viral rebound observed after several weeks of treatment, despite initial potent suppression, demonstrated that the virus could readily mutate its protease enzyme to evade the drug's effects.[6][9] This finding was a crucial turning point, providing the definitive clinical rationale for abandoning monotherapy in favor of combination treatment. The data strongly suggested that achieving a lower nadir of viral replication was correlated with a delayed emergence of resistance.[10] This principle became the foundation for Highly Active Antiretroviral Therapy (HAART), where combining drugs with different mechanisms of action (like this compound with two nucleoside reverse transcriptase inhibitors) could suppress viral replication to undetectable levels, thereby significantly reducing the probability of resistance developing.[10][19][20]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Single-Dose Pharmacokinetics of this compound and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I/II study of the protease inhibitor this compound in children with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 24-week open-label phase I/II evaluation of the HIV protease inhibitor MK-639 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Drug resistance during this compound therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors influencing the emergence of resistance to this compound: role of virologic, immunologic, and pharmacologic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 12. HIV1 RNA Quantitation | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 13. HIV-1 RNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
- 14. Amplifying and Quantifying HIV-1 RNA in HIV Infected Individuals with Viral Loads Below the Limit of Detection by Standard Clinical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analytik-jena.fr [analytik-jena.fr]
- 16. A Flow-Through Cell Counting Assay for Point-of-Care Enumeration of CD4 T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affordable CD4+-T-Cell Counting by Flow Cytometry: CD45 Gating for Volumetric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. This compound – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
Methodological & Application
Abstract
This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate and precise quantification of Indinavir in human plasma. This compound, a critical protease inhibitor in antiretroviral therapy, requires stringent therapeutic drug monitoring (TDM) to ensure optimal efficacy and minimize toxicity. This document provides a step-by-step protocol, from sample preparation to chromatographic analysis and method validation, designed for researchers, clinical scientists, and professionals in drug development. The methodologies presented are grounded in established scientific principles and supported by authoritative references to ensure reliability and reproducibility.
Introduction: The Clinical Imperative for this compound Monitoring
This compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus.[1] As a cornerstone of combination antiretroviral therapy, maintaining optimal plasma concentrations of this compound is paramount. Sub-therapeutic levels can lead to the development of viral resistance, while supra-therapeutic concentrations are associated with adverse effects, including nephrotoxicity. Consequently, a reliable and validated analytical method for quantifying this compound in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and routine therapeutic drug monitoring in clinical settings.[2]
High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust, cost-effective, and widely accessible platform for this purpose. The method described herein is optimized for sensitivity, specificity, and high throughput, addressing the practical needs of a modern analytical laboratory.
Method Rationale and Overview
The quantification of a drug from a complex biological matrix like plasma necessitates a multi-step approach. The core of this method involves three key stages:
-
Sample Preparation: The primary challenge is the efficient extraction of this compound from plasma proteins and other endogenous components that can interfere with the analysis. This protocol will focus on a liquid-liquid extraction (LLE) procedure, chosen for its high recovery and clean extracts.[2][3][4][5][6] Alternative methods such as solid-phase extraction (SPE)[1][7][8][9] and protein precipitation (PP)[10][11] are also discussed to provide a comprehensive overview of available techniques.
-
Chromatographic Separation: A reversed-phase HPLC (RP-HPLC) method is employed to separate this compound from any remaining matrix components and potential metabolites. The selection of the stationary phase (column), mobile phase composition, and flow rate is critical for achieving a sharp, symmetrical peak with a suitable retention time.
-
Detection and Quantification: UV detection is a reliable and cost-effective method for the quantification of chromophoric molecules like this compound. The selection of an appropriate wavelength is crucial for maximizing sensitivity and minimizing interference.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound Sulfate (Reference Standard) | USP Grade | Sigma-Aldrich or equivalent |
| Verapamil Hydrochloride (Internal Standard) | USP Grade | Sigma-Aldrich or equivalent |
| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |
| Methanol | HPLC Grade | Fisher Scientific or equivalent |
| Methyl tert-Butyl Ether (MTBE) | HPLC Grade | Fisher Scientific or equivalent |
| Potassium Dihydrogen Phosphate | Analytical Grade | Sigma-Aldrich or equivalent |
| Orthophosphoric Acid | Analytical Grade | Fisher Scientific or equivalent |
| Water | Deionized, 18 MΩ·cm | Milli-Q® system or equivalent |
| Drug-free Human Plasma | Sourced ethically | Commercial vendor or biobank |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this application. The following conditions have been optimized for the quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with orthophosphoric acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm[12] |
| Internal Standard | Verapamil (retention time distinct from this compound)[2] |
Rationale for Chromatographic Conditions: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound. The mobile phase composition of acetonitrile and a phosphate buffer provides good peak shape and resolution. Maintaining a pH of 3.5 ensures that the analytes are in a consistent protonation state, leading to reproducible retention times. A detection wavelength of 220 nm offers a good balance of sensitivity for this compound.[12]
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Sulfate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Verapamil Hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to efficiently extract this compound from the plasma matrix.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma (either a calibration standard, quality control, or unknown sample).
-
Internal Standard Spiking: Add 20 µL of the Verapamil working solution (e.g., 10 µg/mL) to each tube.
-
Vortexing: Briefly vortex the mixture for 10 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[3][6]
-
Mixing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (containing this compound and the IS) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Caption: Workflow for Liquid-Liquid Extraction of this compound from Plasma.
Alternative Sample Preparation Methods
While LLE is a robust technique, other methods may be suitable depending on laboratory resources and desired throughput.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and higher throughput, especially with automated systems. Common sorbents for this compound include C18 or polymeric phases like Oasis HLB.[1][7] The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.
-
Protein Precipitation (PP): This is the simplest and fastest method, involving the addition of an organic solvent like acetonitrile to precipitate plasma proteins.[10][11][13][14] However, it may result in less clean extracts and potential ion suppression if used with mass spectrometry.
Caption: Overview of the HPLC Analytical Workflow for this compound Quantification.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose.[15] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | r² = 0.999 over a range of 25-2500 ng/mL[7] |
| Accuracy | % Recovery within 85-115% | 95.2% - 104.5% |
| Precision (Intra-day & Inter-day) | Relative Standard Deviation (RSD) ≤ 15% | Intra-day RSD < 5%, Inter-day RSD < 8% |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 25 ng/mL[7] |
| Specificity | No interference from endogenous components | No interfering peaks observed at the retention times of this compound and IS |
| Stability (Freeze-thaw, Short-term) | % Deviation within ±15% | Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature[2] |
Data Analysis and Quantification
The concentration of this compound in the unknown plasma samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, accurate, and precise means for the quantification of this compound in human plasma. The liquid-liquid extraction protocol effectively removes interfering matrix components, and the optimized chromatographic conditions ensure excellent separation and detection. This validated method is suitable for a range of applications, including therapeutic drug monitoring, pharmacokinetic research, and clinical trials, thereby supporting the safe and effective use of this compound in the management of HIV infection.
References
- 1. Determination of this compound in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. High-performance liquid chromatographic assay to determine the plasma levels of HIV-protease inhibitors (amprenavir, this compound, nelfinavir, ritonavir and saquinavir) and the non-nucleoside reverse transcriptase inhibitor (nevirapine) after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous HPLC assay for quantification of this compound, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid quantification of this compound in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in human cerebrospinal fluid and plasma by solid-phase extraction and high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound, an HIV-protease inhibitor, in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential protein binding of this compound and saquinavir in matched maternal and umbilical cord plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. actascientific.com [actascientific.com]
Application Note
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of the HIV protease inhibitor Indinavir and its six major metabolites (M1, M2, M3, M4a, M5, and M6) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol provides a comprehensive workflow, including sample preparation by solid-phase extraction, optimized chromatographic separation, and specific mass spectrometric detection parameters. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of this compound.
Introduction
This compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus.[1][2] As a key component of highly active antiretroviral therapy (HAART), understanding its metabolic fate is paramount for optimizing dosing regimens and minimizing potential drug-drug interactions.[2] this compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[3] The major metabolic pathways include N-glucuronidation, pyridine N-oxidation, and N-dealkylation.[3][4]
The accurate quantification of both the parent drug and its metabolites in biological matrices is essential for a thorough understanding of its pharmacology. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and specificity.[5] This application note provides a detailed protocol for the analysis of this compound and its key metabolites, offering a valuable tool for preclinical and clinical research.
Analytes and Metabolism
The chemical structures of this compound and its six major metabolites are presented below. Understanding these structures is fundamental to developing a selective analytical method.
This compound
-
Chemical Formula: C₃₆H₄₇N₅O₄
-
Molecular Weight: 613.79 g/mol [6]
Metabolites:
-
M1 (Quaternary Pyridine N-glucuronide): Formed by the addition of a glucuronic acid moiety to the pyridine nitrogen.
-
M2 (2',3'-trans-dihydroxyindanylpyridine N-oxide): Results from the oxidation of the pyridine nitrogen and dihydroxylation of the indan ring.
-
M3 (2',3'-trans-dihydroxyindan): Formed by the dihydroxylation of the indan ring.
-
M4a (Pyridine N-oxide): Results from the oxidation of the pyridine nitrogen.
-
M5 (Despyridylmethyl analog of M3): Formed by the removal of the pyridinylmethyl group and dihydroxylation of the indan ring.
-
M6 (Despyridylmethyl this compound): Results from the removal of the pyridinylmethyl group.[4]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Experimental workflow for the LC-MS/MS analysis of this compound and its metabolites.
Detailed Protocols
Materials and Reagents
-
This compound and its metabolites (analytical standards)
-
Lopinavir (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K₂EDTA)
-
Oasis HLB 96-well µElution plates
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for high recovery and removal of plasma matrix components.[7]
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 20 µL of the internal standard working solution (Lopinavir, 1 µg/mL in 50% methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Plate Conditioning: Condition the Oasis HLB µElution plate wells with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 200 µL of 5% methanol in water.
-
Elution: Elute the analytes with 2 x 50 µL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis
The chromatographic separation is achieved using a reversed-phase UPLC system coupled to a triple quadrupole mass spectrometer.
4.3.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
4.3.2. Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
4.3.3. MRM Transitions
The following MRM transitions are used for the quantification of this compound, its metabolites, and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 614.4 | 421.2 | 25 |
| M1 (N-glucuronide) | 790.4 | 614.4 | 28 |
| M2 (Dihydroxy N-oxide) | 646.4 | 453.2 | 30 |
| M3 (Dihydroxy) | 630.4 | 437.2 | 27 |
| M4a (N-oxide) | 630.4 | 421.2 | 26 |
| M5 (Despyridylmethyl dihydroxy) | 538.3 | 345.2 | 32 |
| M6 (Despyridylmethyl) | 522.3 | 329.2 | 28 |
| Lopinavir (IS) | 629.4 | 447.2 | 22 |
Data Analysis and Quantification
Quantification is performed by integrating the peak areas of the MRM transitions for each analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is used for the calibration curve.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the simultaneous quantification of this compound and its six major metabolites in human plasma. The protocol, from sample preparation to data analysis, is designed to be highly selective, sensitive, and reproducible, making it suitable for a wide range of research and clinical applications in the field of HIV pharmacology.
References
- 1. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Disposition of this compound, a potent HIV-1 protease inhibitor, after an oral dose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of in vitro metabolites of this compound by "intelligent automated LC-MS/MS" (INTAMS) utilizing triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Structural elucidation of metabolites of ritonavir and this compound by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols
Topic: Developing a Robust Animal Model for Indinavir Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Preclinical Modeling of this compound
This compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] As a cornerstone of highly active antiretroviral therapy (HAART), understanding its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the drug—is paramount for optimizing dosing strategies and ensuring therapeutic efficacy. Preclinical animal models serve as an indispensable bridge between in vitro discovery and human clinical trials, providing essential data to predict human PK parameters and inform safe first-in-human dose selection.[3][4]
This guide provides a detailed framework for establishing a scientifically sound and reproducible animal model for characterizing the pharmacokinetics of this compound. We will delve into the critical decision-making process for model selection, provide step-by-step protocols for in-life studies and bioanalysis, and outline the principles of data interpretation, grounding every step in established scientific principles.
The Keystone of a Predictive Model: Justified Species Selection
The validity of any preclinical PK study hinges on the selection of an appropriate animal model. The primary goal is to choose a species that recapitulates human metabolism and disposition of the drug as closely as possible.[5] For this compound, this involves a deep understanding of its metabolic pathways.
The Central Role of Cytochrome P450 3A (CYP3A)
In humans, this compound is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isozyme located in the liver and intestine.[1][6] This metabolic clearance is a major determinant of its oral bioavailability and systemic exposure. Therefore, an ideal animal model must possess a functionally homologous CYP3A subfamily that actively metabolizes this compound.
Studies have shown that rats, dogs, and monkeys all metabolize this compound through oxidative pathways involving CYP3A isoforms, producing metabolite profiles that are qualitatively similar to those observed in humans.[7][8] This metabolic similarity validates their use for preclinical safety and pharmacokinetic assessments.[7]
Comparative Analysis of Relevant Species
| Species | Key Advantages | Key Considerations & Disadvantages |
| Rat | - Cost-effective and readily available.- Well-characterized physiology.- Suitable for high-throughput screening.- Established model for CYP3A induction studies.[6] | - High plasma clearance compared to humans, leading to shorter half-life.[7][8]- Significant sex-dependent differences in metabolism (males clear this compound faster).[8]- Lower oral bioavailability (~24%) compared to dogs.[7] |
| Dog | - Slower metabolism and lower plasma clearance, more akin to humans.[7][8]- High oral bioavailability (~72%), useful for studying absorption.[7]- Can be used for serial blood sampling without composite designs. | - More expensive to house and study.- Ethical considerations are more pronounced.- Sex-dependent differences exist (females clear this compound faster).[8] |
| Monkey (e.g., Rhesus, Cynomolgus) | - Closest phylogenetic and metabolic similarity to humans.- Considered the gold standard for preclinical development of many drugs.[9] | - Highest cost and most significant ethical and regulatory burden.- Intermediate plasma clearance and bioavailability (~19%) between rats and dogs.[7][8]- Complex handling and housing requirements. |
Experimental Workflow and In-Life Protocol
A meticulously planned experimental design is crucial for generating high-quality, interpretable data. This protocol outlines procedures for both intravenous (IV) and oral (PO) administration to enable the determination of absolute oral bioavailability.
Experimental Design Overview
The following diagram illustrates the complete experimental workflow from animal preparation to final data analysis.
Caption: Workflow for an in vivo pharmacokinetic study.
Materials
-
This compound Sulfate
-
0.05 M Citric Acid solution (Vehicle)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
IV administration supplies (syringes, catheters)
-
Blood collection tubes (e.g., K2-EDTA microtubes)
-
Centrifuge, Vortex mixer
-
-80°C Freezer
Step-by-Step In-Life Protocol
Ethical Statement: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines to ensure animal welfare.
-
Animal Acclimatization & Preparation:
-
House rats in a controlled environment (12-h light/dark cycle, controlled temperature and humidity) for at least 3 days prior to the study.
-
Provide ad libitum access to standard chow and water.
-
For oral dosing studies, fast animals overnight (8-12 hours) before administration to minimize food effects on absorption.[2] Water should remain available. Fasting is not required for IV studies.
-
For serial blood sampling from a single animal, surgical implantation of a jugular vein catheter is recommended to minimize stress. Allow 2-3 days for recovery post-surgery.
-
-
Dose Formulation:
-
Prepare a stock solution of this compound in 0.05 M citric acid.[7] A typical oral dose for rats is in the range of 10-20 mg/kg. An IV dose is typically lower, around 5-10 mg/kg.
-
Vortex or sonicate gently to ensure the drug is fully dissolved. Prepare fresh on the day of dosing.
-
-
Drug Administration:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Oral (PO) Administration: Administer the calculated dose volume directly into the stomach using a ball-tipped gavage needle. A typical dosing volume is 5-10 mL/kg.
-
Intravenous (IV) Administration: Administer the dose as a slow bolus injection (over 1-2 minutes) via a lateral tail vein or a previously implanted catheter. A typical IV dosing volume is 1-2 mL/kg.
-
-
Blood Sampling Schedule:
-
Collect blood samples (~100-150 µL per time point) into K2-EDTA tubes.
-
A robust sampling schedule is critical to define the PK profile. Recommended time points:
-
Pre-dose (0 h)
-
Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.
-
-
Rationale: The early time points (5-60 min) are essential to capture the rapid absorption phase (Tmax) and initial distribution. Later time points (2-24 h) are needed to accurately define the elimination phase and calculate the terminal half-life (t½).
-
-
Sample Processing:
-
Immediately after collection, gently invert the EDTA tubes several times to prevent coagulation.
-
Centrifuge the tubes at approximately 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Carefully transfer the supernatant (plasma) to a new, clearly labeled cryovial.
-
Store plasma samples at -80°C until bioanalysis. Samples are stable under these conditions.[10]
-
Bioanalytical Protocol: Quantifying this compound in Plasma
Accurate quantification of the drug in the biological matrix is the foundation of a reliable PK study. This protocol describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, a robust and widely accessible technique.[10][11]
Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Verapamil or another suitable compound not co-administered)[10]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl-t-butyl ether).[11][12]
Step-by-Step Bioanalysis Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and the Internal Standard in methanol.
-
Spike blank rat plasma with the this compound stock solution to create a calibration curve (e.g., 25 to 2500 ng/mL).[11]
-
Prepare QC samples in blank plasma at low, medium, and high concentrations to be run with the study samples for method validation.
-
-
Sample Extraction (Solid-Phase Extraction):
-
Thaw study samples, calibrators, and QCs on ice.
-
To 100 µL of plasma, add 10 µL of the IS working solution and vortex.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial.
-
-
HPLC-UV Chromatographic Conditions:
-
Method Validation:
-
The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines (e.g., FDA, EMA) to ensure the data is trustworthy.[13] The acceptance criteria for accuracy and precision are typically within ±15% (±20% at the lower limit of quantification).
-
Pharmacokinetic Data Analysis and Interpretation
Once plasma concentrations are determined, they are analyzed to derive key PK parameters. This is typically performed using non-compartmental analysis (NCA) with specialized software (e.g., Phoenix WinNonlin).
Pharmacokinetic Modeling
The plasma concentration-time data for this compound can often be described by a one- or two-compartment model with first-order absorption and elimination.[14][15]
Caption: A one-compartment pharmacokinetic model.
Key Pharmacokinetic Parameters
The following table summarizes the key parameters derived from the plasma concentration-time profile and their significance. Representative data for the rat model are included for illustrative purposes.
| Parameter | Description | Typical Value (Rat, ~10 mg/kg) | Significance |
| Cmax | Maximum observed plasma concentration | ~1500 ng/mL (PO) | Indicates rate and extent of absorption. |
| Tmax | Time to reach Cmax | ~0.5 - 1.0 h (PO) | Indicates speed of absorption. |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point | ~3000 ng*h/mL | Represents total drug exposure over time. |
| t½ | Terminal elimination half-life | ~1.5 - 2.5 h | Determines dosing interval and time to steady state. |
| CL | Clearance | ~100 mL/min/kg | Measures the efficiency of drug elimination from the body.[7] |
| Vd | Volume of distribution | ~5 L/kg | Indicates the extent of drug distribution into tissues versus plasma. |
| F (%) | Absolute Oral Bioavailability | ~24%[7] | The fraction of the oral dose that reaches systemic circulation. |
Note: These values are illustrative and can vary based on dose, formulation, and specific study conditions.
Interpretation of Results
-
Bioavailability (F): Calculated as F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. The relatively low bioavailability of this compound in rats (~24%) is attributed to significant first-pass metabolism in the liver, a process mediated by CYP3A enzymes.[6][7]
-
High Clearance (CL): The high plasma clearance observed in rats compared to humans is consistent with the higher metabolic rate in this species.[7][8] This is a critical factor to consider when extrapolating doses to humans (allometric scaling).
-
Distribution (Vd): A large volume of distribution suggests that this compound distributes widely throughout the body and into tissues, which is important for reaching viral reservoirs.[7]
By establishing this robust animal model, researchers can confidently characterize the pharmacokinetic profile of this compound, investigate drug-drug interactions (e.g., with CYP3A inhibitors like Ritonavir), and build a solid data package to support further drug development.[16][17]
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. Single-Dose Pharmacokinetics of this compound and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allucent.com [allucent.com]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. karger.com [karger.com]
- 6. Hepatic and intestinal metabolism of this compound, an HIV protease inhibitor, in rat and human microsomes. Major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species differences in the pharmacokinetics and metabolism of this compound, a potent human immunodeficiency virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sex-dependent pharmacokinetics of this compound: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antiretrovirals in animal models of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid quantification of this compound in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. japsonline.com [japsonline.com]
- 14. Population Pharmacokinetics of this compound in Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics of this compound in patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Interaction between Ritonavir and this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction with this compound to enhance systemic exposure of an investigational HIV protease inhibitor in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of Indinavir in the Study of HIV Drug Resistance
This compound, a potent inhibitor of the human immunodeficiency virus (HIV) protease, was a cornerstone of early highly active antiretroviral therapy (HAART).[1] While its clinical use has diminished in favor of newer agents with more favorable side effect profiles, this compound remains an invaluable tool in the research and drug development landscape. Its well-characterized resistance pathways and extensive historical data provide a robust framework for understanding the mechanisms of protease inhibitor resistance. These application notes provide a comprehensive guide to utilizing this compound in both phenotypic and genotypic HIV drug resistance assays, enabling researchers to probe the intricacies of viral evolution and evaluate the efficacy of novel antiretroviral compounds.
HIV's rapid replication rate and the low fidelity of its reverse transcriptase enzyme lead to a high frequency of mutations.[2] When HIV replicates in the presence of an antiretroviral drug, this genetic variability can lead to the selection of mutations that reduce the drug's effectiveness, a phenomenon known as drug resistance. Monitoring for drug resistance is critical for effective patient management and for understanding the evolving landscape of the HIV pandemic.[3]
This document is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary for the successful implementation of this compound-based HIV drug resistance assays.
Chapter 1: Principles of HIV Drug Resistance Testing
Two primary methodologies are employed to assess HIV drug resistance: phenotypic and genotypic assays.[4][5] Each approach offers unique insights into the virus's susceptibility to antiretroviral agents.
-
Phenotypic Assays: These assays directly measure the ability of a virus to replicate in the presence of varying concentrations of a drug.[6] The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50). By comparing the IC50 of a patient's viral isolate to that of a known drug-sensitive (wild-type) reference strain, a "fold change" in resistance can be calculated. A higher fold change indicates greater resistance. Phenotypic assays are considered the "gold standard" for determining drug susceptibility as they measure the cumulative effect of all mutations on drug efficacy.[5]
-
Genotypic Assays: These assays identify specific genetic mutations in the viral genome that are known to be associated with drug resistance.[4][7] For protease inhibitors like this compound, the protease gene is sequenced to detect these mutations.[8] The presence of specific mutation patterns can then be used to predict the level of resistance to various drugs using interpretation algorithms from resources like the Stanford University HIV Drug Resistance Database (HIVdb).[6][9] Genotypic assays are generally faster and less expensive than phenotypic assays and are the preferred method for routine clinical resistance testing.[4]
The logical workflow for selecting and performing these assays is outlined below:
Caption: Workflow for selecting and performing HIV drug resistance assays.
Chapter 2: Phenotypic Assay Protocol for this compound
This protocol details a recombinant virus assay for determining the phenotypic susceptibility of HIV-1 to this compound. This method is robust and allows for the analysis of the protease gene from clinical isolates in a standardized viral backbone.
Principle of the Recombinant Virus Assay
The patient-derived protease-coding region is amplified from plasma viral RNA and inserted into a proviral HIV-1 clone that has its own protease gene deleted. The resulting recombinant viruses are then used to infect a susceptible cell line in the presence of serial dilutions of this compound. The extent of viral replication is measured, and the data is used to calculate the IC50.[3][10]
Materials and Reagents
-
Cell Line: TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes).
-
Proviral Vector: A protease-deleted HIV-1 proviral vector (e.g., pNL4-3ΔPR).
-
Reference Virus: A well-characterized, drug-sensitive HIV-1 strain (e.g., NL4-3).
-
This compound Sulfate: High-purity, for in vitro use.
-
Reagents for:
-
Viral RNA extraction (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse transcription and PCR (RT-PCR).
-
Cell culture (DMEM, FBS, antibiotics).
-
Transfection (e.g., FuGENE HD).
-
Luciferase assay (e.g., Bright-Glo Luciferase Assay System).
-
Step-by-Step Protocol
Part 1: Generation of Recombinant Virus
-
Viral RNA Extraction: Extract viral RNA from patient plasma (minimum viral load of 1,000 copies/mL is recommended) using a commercial kit according to the manufacturer's instructions.[4]
-
RT-PCR Amplification: Amplify the full-length protease gene (codons 1-99) from the extracted viral RNA using RT-PCR with specific primers.
-
Co-transfection: Co-transfect TZM-bl cells with the amplified patient-derived protease gene PCR product and the protease-deleted HIV-1 proviral vector.
-
Virus Harvest: Culture the transfected cells for 48-72 hours. Harvest the cell culture supernatant containing the recombinant virus.
-
Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the harvested virus stock.
Part 2: this compound Susceptibility Assay
-
Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in cell culture medium. A suggested concentration range is 0.1 nM to 1000 nM.
-
Cell Plating: Seed TZM-bl cells in a 96-well plate.
-
Infection: Infect the cells with the recombinant virus (at a predetermined multiplicity of infection) in the presence of the various this compound concentrations. Include a "no drug" control and a "no virus" control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Measure Viral Replication: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
Data Analysis and Interpretation
-
Calculate Percentage Inhibition: Determine the percentage of viral inhibition for each this compound concentration relative to the "no drug" control.
-
Determine IC50: Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the IC50.[11]
-
Calculate Fold Change: The fold change in resistance is calculated as: Fold Change = IC50 of Patient Virus / IC50 of Reference Wild-Type Virus
Table 1: Interpretation of this compound Phenotypic Results
| Fold Change in IC50 | Interpretation | Clinical Significance |
| < 2.5 | Susceptible | This compound is likely to be effective. |
| 2.5 - 10 | Intermediate Resistance | Partial response to this compound may be achieved. |
| > 10 | High-Level Resistance | This compound is unlikely to be effective. |
Note: These are generalized cut-offs and should be interpreted in the context of clinical guidelines and patient history.
Chapter 3: Genotypic Assay Protocol for this compound Resistance
This protocol describes the process for identifying mutations in the HIV-1 protease gene that are associated with resistance to this compound.
Principle of Genotypic Assaying
The protease-coding region of the viral RNA is amplified and sequenced. The resulting nucleotide sequence is translated into an amino acid sequence, which is then compared to a wild-type reference sequence to identify mutations.[7] The pattern of mutations is then interpreted using established algorithms to predict the level of resistance to this compound.
Step-by-Step Protocol
Part 1: Sample Preparation and Sequencing
-
Viral RNA Extraction: Extract viral RNA from patient plasma as described in the phenotypic assay protocol.
-
RT-PCR and Nested PCR: Perform RT-PCR to amplify the protease gene. A nested PCR is often used to increase the sensitivity and specificity of the amplification.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Sequence the purified PCR product using dideoxy chain termination sequencing (Sanger sequencing).[7][12]
-
Sequence Assembly and Editing: Assemble the forward and reverse sequence reads and edit the resulting consensus sequence to ensure accuracy.
Part 2: Data Analysis and Interpretation
-
Mutation Identification: Align the patient's protease sequence with a wild-type reference sequence (e.g., HXB2) to identify amino acid substitutions.
-
Resistance Interpretation: Submit the list of identified mutations to the Stanford University HIV Drug Resistance Database (HIVdb) online interpretation tool.[13] The tool provides a drug resistance interpretation based on a scoring system for each mutation.
Key this compound Resistance Mutations
The following table summarizes major and minor mutations associated with this compound resistance, as defined by the International Antiviral Society-USA (IAS-USA) and the Stanford HIVdb.[2][14]
Table 2: this compound Resistance-Associated Mutations
| Mutation Position | Amino Acid Change | Type | Clinical Significance |
| 46 | M46I/L | Major | Reduces susceptibility to this compound. Often occurs with other mutations. |
| 54 | I54V/L/M/T/A/S | Major | Contributes to broad protease inhibitor resistance. |
| 82 | V82A/F/T/S | Major | A primary mutation that significantly reduces this compound susceptibility. |
| 84 | I84V | Major | Confers high-level resistance to multiple protease inhibitors. |
| 90 | L90M | Major | A common mutation associated with resistance to several protease inhibitors. |
| 10 | L10I/V/F/R | Minor | Accessory mutation that enhances resistance in the presence of major mutations. |
| 20 | V20I/M/R/T | Minor | Contributes to resistance in combination with other mutations. |
| 24 | D24I | Minor | Accessory mutation. |
| 36 | K36I/L/N | Minor | Accessory mutation. |
| 71 | A71V/T | Minor | Accessory mutation that can compensate for fitness loss due to major mutations. |
| 73 | G73S/A/T/C | Minor | Accessory mutation. |
| 77 | I77I/L | Minor | Accessory mutation. |
Chapter 4: Quality Control and Troubleshooting
Robust quality control measures are essential for accurate and reliable drug resistance testing.
Phenotypic Assays
-
Reference Standards: Always include a drug-sensitive reference virus and a known resistant control virus in each assay run.
-
Cell Viability: Monitor cell viability to ensure that observed inhibition is not due to drug cytotoxicity.
-
Reproducibility: Perform assays in replicate to ensure the reproducibility of the results.
Genotypic Assays
-
Contamination Control: Use separate, dedicated areas for pre- and post-PCR procedures to prevent contamination.[15]
-
Positive and Negative Controls: Include positive (known sequence) and negative (no template) controls in each PCR run.
-
Sequence Quality: Assess the quality of sequencing data (e.g., chromatogram quality) before interpretation.
Caption: Key quality control measures for HIV drug resistance assays.
Conclusion
This compound continues to be a valuable reagent for the in vitro study of HIV drug resistance. The protocols and guidelines presented in these application notes provide a framework for researchers to generate high-quality, reproducible data on the susceptibility of HIV-1 to this important protease inhibitor. A thorough understanding of both phenotypic and genotypic assay methodologies, coupled with stringent quality control, will ensure the generation of meaningful results that can advance our understanding of HIV pathogenesis and aid in the development of new therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. A Rapid Method for Simultaneous Detection of Phenotypic Resistance to Inhibitors of Protease and Reverse Transcriptase in Recombinant Human Immunodeficiency Virus Type 1 Isolates from Patients Treated with Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 5. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The HIVdb system for HIV-1 genotypic resistance interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 8. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HIVdb System for HIV-1 Genotypic Resistance Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A Novel Method for Determining the Inhibitory Potential of Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Sanger Sequencing to Detect Drug Resistance Mutations in HIV in Zambia [thermofisher.com]
- 13. HIV Drug Resistance Database [hivdb.stanford.edu]
- 14. iasusa.org [iasusa.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Abstract
Indinavir, an antiretroviral agent originally developed to inhibit the HIV-1 protease, has emerged as a versatile pharmacological tool for a multitude of non-HIV research applications.[1][2] This is due to its significant "off-target" activities, including the inhibition of the cellular proteasome, modulation of matrix metalloproteinases (MMPs), and potent inhibition of key drug metabolism enzymes like cytochrome P450 3A4 (CYP3A4).[3][4][5] This guide provides in-depth application notes and detailed experimental protocols for researchers in oncology, neuroscience, and drug development. We explore the use of this compound as a chemosensitizing agent in cancer models, a molecular probe for studying proteostasis in neurodegenerative disease research, and as a pharmacokinetic enhancer in preclinical drug studies. The methodologies herein are designed to be robust and self-validating, providing a framework for leveraging this compound's unique polypharmacology to advance scientific discovery.
Introduction
This compound (marketed as Crixivan®) is a peptidomimetic inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme critical for cleaving viral polyproteins into functional units required for viral maturation.[4][6] Its introduction as part of highly active antiretroviral therapy (HAART) was a landmark in transforming HIV/AIDS from a terminal illness into a manageable chronic condition.[1][7]
The principle of drug repurposing—finding new applications for existing drugs—has led to the exploration of this compound beyond virology. Scientists have discovered that this compound interacts with several host cellular targets, opening new avenues for its use as a research tool. These secondary mechanisms form the basis of its utility in diverse fields, allowing investigators to probe complex biological systems, from tumor angiogenesis to the cellular machinery of protein degradation.[3][8] This document serves as a technical resource for harnessing these non-canonical activities of this compound in a laboratory setting.
Key Mechanisms of Action in Non-HIV Contexts
This compound's utility in non-HIV research stems from its ability to interact with several key host proteins and pathways. Understanding these mechanisms is crucial for designing and interpreting experiments.
Inhibition of the Ubiquitin-Proteasome System (UPS)
The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a central role in protein quality control, cell cycle regulation, and signal transduction.[9] Several HIV protease inhibitors, including this compound, have been shown to inhibit the chymotrypsin-like activity of the proteasome. This activity is believed to underpin some of its antitumor effects, as cancer cells are often more sensitive to proteasome inhibition due to their high protein turnover and reliance on pro-survival signaling pathways regulated by the UPS.
Modulation of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components, facilitating processes like tissue remodeling, angiogenesis, and tumor cell invasion. This compound has been shown to inhibit the proteolytic activation of MMP-2 (gelatinase A).[3][5] By preventing MMP-2 activation, this compound can suppress tumor angiogenesis and metastasis, an effect observed in preclinical models of hepatocarcinoma and Kaposi sarcoma.[3][8]
Interaction with Drug Metabolism Enzymes
This compound is a potent inhibitor of the cytochrome P450 isoform CYP3A4, a critical enzyme responsible for the metabolism of a vast number of drugs.[4] This inhibition slows the breakdown of co-administered drugs that are substrates of CYP3A4, leading to increased plasma concentrations and systemic exposure. This "boosting" effect, famously used in HIV therapy with Ritonavir, makes this compound a valuable tool in preclinical pharmacokinetic studies to enhance the bioavailability of investigational compounds.[10]
Effects on Amyloid Precursor Protein (APP) Processing
The role of HIV protease inhibitors in Alzheimer's disease (AD) research is an area of active investigation with some conflicting reports. Certain protease inhibitors have been found to increase the production of amyloid-beta (Aβ) peptides by up-regulating the β-secretase enzyme (BACE1).[11][12] Conversely, other studies suggest some protease inhibitors can reduce Aβ production.[13][14] One study specifically demonstrated that this compound attenuated cognitive deficits in a mouse model of dementia, suggesting a potential neuroprotective role, though the precise mechanism remains to be fully elucidated.[15] This makes this compound an interesting, albeit complex, tool for probing the pathways of Aβ generation and clearance.
Application Area: Oncology Research
Application Note: A Tool for Studying Chemosensitization and Antiangiogenesis
This compound's ability to inhibit the proteasome and drug efflux pumps, combined with its anti-angiogenic effects via MMP inhibition, makes it a powerful agent for studying tumor biology.[3] In a research context, it can be used to sensitize multidrug-resistant cancer cell lines to conventional chemotherapeutics (e.g., doxorubicin, paclitaxel). The causality is twofold: 1) Inhibition of ABC transporters may increase intracellular accumulation of the chemotherapy drug, and 2) Inhibition of the proteasome can prevent the degradation of pro-apoptotic proteins, lowering the threshold for cell death.
Data Presentation: Representative Chemosensitization Data
The following table illustrates the expected outcome of a chemosensitization experiment, where this compound reduces the concentration of Doxorubicin required to achieve 50% cell viability inhibition (IC50).
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Fold Sensitization |
| MCF-7/ADR | Doxorubicin Alone | 1250 nM | 1.0 |
| (Doxorubicin-Resistant) | Doxorubicin + 10 µM this compound | 310 nM | 4.0x |
| Huh7 | Doxorubicin Alone | 800 nM | 1.0 |
| (Hepatocarcinoma) | Doxorubicin + 10 µM this compound | 250 nM | 3.2x |
Protocol: In Vitro Chemosensitization Assay
This protocol details a method to determine if this compound can sensitize a cancer cell line to a cytotoxic agent using a standard cell viability assay (e.g., MTT or resazurin-based).[16]
Principle: Cells are treated with a fixed, sub-lethal concentration of this compound prior to and during exposure to a dilution series of a chemotherapeutic drug. Cell viability is measured after 48-72 hours, and the IC50 of the chemotherapy agent is calculated and compared to cells treated without this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Huh7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound sulfate (soluble in water or DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Vehicle control (sterile water or DMSO)
-
96-well clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Pre-treatment: Prepare a 2X working solution of this compound in culture medium (e.g., 20 µM for a final concentration of 10 µM). Remove 50 µL of medium from each well and add 50 µL of the 2X this compound solution or a vehicle control. Incubate for 2-4 hours. This step allows this compound to engage its cellular targets before the cytotoxic challenge.
-
Chemotherapy Treatment: Prepare a 4X serial dilution of the chemotherapeutic agent in culture medium. Add 50 µL of these dilutions to the appropriate wells. This will result in a final 1X concentration for all agents in a 150 µL volume. Include "cells alone," "vehicle alone," "this compound alone," and "chemotherapy alone" controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the plate using the appropriate absorbance or fluorescence wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log concentration of the chemotherapeutic agent.
-
Use a non-linear regression (four-parameter logistic curve) to determine the IC50 value for the chemotherapy agent in the presence and absence of this compound.
-
Calculate the Fold Sensitization = (IC50 of Chemo Alone) / (IC50 of Chemo + this compound).
-
Self-Validating Controls:
-
Vehicle Control: Ensures the solvent (e.g., DMSO) has no effect on cell viability.
-
This compound Alone: Confirms that the chosen concentration of this compound is minimally cytotoxic on its own.
-
Chemotherapy Alone: Establishes the baseline IC50 for the cytotoxic agent.
Workflow Visualization
Caption: Workflow for an in vitro chemosensitization assay.
Application Area: Neuroscience Research
Application Note: Investigating Proteostasis and Aβ Pathology in Alzheimer's Models
Given the links between impaired protein degradation, specifically via the UPS, and the accumulation of toxic protein aggregates in neurodegenerative diseases like AD, this compound can be used as a tool to probe this relationship. Researchers can use this compound to induce mild proteasome inhibition in neuronal cell models (e.g., SH-SY5Y neuroblastoma, primary neurons) and measure the downstream consequences on Aβ levels, tau phosphorylation, or other markers of neurodegeneration. This allows for controlled investigation of how partial UPS impairment, a condition thought to occur in aging, impacts AD-related pathology.
Protocol: Cellular Proteasome Activity Assay
This protocol describes how to measure the chymotrypsin-like activity of the proteasome in cell lysates after treatment with this compound, using a fluorogenic substrate.[17][18]
Principle: Cell lysates containing active proteasomes are incubated with a specific fluorogenic peptide substrate, Suc-LLVY-AMC. Cleavage of the substrate by the proteasome's chymotrypsin-like activity releases free, highly fluorescent aminomethylcoumarin (AMC), which can be quantified.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound sulfate
-
MG-132 (Positive control proteasome inhibitor)[18]
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Proteasome Assay Buffer (50 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)
-
BCA Protein Assay Kit
-
Black, flat-bottom 96-well microplate
-
Fluorimeter (Ex/Em ≈ 350/440 nm)
Procedure:
-
Cell Treatment: Culture cells in 6-well plates to ~80% confluency. Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM), a vehicle control, and a positive control (e.g., 10 µM MG-132) for a defined period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice with Cell Lysis Buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Assay Preparation: In a black 96-well plate, add 20-50 µg of protein lysate to each well. Adjust the total volume to 100 µL with Proteasome Assay Buffer. Prepare a blank well with buffer only.
-
Substrate Addition: Prepare a 100 µM working solution of Suc-LLVY-AMC in Assay Buffer. Add 10 µL to each well to start the reaction (final concentration ~9.1 µM).
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorimeter. Measure the increase in fluorescence every 2-5 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each sample from the linear portion of the kinetic curve (RFU/min).
-
Subtract the rate of the blank from all samples.
-
Normalize the activity rate to the vehicle control to determine the percent inhibition for each treatment condition. Plot percent inhibition vs. This compound concentration.
-
Self-Validating Controls:
-
Vehicle Control: Establishes the baseline 100% proteasome activity.
-
Positive Control (MG-132): Confirms that the assay is sensitive to known proteasome inhibition and that the observed effects are likely due to proteasome-specific activity.[18]
Mechanistic Visualization
Caption: Proposed mechanism of this compound-induced proteasome inhibition.
Application Area: Pharmacokinetic (PK) Studies
Application Note: A Pharmacokinetic Enhancer (Booster)
In preclinical drug discovery, a promising compound may fail due to poor oral bioavailability caused by extensive first-pass metabolism in the liver, often mediated by CYP3A4. This compound can be used as a research tool to overcome this hurdle.[10] By co-administering this compound with the investigational compound, researchers can temporarily inhibit CYP3A4, allowing more of the compound to reach systemic circulation. This strategy helps determine if the compound has the desired efficacy in vivo when exposure is not a limiting factor, thus distinguishing between poor efficacy and poor pharmacokinetics.
Data Presentation: Impact of this compound on Drug Exposure
This table shows representative PK data for an investigational drug ("Compound A") in rats, demonstrating the boosting effect of this compound. Data is modeled after published findings.[10]
| Treatment Group (Oral Gavage) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Compound A (10 mg/kg) | 50 | 120 | 3% |
| Compound A (10 mg/kg) +This compound (20 mg/kg) | 950 | 2040 | 51% |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.
Workflow Visualization
Caption: this compound as a pharmacokinetic booster via CYP3A4 inhibition.
Summary and Future Perspectives
This compound has successfully transitioned from a targeted antiretroviral drug to a multi-purpose tool for basic and preclinical research. Its well-characterized effects on the proteasome, MMPs, and CYP450 enzymes provide researchers with a valuable chemical probe to investigate a wide range of biological questions in oncology, neuroscience, and pharmacology. The protocols and application notes provided here serve as a starting point for these investigations. Future studies may further dissect its complex polypharmacology, potentially uncovering new molecular targets and leading to the development of more selective second-generation compounds for these non-HIV applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
- 12. HIV Protease Inhibitors Alter Amyloid Precursor Protein Processing via β-Site Amyloid Precursor Protein Cleaving Enzyme-1 Translational Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of HIV Protease Inhibitors on Amyloid-β Peptide Degradation and Synthesis in Human Cells and Alzheimer’s Disease Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of HIV protease inhibitors on amyloid-β peptide degradation and synthesis in human cells and Alzheimer's disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploitation of HIV protease inhibitor this compound as a memory restorative agent in experimental dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Chemoresistance and Chemosensitivity Assays [southcarolinablues.com]
- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction: From HIV Therapy to a Precision Laboratory Tool
Indinavir, originally developed as a potent HIV-1 protease inhibitor, played a significant role in combination antiretroviral therapy.[1][2][3] Its mechanism of action in HIV involves blocking the viral protease enzyme, which is essential for the production of mature, infectious virions.[2][3] However, a key pharmacological characteristic of this compound, its potent inhibition of the human cytochrome P450 3A4 (CYP3A4) enzyme, has led to its second life as an invaluable tool compound in drug metabolism and pharmacokinetic studies.[2][4][5]
CYP3A4 is the most abundant and important drug-metabolizing enzyme in humans, responsible for the oxidative metabolism of over 50% of currently marketed drugs.[6] Understanding a new chemical entity's (NCE) potential to inhibit CYP3A4 is a critical step in drug development, as mandated by regulatory agencies like the FDA.[7][8][9] Such inhibition can lead to significant drug-drug interactions (DDIs), where the co-administration of a CYP3A4 inhibitor increases the plasma concentration of another drug, potentially causing toxicity.[5][7] this compound serves as a well-characterized, selective, and potent inhibitor, making it an excellent positive control and probe for elucidating the CYP3A4-mediated interaction potential of NCEs.[10][11]
This guide provides a comprehensive overview of this compound's mechanism as a CYP3A4 inhibitor and detailed protocols for its application in in vitro inhibition studies.
Mechanism of Action: Competitive Inhibition of CYP3A4
This compound acts as a potent and selective competitive inhibitor of CYP3A4.[10] This means it reversibly binds to the active site of the enzyme, the same site where substrate molecules bind. By occupying the active site, this compound prevents the substrate from being metabolized. The interaction is characterized by a low inhibition constant (Ki), indicating a high affinity for the enzyme.[10]
Unlike some other HIV protease inhibitors, such as Ritonavir, which is a potent mechanism-based inactivator that forms a tight complex with the enzyme, this compound's inhibition is primarily reversible.[12] This distinction is crucial for experimental design and interpretation. While this compound does not typically cause time-dependent inhibition, some studies have noted it may exhibit minor mechanism-based inactivation characteristics under specific conditions, though this is not its primary mode of action against CYP3A4. Its selectivity is also noteworthy; it shows significantly less potent inhibition against other major CYP isoforms like CYP1A2, CYP2C9, or CYP2E1.[13]
Physicochemical Properties and Handling
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The sulfate salt is commonly used in research settings.[1]
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₇N₅O₄ | PubChem[2] |
| Molecular Weight | 613.8 g/mol | PubChem[2] |
| Appearance | White crystalline powder | Wikipedia[1] |
| Melting Point | 150–153 °C (Sulfate) | Wikipedia[1] |
| Solubility (Sulfate Salt) | Very soluble in water and DMSO (~100 mM) | Tocris Bioscience, Selleck Chemicals[14][15] |
| Storage | Store at -20°C, keep away from moisture | Tocris Bioscience, Wikipedia[1][14] |
Stock Solution Preparation (10 mM):
-
Use this compound Sulfate (MW: 711.88 g/mol for the sulfate salt).
-
To prepare a 10 mM stock, dissolve 7.12 mg of this compound Sulfate in 1 mL of anhydrous DMSO or sterile water.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C.
Note: Always use fresh, anhydrous DMSO, as moisture can reduce the solubility and stability of the compound.[15]
Application: In Vitro CYP3A4 Inhibition Assays
The most common application of this compound as a tool compound is in determining the IC₅₀ (half-maximal inhibitory concentration) value in in vitro systems. This value quantifies the concentration of this compound required to reduce the activity of CYP3A4 by 50%. It serves as a benchmark against which the inhibitory potential of a new chemical entity can be compared. The "gold standard" in vitro system is pooled human liver microsomes (HLMs), which contain a full complement of CYP enzymes.[16]
Key Components of the Assay:
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP3A4 (rhCYP3A4) supersomes.
-
Probe Substrate: A compound specifically metabolized by CYP3A4 to a single, easily quantifiable metabolite. Midazolam and testosterone are FDA-recommended substrates.[6][16]
-
Inhibitor: this compound (as a positive control) and the test compound.
-
Cofactor: NADPH regenerating system is required to sustain the catalytic activity of CYPs.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in quantifying metabolite formation.[17][18][19]
Protocol: IC₅₀ Determination in Human Liver Microsomes
This protocol outlines the steps to determine the IC₅₀ of a test compound using this compound as the positive control and midazolam as the probe substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
HLM Suspension: Thaw pooled HLMs on ice. Dilute to a final concentration of 0.25 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
-
Midazolam Solution: Prepare a working solution of midazolam in buffer. The final concentration in the incubation should be at or below its Km value for CYP3A4 (typically 2-5 µM) to ensure sensitivity to competitive inhibition.
-
Inhibitor Solutions: Prepare a serial dilution series for this compound and the test compound in the appropriate vehicle (e.g., DMSO, not exceeding 0.5% final concentration). A typical concentration range for this compound would be 0.01 µM to 50 µM.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
-
-
Incubation (96-well plate format):
-
To each well, add the phosphate buffer.
-
Add 2 µL of the inhibitor solution (this compound, test compound, or vehicle for control).
-
Add the HLM suspension.
-
Pre-incubation: Pre-incubate the plate for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation: Add the midazolam substrate, mix, and immediately add the NADPH regenerating system to start the reaction. The final incubation volume is typically 200 µL.
-
Incubation: Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C in a shaking water bath. The time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam).
-
Seal the plate and centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
% Inhibition = [1 - (Metabolite Peak Area in presence of Inhibitor / Metabolite Peak Area in Vehicle Control)] * 100
-
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Interpretation and Expected Values
This compound is a potent inhibitor of CYP3A4. The expected IC₅₀ and Ki values can vary depending on the specific probe substrate used and the experimental conditions. This substrate-dependent inhibition is a known characteristic of the CYP3A4 enzyme.[17]
| Parameter | Substrate | Typical Value (µM) | Source |
| Ki | Testosterone | 0.17 ± 0.01 | Eagling et al., 1997[13] |
| Ki | Testosterone | 0.2 | Hyland et al., 2001[20] |
| Ki | (Recombinant CYP3A4) | < 1.0 | Chiba et al., 1997[10] |
| Km | (this compound as substrate) | 0.04 (CYP3A4) | Koudriakova et al., 1998[21] |
The Ki value represents the inhibition constant and is a more fundamental measure of inhibitor potency than the IC₅₀. It can be calculated from IC₅₀ data using the Cheng-Prusoff equation if the substrate concentration and its Km are known.
Experimental Controls and Validation
To ensure the trustworthiness and validity of the results, a robust set of controls is mandatory.
-
Vehicle Control (0% Inhibition): Contains the enzyme, substrate, and the same concentration of vehicle (e.g., DMSO) used for the inhibitors. This represents the maximum enzyme activity.
-
Positive Control: this compound. The calculated IC₅₀ for this compound should fall within a historically accepted range for the laboratory, confirming the assay is performing correctly.
-
No-NADPH Control: Incubations without the NADPH cofactor. This control should show no metabolite formation and confirms that the observed activity is NADPH-dependent.
-
Time-Zero Control: The quenching solution is added immediately after the substrate and cofactor. This accounts for any non-enzymatic degradation or background signal.
By incorporating this compound as a standard positive control, researchers can validate their assay performance, ensure consistency between experiments, and confidently assess the CYP3A4 inhibition potential of novel drug candidates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lead expansion and virtual screening of this compound derivate HIV-1 protease inhibitors using pharmacophoric - shape similarity scoring function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 150378-17-9 [chemicalbook.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 7. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 8. fda.gov [fda.gov]
- 9. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatic and intestinal metabolism of this compound, an HIV protease inhibitor, in rat and human microsomes. Major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV protease inhibitors, saquinavir, this compound and ritonavir: inhibition of CYP3A4-mediated metabolism of testosterone and benzoxazinorifamycin, KRM-1648, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, saquinavir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound sulfate | HIV Protease | Tocris Bioscience [tocris.com]
- 15. selleckchem.com [selleckchem.com]
- 16. enamine.net [enamine.net]
- 17. Substrate dependent inhibition profiles of fourteen drugs on CYP3A4 activity measured by a high throughput LCMS/MS method with four probe drugs, midazolam, testosterone, nifedipine and terfenadine. | Semantic Scholar [semanticscholar.org]
- 18. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Differential inhibition of cytochrome P450 3A4, 3A5 and 3A7 by five human immunodeficiency virus (HIV) protease inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolism of the human immunodeficiency virus protease inhibitors this compound and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Understanding Indinavir and the Criticality of Drug Interaction Studies
This compound is a potent HIV-1 protease inhibitor, a cornerstone in highly active antiretroviral therapy (HAART) for the management of HIV/AIDS.[1] Its therapeutic efficacy hinges on its ability to competitively inhibit the viral protease enzyme, which is essential for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[2][3][4] However, the clinical utility of this compound is intrinsically linked to its pharmacokinetic profile, which is characterized by metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3][5] Furthermore, this compound itself is a potent inhibitor of CYP3A4.[2][4][5] This dual role as a substrate and an inhibitor of a major drug-metabolizing enzyme places this compound at a high risk for clinically significant drug-drug interactions (DDIs).
The co-administration of this compound with other therapeutic agents can lead to altered plasma concentrations of either this compound or the co-administered drug, potentially resulting in sub-therapeutic levels and viral resistance, or supra-therapeutic levels and toxicity.[5] For instance, co-administration with strong CYP3A4 inducers like rifampin can drastically reduce this compound concentrations, while co-administration with potent CYP3A4 inhibitors like ketoconazole can significantly increase this compound exposure.[2] Moreover, this compound is also a substrate and inhibitor of the efflux transporter P-glycoprotein (P-gp), further complicating its DDI profile.[6][7]
Given the polypharmacy often observed in the HIV-infected population, a thorough evaluation of this compound's DDI potential is not merely a regulatory requirement but a clinical necessity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting robust in vitro and in vivo studies to characterize the DDI profile of this compound. The protocols herein are grounded in established regulatory guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) and are designed to yield high-quality, interpretable data to inform safe and effective clinical use.[8][9][10]
The Mechanistic Basis of this compound Drug Interactions: A Two-Pronged Consideration
The evaluation of this compound's DDI potential necessitates a clear understanding of the underlying mechanisms. The two primary pathways governing these interactions are metabolic enzymes and drug transporters.
Metabolic Interactions: The Central Role of CYP3A4
This compound's interactions are predominantly dictated by its relationship with CYP3A4.[2][3][5] This necessitates a dual investigation:
-
This compound as a Victim: Studies must assess how other drugs impact this compound's pharmacokinetics. Co-administered drugs that inhibit CYP3A4 will decrease this compound's metabolism, leading to increased plasma concentrations and a potential for enhanced toxicity.[2] Conversely, CYP3A4 inducers will accelerate this compound's metabolism, resulting in lower plasma concentrations and the risk of therapeutic failure and viral resistance.[2]
-
This compound as a Perpetrator: It is equally crucial to evaluate this compound's effect on other drugs. As a potent CYP3A4 inhibitor, this compound can significantly increase the plasma concentrations of co-administered drugs that are primarily metabolized by this enzyme, potentially leading to severe adverse events.[5]
Transporter-Mediated Interactions: The P-glycoprotein (P-gp) Connection
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, is expressed in key tissues such as the intestines, liver, kidneys, and the blood-brain barrier.[6][11] It functions as a biological barrier, actively pumping xenobiotics out of cells.[11] this compound is both a substrate and an inhibitor of P-gp.[7]
-
Impact on Absorption and Distribution: P-gp in the intestinal epithelium limits the oral bioavailability of its substrates. Inhibition of P-gp by this compound can therefore increase the absorption and plasma concentrations of co-administered P-gp substrates.[6] Conversely, P-gp inducers can decrease the bioavailability of this compound.[12]
The interplay between CYP3A4 and P-gp is a critical aspect of this compound's DDI profile, as many drugs are substrates and/or modulators of both.[11] This necessitates carefully designed studies to dissect the relative contribution of each pathway.
A Phased Approach to DDI Evaluation: From In Vitro to In Vivo
Regulatory agencies advocate for a systematic, tiered approach to DDI assessment, beginning with in vitro studies to identify potential interactions, followed by in vivo clinical studies to confirm and quantify their clinical relevance.[8][9][10]
Figure 1: A generalized workflow for the evaluation of drug-drug interactions, progressing from initial in vitro screening to in vivo clinical confirmation.
Part 1: In Vitro DDI Evaluation Protocols
In vitro assays are the cornerstone of early DDI assessment, providing a cost-effective and high-throughput means of identifying potential interactions. These studies should utilize human-derived materials to maximize their predictive value for the clinical setting.[8]
Protocol 1: CYP3A4 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that produces 50% inhibition (IC50) of CYP3A4 activity.
Rationale: This assay quantifies the inhibitory potency of this compound against its primary metabolizing enzyme. A low IC50 value suggests a high potential for this compound to act as a perpetrator of DDIs with other CYP3A4 substrates.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (test inhibitor)
-
Ketoconazole (positive control inhibitor)
-
CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, ketoconazole, and the CYP3A4 probe substrate in a suitable solvent (e.g., methanol or DMSO).
-
Incubation Setup: In a 96-well plate, combine HLMs, incubation buffer, and a range of this compound concentrations. Include a vehicle control (no inhibitor) and a positive control (ketoconazole).
-
Pre-incubation (Optional for Time-Dependent Inhibition): Pre-incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes) if investigating time-dependent inhibition.[13]
-
Initiation of Reaction: Add the CYP3A4 probe substrate to all wells and pre-incubate for a short period (e.g., 3-5 minutes) at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring that metabolite formation is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam from midazolam) using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
| Parameter | Typical Condition | Rationale |
| Test System | Human Liver Microsomes (HLMs) | Contains a full complement of CYP enzymes. |
| This compound Concentrations | 7-8 concentrations, log-spaced | To accurately define the concentration-response curve. |
| Probe Substrate | Midazolam | A sensitive and specific substrate for CYP3A4. |
| Positive Control | Ketoconazole | A potent and well-characterized CYP3A4 inhibitor. |
| Analysis Method | LC-MS/MS | Provides high sensitivity and specificity for metabolite quantification. |
Protocol 2: CYP3A4 Induction Assay
Objective: To assess the potential of this compound to induce the expression of CYP3A4.
Rationale: While this compound is primarily known as a CYP3A4 inhibitor, it is prudent to evaluate its potential for induction, as some compounds can exhibit mixed inhibitor/inducer properties. Induction can lead to a decrease in the plasma concentrations of co-administered drugs.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound (test compound)
-
Rifampin (positive control inducer)
-
Omeprazole (positive control for CYP1A2)
-
Phenobarbital (positive control for CYP2B6)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
qRT-PCR system and reagents
-
CYP3A4 probe substrate (e.g., Midazolam)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture: Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions. Allow the cells to form a confluent monolayer.
-
Treatment: Treat the hepatocytes with various concentrations of this compound, positive controls, and a vehicle control for 48-72 hours. Replace the medium daily with fresh medium containing the test compounds.
-
Assessment of Induction:
-
mRNA Analysis: At the end of the treatment period, lyse the cells and extract total RNA. Perform qRT-PCR to quantify the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.
-
Enzyme Activity Assay: Wash the cells and incubate with a CYP3A4 probe substrate. Quantify metabolite formation in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
mRNA: Calculate the fold-change in mRNA expression relative to the vehicle control.
-
Activity: Calculate the fold-increase in enzyme activity relative to the vehicle control.
-
Compare the induction potential of this compound to that of the positive control, rifampin.
-
| Parameter | Typical Condition | Rationale |
| Test System | Cryopreserved Human Hepatocytes | The gold standard for in vitro induction studies, as they contain intact cellular machinery and regulatory pathways. |
| Treatment Duration | 48-72 hours | Allows sufficient time for changes in gene expression and protein levels. |
| Endpoints | mRNA expression and enzyme activity | Provides a comprehensive assessment of induction at both the transcriptional and functional levels. |
| Positive Control | Rifampin | A potent and well-characterized inducer of CYP3A4. |
Protocol 3: P-glycoprotein (P-gp) Interaction Assay
Objective: To determine if this compound is a substrate and/or inhibitor of P-gp.
Rationale: This assay clarifies this compound's interaction with this key efflux transporter, which can influence its own oral absorption and that of other co-administered drugs.
Materials:
-
Caco-2 or MDCK-MDR1 cell lines
-
Cell culture medium and supplements
-
Transwell® inserts
-
This compound (test compound)
-
Digoxin (P-gp substrate control)
-
Verapamil (P-gp inhibitor control)
-
Hank's Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on Transwell® inserts until a confluent, polarized monolayer is formed.
-
Transport Study (this compound as a Substrate):
-
Add this compound to either the apical (A) or basolateral (B) chamber of the Transwell® inserts.
-
At specified time points, collect samples from the receiver chamber.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests that this compound is a P-gp substrate.
-
-
Inhibition Study (this compound as an Inhibitor):
-
Perform a transport study with a known P-gp substrate (e.g., digoxin) in the presence and absence of various concentrations of this compound.
-
Determine the IC50 of this compound for the inhibition of P-gp-mediated transport of the probe substrate.
-
| Parameter | Typical Condition | Rationale |
| Test System | Caco-2 or MDCK-MDR1 cell monolayers | These cell lines form polarized monolayers and express P-gp, mimicking the intestinal barrier. |
| Transport Direction | Bidirectional (Apical to Basolateral and Basolateral to Apical) | Allows for the calculation of an efflux ratio to identify P-gp substrates. |
| Probe Substrate | Digoxin | A well-characterized P-gp substrate with a narrow therapeutic index. |
| Positive Control | Verapamil | A known P-gp inhibitor. |
Part 2: In Vivo DDI Study Design
If in vitro studies indicate a potential for clinically relevant DDIs, in vivo studies in healthy volunteers are warranted to confirm and quantify these interactions.
Figure 2: A typical crossover design for a clinical drug-drug interaction study.
Protocol 4: Clinical DDI Study - this compound as a Perpetrator
Objective: To evaluate the effect of multiple doses of this compound on the single-dose pharmacokinetics of a sensitive CYP3A4 substrate.
Study Design: An open-label, two-period, fixed-sequence crossover study in healthy volunteers.
Rationale: This design allows for within-subject comparison of the substrate's pharmacokinetics in the presence and absence of the inhibitor (this compound), providing a robust assessment of the interaction's magnitude.
Procedure:
-
Subject Recruitment: Enroll a cohort of healthy male and female volunteers.
-
Period 1 (Reference): Administer a single oral dose of a sensitive CYP3A4 probe substrate (e.g., midazolam). Collect serial blood samples over a 24-48 hour period for pharmacokinetic analysis.
-
Washout Period: A washout period of sufficient duration to ensure complete elimination of the probe substrate.
-
This compound Dosing: Administer this compound at its therapeutic dose (e.g., 800 mg every 8 hours) for a duration sufficient to achieve steady-state inhibition of CYP3A4 (typically 3-5 days).
-
Period 2 (Test): On the last day of this compound dosing, co-administer a single oral dose of the same CYP3A4 probe substrate. Continue this compound dosing as scheduled. Collect serial blood samples for pharmacokinetic analysis of both the substrate and this compound.
-
Pharmacokinetic Analysis: Analyze plasma samples for concentrations of the probe substrate and its major metabolite using a validated bioanalytical method. Calculate key pharmacokinetic parameters (AUC, Cmax, t1/2).
-
Statistical Analysis: Compare the pharmacokinetic parameters of the probe substrate between Period 1 and Period 2. Calculate the geometric mean ratios and 90% confidence intervals for AUC and Cmax.
Protocol 5: Clinical DDI Study - this compound as a Victim
Objective: To evaluate the effect of a potent CYP3A4 inhibitor (e.g., ketoconazole) or inducer (e.g., rifampin) on the steady-state pharmacokinetics of this compound.
Study Design: An open-label, two-period, fixed-sequence crossover study in healthy volunteers.
Procedure:
-
Subject Recruitment: Enroll healthy volunteers.
-
Period 1 (Reference): Administer this compound at its therapeutic dose to steady-state. On the last day, collect serial blood samples over one dosing interval for pharmacokinetic analysis.
-
Washout Period: A washout period for this compound.
-
Inhibitor/Inducer Dosing: Administer the interacting drug (e.g., ketoconazole or rifampin) to steady-state.
-
Period 2 (Test): Co-administer this compound with the interacting drug to steady-state. On the last day, collect serial blood samples over one dosing interval for pharmacokinetic analysis of this compound.
-
Pharmacokinetic and Statistical Analysis: As described in Protocol 4, focusing on the changes in this compound's pharmacokinetic parameters.
Data Interpretation and Clinical Recommendations
The results from these studies must be synthesized to formulate clear clinical recommendations.
| Interaction Scenario | Expected Outcome | Clinical Implication | Example |
| This compound + Potent CYP3A4 Inhibitor | Increased this compound AUC and Cmax | Increased risk of this compound-related adverse effects. Dose reduction of this compound may be required. | This compound + Ketoconazole[2] |
| This compound + Potent CYP3A4 Inducer | Decreased this compound AUC and Cmax | Risk of sub-therapeutic this compound concentrations and treatment failure. Co-administration is often contraindicated. | This compound + Rifampin[14] |
| This compound + CYP3A4 Substrate | Increased substrate AUC and Cmax | Increased risk of substrate-related toxicity. Dose reduction or avoidance of the substrate may be necessary. | This compound + Sildenafil[14] |
| This compound + P-gp Substrate | Increased substrate AUC and Cmax | Potential for increased substrate exposure and adverse effects. | This compound + Digoxin[7] |
A well-known clinical example of leveraging this compound's DDI properties is its co-administration with a low dose of ritonavir, another protease inhibitor that is a more potent CYP3A4 inhibitor.[15][16] This "boosting" strategy significantly increases this compound's plasma concentrations, allowing for a reduced dosing frequency and improved patient adherence.[15][16] Studies have shown that ritonavir can increase the AUC of this compound by up to 475%.[16]
Conclusion
A thorough and systematic evaluation of drug interactions is paramount for the safe and effective use of this compound. The phased approach, beginning with mechanistically-driven in vitro assays and progressing to confirmatory in vivo studies, provides the necessary data to understand and manage these interactions. The protocols outlined in these application notes provide a robust framework for generating high-quality data that can be used to inform prescribing information, guide clinical practice, and ultimately ensure patient safety. Adherence to regulatory guidelines and a deep understanding of the underlying pharmacological principles are essential for the successful design and execution of these critical studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Importance of P-glycoprotein for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Drug-drug interaction mediated by inhibition and induction of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of P-glycoprotein (P-gp) Inducers on Exposure of P-gp Substrates: Review of Clinical Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Pharmacokinetic interaction between ritonavir and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Welcome to the technical support center dedicated to elucidating the complexities of managing Indinavir and Ritonavir co-administration in a research and development setting. This guide is designed for researchers, scientists, and drug development professionals who are working with these compounds and need to understand their interaction at a mechanistic and practical level. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
The Core of the Interaction: A Tale of Two Protease Inhibitors
This compound, a potent HIV-1 protease inhibitor, exhibits a significant pharmacokinetic challenge: rapid metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to a short half-life.[1] This necessitates frequent, high-dose administration, which can lead to poor patient adherence and increased risk of adverse effects.
Enter Ritonavir. While also an HIV protease inhibitor, its true power in this combination lies in its potent, mechanism-based inactivation of CYP3A4.[2][3][4] By inhibiting this key metabolic enzyme in the liver and gut wall, Ritonavir effectively "boosts" the concentration of this compound, allowing for lower and less frequent dosing.[5][6][7] This interaction forms the cornerstone of ritonavir-boosted protease inhibitor therapy.
The mechanism of CYP3A4 inhibition by ritonavir is multifaceted, involving the formation of a metabolic-intermediate complex that tightly coordinates to the heme group of the enzyme, as well as potential covalent attachment to the CYP3A4 apoprotein.[2][8] This irreversible inactivation is what makes ritonavir such an effective pharmacokinetic enhancer.[2][3]
Diagram: The Central Role of CYP3A4 in this compound Metabolism and Ritonavir's Inhibitory Action
Caption: Ritonavir's potent inhibition of CYP3A4 significantly reduces the metabolism of co-administered this compound.
Pharmacokinetic & Pharmacodynamic Considerations: A Quantitative Look
The co-administration of Ritonavir dramatically alters the pharmacokinetic profile of this compound. Understanding these changes is critical for designing and interpreting experiments.
| Pharmacokinetic Parameter | This compound Alone (800 mg q8h) | This compound with Ritonavir (e.g., 800mg/100mg b.i.d) | Fold Change | Reference |
| AUC (Area Under the Curve) | Highly variable | Substantially increased | Up to 475% increase | [6][7] |
| Cmax (Maximum Concentration) | Variable | Increased | Up to 110% increase | [6][7] |
| Cmin (Minimum Concentration) | Often below therapeutic levels | Significantly increased and more consistent | 11- to 33-fold increase | [6] |
| Half-life | ~1.8 hours | Extended | Increased from ~1.2h to ~2.7h | [1][6] |
This table summarizes the profound impact of Ritonavir on this compound's pharmacokinetics, leading to a more favorable dosing profile.
Key Experimental Insights:
-
Dose Reduction is Essential: When co-administering with Ritonavir, the dose of this compound must be significantly reduced to avoid toxicity.[9][10]
-
Reduced Variability: Ritonavir not only boosts this compound levels but also reduces the between-subject variability in this compound's AUC and trough concentrations.[6][7][11] This is a crucial consideration for ensuring consistent drug exposure in your experimental cohorts.
-
Food Effects: While unboosted this compound absorption is significantly reduced by high-fat meals, the combination with Ritonavir can be administered with or without food, simplifying experimental protocols.[12][13]
Troubleshooting Common Experimental Issues
Here we address specific challenges you may encounter during your in vitro and in vivo experiments.
Q1: We are observing unexpected cytotoxicity in our cell-based assays when using this compound and Ritonavir. How can we troubleshoot this?
A1: While both drugs target the HIV protease, off-target effects can lead to cytotoxicity, especially at the elevated concentrations achieved with co-administration.
-
Validate with a Cell Viability Assay: First, confirm the cytotoxicity with a standard assay like MTT or LDH release. Ritonavir itself has been shown to induce cytotoxicity in human endothelial cells.[13][14]
-
Dose-Response Curves: Generate dose-response curves for each drug individually and in combination to determine the cytotoxic concentrations (CC50). This will help you identify if the toxicity is additive or synergistic.
-
Mitochondrial Toxicity Assessment: Consider assays to evaluate mitochondrial function, as mitochondrial DNA damage has been reported with Ritonavir.[13]
-
Control for Solvent Effects: Ensure that the solvent used to dissolve the drugs (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in your assay.
Experimental Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate your target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, Ritonavir, and the combination in your cell culture medium.
-
Treatment: Remove the old medium and add the drug-containing medium to the respective wells. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 values.
Q2: We are experiencing issues with this compound solubility and crystallization in our aqueous buffers. What can we do?
A2: this compound has poor aqueous solubility, which is pH-dependent. Crystallization is a known issue, particularly at higher pH values.[5][15][16]
-
pH Control: Maintain a lower pH in your stock solutions and buffers, as this compound's solubility decreases at a pH above 6.0.[15]
-
Solvent Choice: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO before diluting into your aqueous experimental medium.
-
Temperature Considerations: Be aware that temperature can affect this compound's solubility and crystallization kinetics. Experiments at physiological temperature (37°C) may show different crystallization behavior than those at room temperature.[16]
-
Presence of Ritonavir: While Ritonavir doesn't directly prevent this compound crystallization, the altered dosing and administration in vivo can influence the conditions for precipitation.[2][5]
Q3: Our in vivo animal studies are showing highly variable this compound plasma concentrations, even with Ritonavir co-administration. What could be the cause?
A3: While Ritonavir reduces variability, several factors can still contribute to inconsistent plasma levels in animal models.
-
Animal Model Selection: The pharmacokinetics of this compound can vary significantly between species (e.g., rats, dogs, monkeys).[4][17] Ensure the chosen model is appropriate for your study.
-
Dosing and Formulation: The formulation and route of administration can impact absorption. Ensure consistent and accurate dosing for all animals.
-
Fasting/Fed State: While the food effect is less pronounced with the combination, standardizing the feeding schedule for your animals can help reduce variability.
-
Analytical Method Validation: Ensure your bioanalytical method (e.g., HPLC-MS/MS) for quantifying this compound and Ritonavir in plasma is robust and validated.[7][18]
Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the study.
-
Dosing: Administer this compound and Ritonavir (or vehicle control) via the desired route (e.g., oral gavage). Doses should be based on allometric scaling from human data or preliminary dose-ranging studies.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate method (e.g., tail vein or cannula).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and Ritonavir in the plasma samples using a validated LC-MS/MS method.[7][18]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and half-life.
Diagram: Workflow for Investigating In Vivo Pharmacokinetics
Caption: A systematic workflow is crucial for obtaining reliable in vivo pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting dose for this compound when co-administered with Ritonavir in preclinical models?
A: There is no single universal dose. It is crucial to perform dose-ranging studies in your specific animal model. As a starting point, you can refer to published studies in similar species and adjust based on allometric scaling from the clinically recommended human doses (e.g., this compound 800 mg with Ritonavir 100-200 mg twice daily).[12][19]
Q: Can we use a different CYP3A4 inhibitor instead of Ritonavir to boost this compound levels?
A: While other potent CYP3A4 inhibitors exist (e.g., ketoconazole), Ritonavir is the most clinically established and potent mechanism-based inactivator for this purpose.[2][3] If you choose to use an alternative, you must thoroughly characterize its interaction with this compound, as the pharmacokinetic effects may differ significantly.
Q: We are observing elevated bilirubin levels in our animal studies. Is this related to the this compound-Ritonavir combination?
A: Yes, unconjugated hyperbilirubinemia is a known side effect of this compound.[20] this compound competitively inhibits the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation.[21][22] This effect can be more pronounced in animals with naturally lower UGT1A1 activity.[21][23][24] While this is often a benign finding, it is important to monitor liver function tests to rule out hepatotoxicity.
Q: How do we prepare our samples for HPLC-MS/MS analysis of this compound and Ritonavir?
A: A common method involves protein precipitation from plasma samples using a solvent like acetonitrile, followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.[7][18] It is essential to use an appropriate internal standard for accurate quantification.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Species differences in the pharmacokinetics and metabolism of this compound, a potent human immunodeficiency virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro crystallization of this compound in the presence of ritonavir and as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural elucidation of metabolites of ritonavir and this compound by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-dose pharmacokinetics of this compound and the effect of food [pubmed.ncbi.nlm.nih.gov]
- 10. This compound/ritonavir-based therapy in HIV-1-infected antiretroviral therapy-naive patients: comparison of 800/100 mg and 400/100 mg twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic interaction between ritonavir and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Interaction between Ritonavir and this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound crystallization and urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of body temperature on this compound crystallization under loop of Henle conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sex-dependent pharmacokinetics of this compound: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UPLC-MS/MS quantification of nanoformulated ritonavir, this compound, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [this compound-ritonavir combination: pharmacologic results and tolerance in patients infected by HIV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Mechanism of this compound-induced hyperbilirubinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of this compound-induced hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. researchgate.net [researchgate.net]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with Indinavir's poor oral bioavailability. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome common experimental hurdles.
Understanding the Challenge: Why Does this compound Have Poor Oral Bioavailability?
This compound, a potent HIV-1 protease inhibitor, faces a tripartite challenge to its oral absorption, resulting in a bioavailability of approximately 65% under fasting conditions and significant variability.[1] A successful formulation strategy must address these interconnected issues: extensive first-pass metabolism, active efflux back into the gut, and pH-dependent solubility.
1. The Metabolic Barrier: First-Pass Metabolism
Upon oral administration, this compound is extensively metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This metabolism occurs not only in the liver (hepatic metabolism) but also significantly within the enterocytes of the small intestine.[4] This "first-pass" effect substantially reduces the amount of active drug that reaches systemic circulation.
2. The Efflux Pump: P-glycoprotein (P-gp)
This compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, an ATP-dependent pump highly expressed on the apical surface of intestinal enterocytes.[5][6] P-gp actively transports this compound that has entered the cell back into the intestinal lumen, directly counteracting its absorption.[7] This efflux mechanism works in concert with CYP3A4 metabolism to limit bioavailability.[6]
3. The Solubility Hurdle: Physicochemical Properties
This compound's solubility is highly dependent on pH. It is a weak base and is very soluble in the acidic environment of the stomach.[1][8] However, as it transitions to the more neutral pH of the small intestine, its solubility decreases, which can lead to precipitation and reduced absorption.[9][10] Furthermore, the presence of food, particularly high-calorie, high-protein meals, can significantly decrease the rate and extent of this compound absorption.[11][12]
Below is a diagram illustrating the primary barriers to this compound's oral absorption.
Caption: Barriers to this compound's oral absorption in the intestine.
Troubleshooting & Experimental Guides (Q&A Format)
This section provides practical guidance for common experimental challenges encountered when developing strategies to enhance this compound's bioavailability.
Issue 1: Rapid Metabolism and Efflux Limiting Exposure
Question: My in vivo studies show very low plasma concentrations of this compound despite high initial doses. How can I counteract the effects of CYP3A4 metabolism and P-gp efflux?
Answer: This is the most common challenge with this compound. The clinically established solution is co-administration with a potent inhibitor of both CYP3A4 and P-gp. Ritonavir is the gold-standard "booster" for this purpose.[13][14] By inhibiting these pathways, Ritonavir significantly increases this compound's plasma concentrations, prolongs its half-life, and allows for reduced dosing frequency.[15][16]
Experimental Protocol: In Vitro Caco-2 Permeability Assay with a P-gp/CYP3A4 Inhibitor
This assay helps determine if inhibiting P-gp and CYP3A4 can improve the transport of this compound across an intestinal cell monolayer.
Objective: To measure the bidirectional transport of this compound across a Caco-2 cell monolayer in the presence and absence of Ritonavir.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
This compound sulfate
-
Ritonavir
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport study, assess monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.
-
Transport Study Setup:
-
Wash the monolayers with pre-warmed transport buffer.
-
Prepare dosing solutions: this compound (e.g., 10 µM) in transport buffer, and this compound (10 µM) + Ritonavir (e.g., 5 µM) in transport buffer.
-
-
Apical-to-Basolateral (A-to-B) Transport (Absorption):
-
Add the dosing solutions to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral-to-Apical (B-to-A) Transport (Efflux):
-
Add the dosing solutions to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
Expected Outcome: You should observe a high efflux ratio (>2) for this compound alone, confirming it is a P-gp substrate. In the presence of Ritonavir, the Papp (B-to-A) should decrease, and the Papp (A-to-B) should increase, resulting in a significant reduction of the efflux ratio (approaching 1). This demonstrates successful inhibition of P-gp-mediated efflux.
Caption: Workflow for Caco-2 permeability assay.
Issue 2: Poor Aqueous Solubility Leading to Low Dissolution
Question: My formulation shows poor dissolution of this compound, especially in neutral or slightly alkaline pH, simulating intestinal conditions. What formulation strategies can I explore?
Answer: To overcome the pH-dependent solubility of this compound, you need to formulate it in a way that enhances its dissolution rate and maintains its solubility in the gastrointestinal tract. Nanoformulations are a highly effective approach.[17][18] Two prominent strategies are Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS).
Strategy A: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from biodegradable lipids that are solid at room and body temperature.[19][20] They can encapsulate lipophilic drugs like this compound, increase their surface area for dissolution, and protect them from degradation.[21][22]
Experimental Protocol: Formulation of this compound-Loaded SLNs via Hot Homogenization
Objective: To prepare and characterize this compound-loaded SLNs.
Materials:
-
Solid Lipid: Compritol® 888 ATO (Gattefossé) or Glyceryl monostearate
-
Surfactant: Poloxamer 188 (Pluronic® F68) or Tween® 80
-
Drug: this compound sulfate
-
Aqueous Phase: Deionized water
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse or dissolve the this compound in the molten lipid under constant stirring.
-
Preparation of Aqueous Phase: Heat the aqueous phase containing the surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization (e.g., using an Ultra-Turrax®) for 5-10 minutes.
-
High-Pressure Homogenization: Pass the resulting pre-emulsion through a high-pressure homogenizer (e.g., at 500-1500 bar) for several cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess physical stability.
-
Entrapment Efficiency (EE%): Separate unentrapped drug by ultracentrifugation and quantify the drug in the supernatant. EE% = [(Total Drug - Free Drug) / Total Drug] * 100
-
Drug Loading (DL%): DL% = [Weight of Drug in SLNs / Total Weight of SLNs] * 100
-
Troubleshooting Table: Common Issues in SLN Formulation
| Issue | Potential Cause | Suggested Solution |
| Large Particle Size / High PDI | Insufficient homogenization energy; Inappropriate surfactant concentration. | Increase homogenization speed/pressure/cycles; Optimize surfactant concentration. |
| Low Entrapment Efficiency | Drug partitioning into the external aqueous phase; Poor drug solubility in the lipid. | Select a lipid in which this compound has higher solubility; Use a co-surfactant. |
| Particle Aggregation | Low zeta potential (insufficient surface charge). | Use a charged surfactant or add a stabilizer; Optimize pH of the aqueous phase. |
Strategy B: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.[23][24] This pre-dissolved state bypasses the dissolution step, a major rate-limiting factor for absorption.[25][26]
Experimental Protocol: Development and Evaluation of an this compound SEDDS Formulation
Objective: To formulate a SEDDS for this compound and evaluate its self-emulsification properties.
Materials:
-
Oil Phase: Capryol™ 90, Labrafil® M 1944 CS
-
Surfactant: Kolliphor® EL (Cremophor® EL), Tween® 20
-
Co-solvent/Co-surfactant: Transcutol® HP, PEG 400
-
Drug: this compound sulfate
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.
-
Constructing a Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-solvent based on solubility studies.
-
Prepare mixtures of these components at various ratios (e.g., Oil:Surfactant:Co-solvent from 1:9:0 to 9:1:0).
-
For each mixture, add a small amount of water (titration) and observe for the formation of a clear or bluish-white emulsion.
-
Plot the points on a ternary phase diagram to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Select a ratio from the optimal region of the phase diagram.
-
Heat the oil, surfactant, and co-solvent mixture gently (40°C) to ensure homogeneity.
-
Dissolve the this compound in this mixture with constant stirring until a clear solution is formed.
-
-
Evaluation of Self-Emulsification:
-
Dispersion Test: Add 1 mL of the SEDDS formulation to 250 mL of water in a glass beaker with gentle stirring.
-
Assessment: Visually assess the speed of emulsification and the appearance (clarity, transparency) of the resulting emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS. A size <200 nm is generally desirable for Self-Microemulsifying Drug Delivery Systems (SMEDDS).
-
Comparative Data: Expected Improvements with Nanoformulations
| Parameter | Standard this compound Suspension | This compound-loaded SLN | This compound-loaded SEDDS |
| Aqueous Solubility | Low (pH-dependent) | Improved dispersion | Pre-dissolved in formulation |
| Dissolution Rate | Slow | Significantly increased | Bypassed (spontaneous emulsification) |
| In Vitro Permeability | Moderate (limited by efflux) | May be enhanced | Enhanced (surfactants can inhibit P-gp) |
| Expected Bioavailability | Baseline | Moderately Increased | Significantly Increased |
Issue 3: Need for a More Fundamental Change to the Drug Molecule
Question: Even with formulation changes, I am struggling with inherent permeability issues. Is it possible to chemically modify this compound to improve its absorption characteristics?
Answer: Yes, a prodrug approach is a viable strategy.[27] This involves chemically modifying the this compound molecule to create an inactive derivative (the prodrug) with more favorable physicochemical properties, such as increased lipophilicity or interaction with specific transporters.[28] Once absorbed, the prodrug is designed to be enzymatically or chemically converted back to the active this compound.[29]
Conceptual Workflow: Designing an this compound Prodrug
This workflow outlines the logical steps for developing a prodrug to enhance oral absorption.
Caption: A conceptual workflow for this compound prodrug development.
Key Considerations for Prodrug Design:
-
Bioreversibility: The promoiety must be cleaved efficiently in vivo to release the active drug.[27]
-
Safety of Promoiety: The cleaved portion of the molecule should be non-toxic.
-
Stability: The prodrug must be stable enough in the GI tract to be absorbed intact.[30]
By systematically addressing the core challenges of metabolism, efflux, and solubility through rational formulation design or chemical modification, researchers can significantly improve the oral bioavailability of this compound, paving the way for more effective therapeutic outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hepatic and intestinal metabolism of this compound, an HIV protease inhibitor, in rat and human microsomes. Major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the human immunodeficiency virus protease inhibitors this compound and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of P-glycoprotein in the transport of saquinavir and this compound in rat brain microvessel endothelial and microglia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein-mediated efflux of this compound metabolites in Caco-2 cells expressing cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetics of the Protease Inhibitor this compound in Human Immunodeficiency Virus Type 1-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Meal composition effects on the oral bioavailability of this compound in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-Dose Pharmacokinetics of this compound and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Interaction between Ritonavir and this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic interaction between ritonavir and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [this compound-ritonavir combination: pharmacologic results and tolerance in patients infected by HIV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound Combined with Low-Dose Ritonavir in Human Immunodeficiency Virus Type 1-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. admin.mantechpublications.com [admin.mantechpublications.com]
- 19. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 22. An Oral Drug Delivery of Solid Lipid Nanoparticles, Characterization and [ijaresm.com]
- 23. mdpi.com [mdpi.com]
- 24. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. mdpi.com [mdpi.com]
- 28. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Welcome to the Technical Support Center for Indinavir. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its stability in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments. This is a living document, structured to help you quickly diagnose and resolve common issues, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and stability of this compound.
Q1: I've dissolved this compound sulfate in water, and the solution is quite acidic. Is this normal and is it a concern for stability?
A1: Yes, this is entirely normal. This compound is a weakly basic drug and is often supplied as a sulfate salt to enhance its aqueous solubility. When dissolved in water, this compound sulfate forms an acidic solution, typically with a pH below 3.[1] While this low pH is excellent for initial dissolution, it is also a region where this compound can be susceptible to acid-catalyzed hydrolysis. Therefore, for prolonged storage or in experiments where pH is a critical parameter, it is advisable to buffer the solution to a more stable pH range after initial dissolution.
Q2: My this compound solution has turned cloudy over time, especially when I adjust the pH to neutral. What is happening?
A2: This is likely due to the precipitation of the free base form of this compound. This compound's solubility is highly pH-dependent. It is very soluble in acidic conditions but has low solubility at neutral to alkaline pH.[2] As the pH of your solution increases above its pKa values, the equilibrium shifts towards the less soluble, unprotonated form, which can then precipitate out of the solution. Studies have shown that the precipitation time for this compound decreases significantly at a urinary pH above 6.0.[1]
Q3: What are the primary ways that this compound degrades in an aqueous solution?
A3: The two main degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.[3]
-
Hydrolysis: The most significant hydrolytic pathway is an intramolecular reaction known as lactonization, which is subject to buffer catalysis.[4]
-
Oxidation: The molecule is also susceptible to oxidative degradation. In vivo, this is primarily mediated by the CYP3A4 enzyme, leading to metabolites like pyridine N-oxidation and para-hydroxylation products.[2][4] In vitro, non-enzymatic oxidation can also occur, especially in the presence of oxygen, metal ions, or oxidizing agents.
Q4: How should I store my stock solutions of this compound?
A4: For optimal stability, stock solutions of this compound should be stored at low temperatures and protected from light. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to one year), -80°C is preferable.[1] It is also good practice to use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][3]
Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific experimental issues.
Issue 1: Inconsistent Results in Cell-Based Assays
Q: I'm seeing significant variability in the efficacy of my this compound solution in cell-based HIV inhibition assays. What could be the cause?
A: This is a common and frustrating issue that often points to the degradation of this compound in your culture medium. The complex composition of cell culture media, combined with physiological temperature (37°C) and pH (typically ~7.4), can create an environment that accelerates this compound degradation.
-
Causality: At a pH of 7.4, this compound is not only less soluble but also more susceptible to hydrolysis. The presence of various salts and buffer components in the media can catalyze this degradation.[4] Furthermore, dissolved oxygen and trace metal ions in the media can promote oxidative degradation. This leads to a decrease in the concentration of active this compound over the course of your experiment, resulting in inconsistent viral inhibition.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
-
Self-Validating Protocol: Time-Course Stability in Media
-
Prepare a concentrated stock solution of this compound sulfate in sterile DMSO (e.g., 10 mM).
-
Spike the this compound stock into your complete cell culture medium to the final working concentration used in your assays.
-
Immediately take a "time zero" sample and store it at -80°C.
-
Incubate the remaining medium under your standard assay conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours) and store them at -80°C.
-
Analyze all samples together using a validated stability-indicating HPLC method (see Protocol 1 below) to quantify the remaining parent this compound concentration.
-
Validation Check: If you observe a time-dependent decrease in the parent this compound peak area, it confirms that degradation in the medium is a likely cause of your inconsistent results.
-
Issue 2: Unexpected Peaks in HPLC Analysis
Q: I am analyzing my this compound solution with RP-HPLC and I see new, unexpected peaks that are not present in my standard. What are they?
A: The appearance of new peaks is a strong indicator of this compound degradation. The identity of these peaks will depend on the conditions your solution has been exposed to.
-
Causality and Identification:
-
Acidic Conditions: If your solution was stored at a low pH, you are likely observing the formation of the lactonization product due to intramolecular hydrolysis.[4]
-
Basic Conditions: In alkaline conditions, you may see products of base-catalyzed hydrolysis.
-
Oxidative Stress: If the solution was exposed to air for extended periods, light, or contains trace metals, you may be seeing oxidative degradation products. Known oxidative metabolites include those from pyridine N-oxidation and hydroxylation of the phenylmethyl or indan moieties.[5][6]
-
-
Investigative Approach: Forced Degradation Study To confirm the identity of your unknown peaks, you can perform a forced degradation study. This involves intentionally degrading this compound under various stress conditions to generate its degradation products, which can then be compared to the peaks in your sample.
Caption: Logical workflow for identifying unknown peaks via forced degradation.
-
Protocol 2: Forced Degradation (Stress Testing) of this compound
-
Stock Solution: Prepare a 1 mg/mL solution of this compound sulfate in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 8 hours. Cool and neutralize with 0.1 M NaOH.[7]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 8 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the powdered this compound sulfate in an oven at 125°C for 24 hours, then dissolve to 1 mg/mL.
-
Photodegradation: Expose a 1 mg/mL solution of this compound to direct sunlight for 24 hours.
-
Analysis: Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC alongside a non-degraded standard.
-
Validation Check: By comparing the retention times of the peaks in your stressed samples to the unknown peaks in your experimental sample, you can identify the likely degradation pathway.
-
Issue 3: Poor Solubility and Precipitation During Formulation
Q: I need to prepare a neutral pH aqueous formulation of this compound for my experiments, but it keeps precipitating. How can I increase its solubility at neutral pH?
A: This is a classic challenge with weakly basic drugs like this compound. At neutral pH, you are fighting against its low intrinsic solubility. Several formulation strategies can be employed to overcome this.
-
Causality: The pyridine and piperazine nitrogen atoms in this compound's structure are basic and become protonated at low pH, forming soluble salts. As the pH is raised, these groups are deprotonated, leading to the less soluble free base form.
-
Potential Solutions & Rationale:
-
Co-solvents: The addition of water-miscible organic solvents can increase the solubility of hydrophobic compounds.
-
Examples: Propylene glycol, ethanol, or polyethylene glycol (PEG).
-
Rationale: These solvents reduce the polarity of the aqueous environment, making it more favorable for the less polar this compound free base.
-
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).
-
Examples: Tween® 80, Polysorbate 20.
-
Rationale: The hydrophobic core of the micelles can encapsulate the poorly soluble this compound, effectively increasing its concentration in the aqueous phase.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Rationale: The this compound molecule can form an inclusion complex with the cyclodextrin, where it resides in the hydrophobic cavity, thereby increasing its apparent water solubility.
-
-
-
Experimental Approach: Solubility Screening
-
Prepare a series of buffers at your target neutral pH (e.g., phosphate-buffered saline, pH 7.4).
-
To separate vials of the buffer, add increasing concentrations of your chosen solubilizing agent (e.g., 5%, 10%, 20% propylene glycol).
-
Add an excess amount of this compound sulfate powder to each vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate by HPLC or UV spectrophotometry.
-
Validation Check: This systematic approach will allow you to determine the most effective solubilizing agent and its optimal concentration for your specific needs.
-
Quantitative Data and Protocols
Data Presentation
Table 1: Solubility of this compound Sulfate in Various Solvents
| Solvent | Concentration | Temperature | Reference(s) |
| Water | >100 mg/mL | Not Stated | [1] |
| Water (unbuffered) | 0.015 mg/mL | Not Stated | [2] |
| DMSO | ~100 mg/mL | Not Stated | [1][8] |
| DMF | 14 mg/mL | Not Stated | [1] |
| PBS (pH 7.2) | 10 mg/mL | Not Stated | [1] |
| Ethanol | Insoluble (low solubility) | Not Stated | [1][8] |
Table 2: Key Parameters Influencing this compound Stability
| Parameter | Condition | Effect | Reference(s) |
| Temperature | > 40°C (with >30% RH) | Rapid degradation | [1] |
| 100°C | Stable (solid state) | [1] | |
| 125°C | Slight degradation (solid state) | [1] | |
| 150°C | Complete degradation (solid state) | [1] | |
| pH | < 3.0 | High solubility, but potential for acid-catalyzed hydrolysis | [1] |
| > 6.0 | Decreased precipitation time (increased crystallization) | [1] | |
| Oxidizing Agents | H2O2 | Induces degradation | [3] |
| Humidity (RH) | < 30% | Stable for > 2 years (solid state) | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from validated methods for the analysis of this compound and other protease inhibitors.[1][9][10]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate), adjust to pH 5.5. Mix the phosphate buffer, Acetonitrile, and Methanol in a ratio of 50:30:20 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound sulfate in the mobile phase to obtain a known concentration (e.g., 80 µg/mL).
-
Sample Solution: Prepare your experimental or stability samples by dissolving and diluting them in the mobile phase to a concentration within the linear range of the method.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solution in replicate (e.g., n=5) to check for system suitability (retention time, peak area reproducibility, tailing factor).
-
Inject the sample solutions.
-
Quantify the amount of this compound by comparing the peak area of the sample to the peak area of the standard.
-
-
Validation Check: A method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks, as demonstrated in a forced degradation study.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The ICH guidance in practice: stress degradation studies on this compound sulphate and development of a validated specific stability-indicating HPTLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic and intestinal metabolism of this compound, an HIV protease inhibitor, in rat and human microsomes. Major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disposition of this compound, a potent HIV-1 protease inhibitor, after an oral dose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. ijprajournal.com [ijprajournal.com]
A Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers working with the HIV-1 protease inhibitor, Indinavir. While newer agents are more common in frontline therapy, this compound remains a critical tool in specific research contexts, including salvage therapy studies, resistance mechanism analysis, and as a reference compound. This document offers field-proven insights and troubleshooting protocols to navigate the complexities of its use.
Core Concepts: The Rationale for this compound Dosage Optimization
This compound functions by inhibiting the HIV viral protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins. This action results in the production of non-infectious, immature viral particles.[1] However, its clinical and experimental utility is defined by a narrow therapeutic window, governed by its pharmacokinetic (PK) profile.
The Central Challenge: CYP3A4 Metabolism
This compound is primarily metabolized by the cytochrome P450 isoform CYP3A4 in the liver.[1][2][3] This metabolic pathway leads to a short half-life and significant inter-individual variability in plasma concentrations, necessitating frequent dosing (typically every 8 hours) and creating challenges in maintaining therapeutic levels.[4][5]
The Primary Solution: Pharmacokinetic Boosting with Ritonavir
The cornerstone of modern this compound optimization is co-administration with a low dose of ritonavir. Ritonavir is a potent inhibitor of CYP3A4.[5][6] By inhibiting this compound's primary metabolic route, ritonavir "boosts" its plasma concentrations, particularly the trough levels (Cmin), which are crucial for sustained viral suppression.[5][6] This strategy allows for a more convenient twice-daily dosing regimen, reduces pharmacokinetic variability, and can help overcome the development of resistance.[5][7]
Caption: this compound is metabolized by CYP3A4. Ritonavir inhibits this enzyme, increasing active this compound levels.
Frequently Asked Questions & Troubleshooting Guides
Section 2.1: Pharmacokinetics and Drug-Drug Interactions (DDI)
Q: What are the precise pharmacokinetic changes observed when boosting this compound with Ritonavir?
A: Boosting with ritonavir fundamentally alters the PK profile of this compound, leading to significantly higher drug exposure. The most critical effect is the dramatic increase in trough concentration (Cmin), which helps maintain selective pressure on the virus throughout the dosing interval.[5][6] Standard unboosted therapy often results in trough levels that are only slightly above the inhibitory concentration, creating a risk for viral breakthrough.[5] Ritonavir mitigates this risk.
Table 1: Comparison of Pharmacokinetic Parameters (Unboosted vs. Ritonavir-Boosted this compound)
| Parameter | This compound 800 mg (every 8h) | This compound 800 mg + Ritonavir 100 mg (every 12h) | Causality & Significance |
|---|---|---|---|
| AUC (mg·h/L) | 20.9[8][9] | 49.2[8][9] | Increased Total Exposure: Ritonavir's inhibition of CYP3A4 metabolism dramatically increases the total amount of drug in the body over a dosing period. |
| Cmax (mg/L) | 8.1[8][9] | 10.6[8][9] | Moderately Increased Peak: The peak concentration is elevated but to a lesser extent than the trough, which can be beneficial for reducing toxicity. |
| Cmin (mg/L) | 0.13[8][9] | 0.68[8][9] | Dramatically Increased Trough: This is the key therapeutic benefit, ensuring sustained antiviral pressure and preventing viral replication between doses. |
| Dosing Interval | 8 hours[10][11] | 12 hours[7] | Improved Adherence: The extended dosing interval simplifies the regimen, which is critical for long-term experimental success and patient compliance. |
Note: Values are representative medians from studies in Thai patients and may vary across populations.[8][9]
Q: My experimental protocol requires co-administration of another drug. How do I adjust the this compound dosage?
A: This is a critical step, as improper dosing can lead to therapeutic failure or severe toxicity. Any drug that induces or inhibits the CYP3A4 enzyme system will interact with this compound.[1][2] Always review the concomitant medication profile.
-
CYP3A4 Inducers (e.g., Rifampin, Rifabutin, St. John's Wort, Efavirenz) will increase the metabolism of this compound, leading to lower plasma concentrations and potential loss of efficacy. The this compound dose must be increased.[1][2]
-
CYP3A4 Inhibitors (e.g., Ketoconazole, Itraconazole) will decrease the metabolism of this compound, leading to higher plasma concentrations and an increased risk of toxicity. The this compound dose must be reduced.[1][2]
Table 2: this compound Dosage Adjustments with Common Concomitant Medications
| Interacting Drug | Mechanism of Interaction | Recommended this compound Dose Adjustment | Reference |
|---|---|---|---|
| Ritonavir | Potent CYP3A4 Inhibitor | 800 mg IDV + 100-200 mg RTV twice daily | [10][11] |
| Efavirenz / Nevirapine | CYP3A4 Inducer | Increase unboosted this compound to 1000 mg every 8 hours | [1][12] |
| Rifabutin | CYP3A4 Inducer | Increase unboosted this compound to 1000 mg every 8 hours AND reduce Rifabutin dose by half | [1][11] |
| Ketoconazole / Itraconazole | CYP3A4 Inhibitor | Reduce unboosted this compound to 600 mg every 8 hours | [1][11][12] |
| Didanosine | Absorption Interference | Separate administration by at least 1 hour | [10][13] |
Note: Co-administration of this compound with drugs like rifampin, alfuzosin, simvastatin, and certain ergot derivatives is contraindicated due to the risk of severe adverse events.[10]
Q: What is the impact of food on this compound bioavailability in my experiments?
A: The impact of food is regimen-dependent.
-
Unboosted this compound: Administration with a high-fat, high-calorie meal significantly reduces absorption and bioavailability.[11] For optimal absorption, it must be taken on an empty stomach (1 hour before or 2 hours after a meal) or with a very light, low-fat meal (e.g., dry toast).[11][13][14]
-
Ritonavir-Boosted this compound: The potent boosting effect of ritonavir largely overcomes the negative impact of food on absorption. Furthermore, administering the boosted regimen with a light meal can be beneficial as it reduces the rate of absorption, lowering the Cmax. This is a key strategy for mitigating the risk of nephrotoxicity (kidney stones), which is associated with high peak concentrations.[15]
Section 2.2: Managing Common Toxicities
Q: My experiment is showing signs of nephrotoxicity (e.g., crystalluria, elevated serum creatinine). What are the causes and mitigation steps?
A: this compound-induced nephrotoxicity is one of the most significant and common adverse effects. It is primarily caused by the precipitation of this compound crystals in the renal tubules, as the drug has low solubility at physiological urine pH.[10] High peak plasma concentrations (Cmax) are strongly associated with this risk.[15]
Caption: A step-by-step workflow for managing suspected kidney-related side effects from this compound.
Mitigation Protocol:
-
Ensure Adequate Hydration: This is the most critical preventative measure. Research subjects must maintain a fluid intake of at least 1.5 liters (approximately 48 ounces) over 24 hours to increase urine flow and reduce drug concentration.[10]
-
Administer with Food (Boosted Regimen): As noted previously, taking ritonavir-boosted this compound with a light meal can blunt the Cmax, reducing the risk of crystal precipitation.[15]
-
Therapeutic Drug Monitoring (TDM): If nephrotoxicity is suspected, TDM is highly recommended. Elevated trough concentrations (>500-1000 ng/mL) are associated with an increased risk.[4]
-
Temporary Interruption: For mild to moderate cases, temporarily interrupting this compound therapy for 1-3 days, while maintaining hydration, can allow for clearance of crystals and resolution of symptoms.[11]
Q: How should I address elevated bilirubin levels in my subjects?
A: this compound is an inhibitor of the UGT1A1 enzyme, which is responsible for bilirubin conjugation. This inhibition can lead to an increase in indirect (unconjugated) hyperbilirubinemia.[3] This is generally a cosmetic or biochemical finding (jaundice or scleral icterus) and is not typically associated with liver injury. However, it is crucial to monitor liver function tests (LFTs) to rule out concomitant hepatitis.[10] Dose reduction may be considered in cases of severe or distressing jaundice, and co-administration with other drugs that cause hyperbilirubinemia, such as atazanavir, should be avoided.[3]
Section 2.3: Therapeutic Drug Monitoring (TDM) Protocols
Q: Why is TDM essential for this compound research, and what are the target concentrations?
A: TDM is a critical tool for optimizing this compound regimens due to the drug's high inter-patient variability and the established correlation between plasma concentrations and both efficacy and toxicity.[4][16] TDM allows for dose individualization to ensure that subjects maintain concentrations within the therapeutic range, thereby maximizing the potential for virologic suppression while minimizing the risk of adverse events.[17][18]
Table 3: Therapeutic Drug Monitoring (TDM) Target Concentrations for this compound
| Parameter | Target Concentration | Rationale | Reference |
|---|---|---|---|
| Trough (Cmin) | > 100-150 ng/mL | Efficacy Threshold: Trough concentrations below this level are associated with a higher risk of virological failure. | [4] |
| Trough (Cmin) | < 500-1000 ng/mL | Toxicity Threshold: Trough concentrations above this range are associated with an increased risk of nephrotoxicity. | [4] |
| AUC (mg·h/L) | > 30 (unboosted) or > 60 (boosted) | Toxicity Threshold: Higher AUC values have been linked to an increased risk of developing nephrotoxicity in some patient populations. |[9] |
Experimental Protocol: Sample Collection for TDM
-
Objective: To accurately measure trough (Cmin) or peak (Cmax) plasma concentrations of this compound.
-
Timing:
-
For Trough Concentration (Cmin): Collect the blood sample immediately before (within 30 minutes of) the next scheduled dose. This represents the lowest drug concentration in the dosing interval.
-
For Peak Concentration (Cmax): Collect the blood sample approximately 2 hours post-dose. This timing can vary, so a review of specific PK literature is advised.
-
-
Procedure:
-
Collect 3-5 mL of whole blood in a lavender-top (EDTA) tube.
-
Invert the tube gently 8-10 times to ensure proper mixing with the anticoagulant.
-
Process the sample within 2 hours of collection. Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma.
-
Carefully aspirate the plasma supernatant into a clean, labeled cryovial.
-
Immediately freeze the plasma sample at -20°C or, preferably, -80°C until analysis.
-
-
Analysis: this compound plasma concentrations are typically measured using a validated High-Performance Liquid Chromatography (HPLC) method.[8]
Section 2.4: Addressing Drug Resistance
Q: My viral rebound assay suggests resistance to this compound. What are the underlying mechanisms?
A: Resistance to this compound, like other protease inhibitors, is a stepwise process involving the accumulation of mutations in the viral protease gene.[19] These mutations alter the structure of the enzyme's active site, reducing the binding affinity of the inhibitor.[20][21]
-
Primary/Major Mutations: These mutations are selected first and confer initial resistance. For this compound, key primary mutations include M46I/L, V82A, and I84V.[22]
-
Secondary/Minor Mutations: These mutations often compensate for a loss of viral fitness caused by the primary mutations and can further increase the level of resistance.[22]
-
Cleavage Site Mutations: In some cases, mutations can occur outside the protease gene, specifically in the Gag polyprotein cleavage sites.[19][23] These mutations can help the mutated protease recognize and cleave its natural substrate more efficiently, compensating for the enzyme's reduced function and contributing to overall resistance.[23]
Q: How does ritonavir boosting affect the development of resistance?
A: Ritonavir boosting creates a "high genetic barrier" to resistance. By significantly elevating the trough concentrations of this compound, the virus must accumulate a greater number of mutations to overcome the high drug pressure.[19] This makes it more difficult for the virus to develop clinically significant resistance compared to unboosted regimens where suboptimal drug levels can more easily select for resistant variants.[19]
Q: What are the recommended next steps after detecting resistance?
A: If virologic failure is observed in an experimental setting:
-
Sequence the Protease Gene: Perform genotypic resistance testing on the viral isolates to identify the specific mutations present. This will confirm the mechanism of resistance.
-
Phenotypic Testing: If available, phenotypic testing can quantify the degree to which the virus is resistant by measuring the fold-change in the amount of drug required to inhibit viral replication.
-
Evaluate the Combination Regimen: Resistance to one agent can be driven by suboptimal activity of other drugs in the combination. Ensure the entire regimen is optimized.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Side Effects of Crixivan (this compound): Interactions & Warnings [medicinenet.com]
- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 4. [Evidence-based therapeutic drug monitoring for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Interaction between Ritonavir and this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [this compound-ritonavir combination: pharmacologic results and tolerance in patients infected by HIV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. drugs.com [drugs.com]
- 12. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 14. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Administration of this compound and low-dose ritonavir (800/100 mg twice daily) with food reduces nephrotoxic peak plasma levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. muhc.ca [muhc.ca]
- 17. Therapeutic drug monitoring of nelfinavir and this compound in treatment-naive HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iasusa.org [iasusa.org]
- 19. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. longdom.org [longdom.org]
- 22. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug resistance during this compound therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the HIV-1 protease inhibitor, Indinavir. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical issue of low this compound trough concentrations (Cmin) observed during clinical and pre-clinical investigations. Maintaining adequate trough concentrations is paramount for ensuring virological efficacy and preventing the emergence of drug resistance.[1][2] This document is designed to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your research.
Section 1: Core Troubleshooting Guide
Low this compound trough concentrations can arise from a multitude of factors, spanning from patient-specific variables to complex pharmacological interactions. This section provides a structured approach to identifying and mitigating these issues.
Q1: We are observing unexpectedly low this compound trough concentrations in our patient cohort. What are the primary factors we should investigate?
When encountering low this compound Cmin, a systematic investigation is crucial. The primary contributing factors can be broadly categorized into three areas: patient adherence, pharmacokinetic interactions, and physiological factors.
A. Patient Adherence: This is often the most significant and immediate factor to assess. Non-adherence to the prescribed dosing schedule can drastically impact trough concentrations.[3][4]
-
Initial Assessment: Begin by having a non-judgmental conversation with the patient about their medication-taking habits.[5] Factors such as a complex regimen, side effects, or socioeconomic challenges can contribute to non-adherence.[6][7]
-
Objective Measures: Therapeutic Drug Monitoring (TDM) itself can serve as an objective measure of adherence.[3][8] Consistently low or undetectable drug levels are a strong indicator of non-adherence.
B. Pharmacokinetic Interactions:
-
Food Effects: this compound absorption is significantly reduced when taken with food, particularly high-fat and high-protein meals.[9][10][11][12][13] The bioavailability of this compound can be decreased by as much as 77% when co-administered with a meal.[11] For unboosted this compound, it is recommended to be taken in a fasted state or with a light, low-fat snack.[14]
-
Drug-Drug Interactions: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[15][16]
-
CYP3A4 Inducers: Co-administration with drugs that induce CYP3A4 activity will increase this compound clearance, leading to lower plasma concentrations.[15] Examples include rifampin, St. John's wort, and certain anticonvulsants.[17]
-
CYP3A4 Inhibitors: Conversely, drugs that inhibit CYP3A4 will decrease this compound clearance, resulting in higher plasma concentrations.[15] This is the principle behind "boosting" with ritonavir.[18][19][20][21]
-
C. Physiological and Genetic Factors:
-
Gastrointestinal Health: Conditions that affect gastric pH or transit time can influence drug absorption. For instance, achlorhydria, which can be more common in advanced HIV patients, may adversely affect the bioavailability of drugs that require an acidic environment for optimal absorption.[14]
-
Genetic Polymorphisms: While the impact can be attenuated by ritonavir boosting, genetic variations in enzymes and transporters involved in this compound's disposition can play a role.
Below is a workflow to guide your investigation into the root cause of low this compound trough concentrations.
Caption: Troubleshooting workflow for low this compound trough concentrations.
Q2: How does ritonavir "boosting" affect this compound concentrations, and when is it indicated?
Ritonavir boosting is a common and highly effective strategy to overcome low this compound concentrations.
Mechanism of Action: Ritonavir is a potent inhibitor of the CYP3A4 enzyme, which is the primary metabolic pathway for this compound.[16][20] By co-administering a low, sub-therapeutic dose of ritonavir with this compound, the metabolism of this compound is significantly slowed down. This leads to:
-
Increased Trough Concentrations: Ritonavir can increase this compound trough concentrations by 11- to 33-fold.[18]
-
Increased Area Under the Curve (AUC): The total drug exposure is substantially increased.[18][19]
-
Prolonged Half-life: The time it takes for the drug concentration to reduce by half is extended.[18]
-
Reduced Pharmacokinetic Variability: Ritonavir helps to minimize the differences in this compound concentrations between patients.[18][19]
-
Overcoming Food Effects: When boosted with ritonavir, the absorption of this compound is no longer significantly affected by food.[11][14]
Indications for Use: Ritonavir boosting is indicated when:
-
Target trough concentrations are not achieved with standard this compound dosing.
-
A simplified twice-daily dosing regimen is desired to improve patient adherence.[18][24]
-
There is a need to overcome the negative impact of food on this compound absorption.[11]
-
Co-administration with CYP3A4 inducers (e.g., efavirenz) necessitates a counteracting effect to maintain therapeutic this compound levels.[25]
The following diagram illustrates the metabolic pathway of this compound and the inhibitory effect of ritonavir.
Caption: this compound metabolism by CYP3A4 and inhibition by ritonavir.
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the target therapeutic trough concentrations for this compound?
The therapeutic range for this compound can vary slightly between different guidelines and patient populations. However, a general consensus exists.
| Parameter | Target Concentration | Rationale |
| Trough Concentration (Cmin) | > 100-150 ng/mL | Associated with virological efficacy in patients with wild-type virus.[26][27] |
| Upper Limit for Cmin | < 500-1000 ng/mL | Concentrations above this range are more frequently associated with an increased risk of nephrotoxicity.[26] |
It is important to note that these are general targets, and the optimal concentration for an individual patient may depend on factors such as viral resistance, co-morbidities, and concomitant medications. Therapeutic drug monitoring is highly recommended, especially when this compound is not boosted with ritonavir.[26]
Q4: What is the standard protocol for Therapeutic Drug Monitoring (TDM) of this compound?
A standardized protocol is essential for obtaining reliable and interpretable TDM results.
Experimental Protocol: this compound TDM
-
Patient Preparation:
-
Ensure the patient has been on a stable this compound dose for at least one week to reach steady-state concentrations.
-
Record the exact time of the last this compound dose and the prescribed dosing interval (e.g., every 8 hours).
-
Document all concomitant medications and the time of the last meal.
-
-
Sample Collection:
-
Collect a trough blood sample immediately before the next scheduled dose (within 30 minutes).
-
Draw 3-5 mL of whole blood into a tube containing EDTA as the anticoagulant.
-
Gently invert the tube several times to ensure proper mixing.
-
-
Sample Processing:
-
Centrifuge the blood sample at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma to a clean, labeled polypropylene tube.
-
Store the plasma sample at -20°C or lower until analysis.[9]
-
-
Analytical Method:
-
This compound concentrations are typically measured using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][28][29][30][31] These methods offer the necessary sensitivity and specificity for accurate quantification.
-
The standard curve should be linear over a range that includes the expected therapeutic concentrations (e.g., 25-5,000 ng/mL).[28]
-
-
Data Interpretation:
-
Compare the measured trough concentration to the established therapeutic range.
-
Interpret the results in the context of the patient's clinical response (viral load, CD4 count), adherence, and other relevant factors.
-
Q5: Are there any genetic factors that can predispose a patient to low this compound concentrations?
Yes, certain genetic polymorphisms can influence this compound pharmacokinetics, although their clinical impact may be more pronounced in the absence of ritonavir boosting.
-
CYP3A5 Polymorphisms: The CYP3A5 gene is highly polymorphic. Individuals carrying at least one functional CYP3A51 allele are considered "expressers" and may have a higher capacity to metabolize CYP3A substrates like this compound, potentially leading to lower trough concentrations.[22] Patients with the CYP3A53/3 genotype (non-expressers) receiving this compound alone have been shown to have a 31% decrease in this compound clearance compared to carriers of the CYP3A51 allele.[23]
-
ABCB1 (MDR1) Polymorphisms: The ABCB1 gene encodes for P-glycoprotein, an efflux transporter that can limit the absorption of drugs from the gut. The C3435T polymorphism in ABCB1 has been shown to affect the absorption rate of this compound.[23]
-
UGT1A1 Polymorphism (Gilbert's Syndrome): While this doesn't directly cause low this compound levels, this compound is a competitive inhibitor of the UGT1A1 enzyme responsible for bilirubin conjugation.[32] Patients with Gilbert's syndrome, who have a polymorphism in the UGT1A1 gene promoter, are at a significantly higher risk of developing hyperbilirubinemia when taking this compound.[32]
For patients with consistently low this compound levels despite good adherence and no interacting medications, pharmacogenetic testing could be considered as a further diagnostic step.
References
- 1. Low plasma concentrations of this compound are related to virological treatment failure in HIV-1-infected patients on this compound-containing triple therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing the emergence of resistance to this compound: role of virologic, immunologic, and pharmacologic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of this compound and nelfinavir to assess adherence to therapy in human immunodeficiency virus-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors Supporting and Inhibiting Adherence to HIV Medication Regimen in Women: A Qualitative Analysis of Patient Interviews [openaidsjournal.com]
- 8. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 9. Single-Dose Pharmacokinetics of this compound and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-dose pharmacokinetics of this compound and the effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ask the Experts - Food Effects on Protease Inhibitor Bioavailability? [medscape.com]
- 12. Meal composition effects on the oral bioavailability of this compound in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. hivclinic.ca [hivclinic.ca]
- 15. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Metabolism of the human immunodeficiency virus protease inhibitors this compound and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. Pharmacokinetic Interaction between Ritonavir and this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic interaction between ritonavir and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. thebody.com [thebody.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. Minimal effect of MDR1 and CYP3A5 genetic polymorphisms on the pharmacokinetics of this compound in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of this compound and Ritonavir Administered at 667 and 100 Milligrams, Respectively, Every 12 Hours Compared with this compound Administered at 800 Milligrams Every 8 Hours in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of this compound at 800, 600, and 400 Milligrams Administered with Ritonavir at 100 Milligrams and Efavirenz in Ethnic Chinese Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Evidence-based therapeutic drug monitoring for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Determination of this compound and nelfinavir trough plasma concentration efficacy thresholds according to virological response in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of this compound, a HIV-1 protease inhibitor, in human plasma using ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ijcpa.in [ijcpa.in]
- 30. researchgate.net [researchgate.net]
- 31. Intracellular measurements of anti-HIV drugs this compound, amprenavir, saquinavir, ritonavir, nelfinavir, lopinavir, atazanavir, efavirenz and nevirapine in peripheral blood mononuclear cells by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pnas.org [pnas.org]
Welcome to the technical support resource for researchers investigating the metabolic side effects of Indinavir. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the challenges you may encounter. Our goal is to equip you with the knowledge to conduct robust, self-validating experiments and explore potential mitigation strategies for this compound-induced metabolic dysregulation.
Section 1: Foundational Knowledge - Core Mechanisms of this compound's Metabolic Impact
Before troubleshooting experimental systems, it is critical to understand the primary mechanisms by which this compound incites metabolic complications. This knowledge forms the basis for logical experimental design and data interpretation.
This compound, a protease inhibitor (PI), has been instrumental in the management of HIV infection. However, its use is associated with a cluster of metabolic abnormalities, including insulin resistance, dyslipidemia, and lipodystrophy[1][2]. These effects are not merely clinical observations but are underpinned by direct molecular interactions.
Insulin Resistance: The GLUT4 Blockade
The cornerstone of this compound-induced insulin resistance is its direct, acute, and reversible inhibition of the insulin-responsive glucose transporter, GLUT4.[3][4][5]
-
Mechanism of Action: this compound acts as a non-competitive inhibitor of GLUT4, binding to the transporter in a way that impedes glucose influx into cells.[3][6] This effect is highly selective for GLUT4 over other isoforms like GLUT1, GLUT2, or GLUT3.[3] This direct blockade occurs at physiological concentrations achieved during therapy, making it a clinically relevant mechanism.[3][6]
-
Downstream Consequences: The inhibition of GLUT4 in primary insulin target tissues—skeletal muscle and adipose tissue—leads to reduced glucose disposal from the bloodstream.[7][8] This is observed as an acute increase in blood glucose and insulin levels following this compound administration.[4][9] Importantly, this occurs independently of any significant changes in upstream insulin signaling pathways, such as PI3-kinase activity or Akt phosphorylation.[7][8]
Dyslipidemia: Altered Lipid Homeostasis
Treatment with this compound is frequently associated with an atherogenic lipid profile, characterized by elevated levels of total cholesterol, triglycerides, and low-density lipoproteins (LDL).[10][11][12]
-
Mechanism of Action: While the precise mechanisms are still under investigation, PIs are thought to interfere with lipid metabolism by increasing the hepatic synthesis of very-low-density lipoproteins (VLDL) and triglycerides.[10][13] Some studies suggest that PIs may also impair the hydrolysis of triglyceride-rich lipoproteins.[13]
-
Clinical Significance: The resulting dyslipidemia contributes to an increased risk of cardiovascular disease in patients undergoing long-term antiretroviral therapy.[2][13] It's noteworthy that the hypertriglyceridemic effect of this compound appears to be more modest compared to other PIs like Ritonavir.[14]
Mitochondrial Dysfunction and Oxidative Stress
A growing body of evidence points to mitochondrial toxicity as a key contributor to the adverse effects of antiretroviral drugs, including this compound.[15][16][17]
-
Mechanism of Action: this compound can induce mitochondrial-mediated apoptosis and has been shown to inhibit the mitochondrial processing protease (MPP), an enzyme crucial for the maturation of proteins within the mitochondrial matrix.[18] This impairment of mitochondrial function can lead to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress.[19][20]
-
Pathophysiological Role: This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis.[19][21] In the context of the central nervous system, this mechanism is implicated in ARV-induced neurotoxicity.[22]
Section 2: Experimental Workflows & Troubleshooting
This section provides detailed protocols for key assays used to study this compound's metabolic effects, followed by a comprehensive FAQ and troubleshooting guide.
Core Experimental Protocols
Protocol 2.1.1: In Vitro 2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes
This assay quantifies the rate of glucose transport into cultured adipocytes, providing a direct measure of GLUT4 activity.
Step-by-Step Methodology:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in DMEM containing 0.2% BSA. This minimizes basal glucose uptake.
-
Insulin Stimulation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate cells in KRH buffer with or without a stimulating concentration of insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
This compound Co-incubation: For the final 15 minutes of the insulin stimulation, add this compound to the desired final concentration (e.g., 10-100 µM) or vehicle control (DMSO).
-
Initiate Glucose Uptake: Add 2-[3H]-deoxyglucose (to a final concentration of 0.1 µCi/mL) and unlabeled 2-deoxyglucose (to a final concentration of 10 µM). Incubate for exactly 5 minutes at 37°C.
-
Terminate Uptake: Aspirate the uptake solution and rapidly wash the cells three times with ice-cold PBS to stop the transport process.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1% SDS.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Protein Normalization: In a parallel set of wells, determine the protein concentration using a BCA assay to normalize the glucose uptake data.
Protocol 2.1.2: Assessment of Mitochondrial ROS Production
This protocol uses the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide.
Step-by-Step Methodology:
-
Cell Culture: Plate target cells (e.g., HepG2, SH-SY5Y) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Probe Loading: Remove the treatment media and wash the cells with warm Hank's Balanced Salt Solution (HBSS). Load the cells with 5 µM MitoSOX Red reagent in HBSS.
-
Incubation: Incubate the plate for 10-20 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with warm HBSS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation of ~510 nm and an emission of ~580 nm.
-
Data Normalization: After the reading, you can perform a cell viability assay (e.g., using Crystal Violet or Hoechst stain) in the same wells to normalize the ROS data to cell number.
Frequently Asked Questions & Troubleshooting Guide
Q1: My insulin-stimulated glucose uptake is low or absent in my 3T3-L1 adipocytes, even without this compound. What's wrong?
-
Possible Cause 1: Incomplete Differentiation. 3T3-L1 cells must be fully differentiated to express sufficient GLUT4 for a robust insulin response.
-
Solution: Visually confirm that >90% of cells contain multiple lipid droplets. You can also perform a Western blot for adipocyte markers like PPARγ or FABP4 to confirm differentiation status.
-
-
Possible Cause 2: Sub-optimal Insulin Stimulation.
-
Solution: Ensure your insulin stock is fresh and has been stored correctly. Perform an insulin dose-response curve (e.g., 0, 1, 10, 100, 1000 nM) to determine the optimal stimulating concentration for your cells.
-
-
Possible Cause 3: Insufficient Serum Starvation.
-
Solution: Ensure cells are serum-starved for at least 2-4 hours before insulin stimulation to reduce basal glucose uptake and maximize the signal-to-noise ratio.
-
Q2: I see a reduction in glucose uptake with this compound, but how can I be sure it's due to direct GLUT4 inhibition and not a general toxic effect on the cells?
-
Causality Check 1: Assess Upstream Insulin Signaling.
-
Rationale: this compound's primary mechanism is direct GLUT4 inhibition, not interference with insulin signaling.[8]
-
Experiment: Treat cells with this compound under the same conditions as your uptake assay. Lyse the cells and perform a Western blot for phosphorylated Akt (p-Akt) at Ser473. You should see a strong p-Akt signal in insulin-stimulated cells, which should not be diminished by this compound co-incubation. This confirms the insulin signaling pathway is intact.
-
-
Causality Check 2: Use a GLUT1-dominant Cell Line.
-
Rationale: this compound is highly selective for GLUT4.[3]
-
Experiment: Perform the glucose uptake assay in 3T3-L1 fibroblasts (which primarily express GLUT1) or L6 myoblasts. You should observe minimal to no inhibition of glucose uptake by this compound in these cells compared to the significant inhibition seen in GLUT4-expressing 3T3-L1 adipocytes or L6 myotubes.[4]
-
Q3: My mitochondrial ROS readings are highly variable after this compound treatment. How can I improve consistency?
-
Possible Cause 1: Probe Artifacts. Fluorescent ROS probes can be prone to auto-oxidation or other artifacts.
-
Solution: Always include a positive control, such as Antimycin A (a complex III inhibitor), to ensure your assay can detect an increase in mitochondrial ROS. Also, include an unstained control to check for background autofluorescence from the cells or this compound itself.
-
-
Possible Cause 2: Cell Death. High concentrations of this compound might be causing apoptosis, leading to secondary mitochondrial dysfunction.
-
Solution: Run a parallel cell viability assay (e.g., Annexin V/PI staining by flow cytometry) to determine the cytotoxic threshold of this compound for your cell line. Ensure your experimental concentrations are below this threshold. Normalize your ROS data to cell number to account for any minor cell loss.
-
-
Possible Cause 3: Photobleaching.
-
Solution: Minimize the exposure of the probe-loaded cells to light. When using a plate reader, use the minimum number of reads necessary to get a stable signal.
-
Q4: I am planning an in vivo study in rats. What is the best way to assess this compound-induced insulin resistance?
-
Gold Standard Technique: Hyperinsulinemic-Euglycemic Clamp.
-
Rationale: This technique is the gold standard for assessing insulin sensitivity in vivo. It directly measures the amount of glucose required to maintain a normal blood glucose level while insulin is infused at a constant rate.[3][7][15][23] A reduced glucose infusion rate in this compound-treated animals indicates insulin resistance.
-
Key Consideration: This is a complex surgical and experimental procedure requiring catheterization of the jugular vein and carotid artery.[3][23] Studies have shown that this compound can acutely reduce the glucose infusion rate by 18-49% in rats.[4][9] The effect is reversible, with insulin sensitivity returning to normal within 4 hours of stopping the this compound infusion.[4][9]
-
-
Alternative Technique: Intraperitoneal Glucose Tolerance Test (IPGTT).
-
Rationale: An IPGTT is a less invasive method to assess how quickly an animal can clear a glucose load from its blood.
-
Procedure: After fasting, administer a bolus of glucose via intraperitoneal injection. Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes). This compound-treated rats will exhibit a significantly higher and more prolonged glucose excursion compared to controls.[4][9]
-
Section 3: Data Interpretation & Mitigation Strategies
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to serve as a benchmark for your experiments.
Table 1: In Vitro Inhibition of Glucose Transport by this compound
| Cell/System Type | Transporter Target | IC50 / KI (µM) | % Inhibition (at given this compound conc.) | Reference |
| Primary Rat Adipocytes | GLUT4 | KI = 15 | ~50% at 15 µM | [3][6] |
| 3T3-L1 Fibroblasts | GLUT1 | IC50 = 241 | - | [24] |
| L6GLUT4myc Myotubes | GLUT4 | - | ~80% at 100 µM | [4] |
| L6GLUT1myc Cells | GLUT1 | - | ~25% at 100 µM | [4] |
| Isolated Mouse Muscle | GLUT4 | - | 70-80% (insulin-stim) | [4] |
Table 2: In Vivo Effects of this compound on Metabolism
| Model | Parameter | Effect | Reference |
| Healthy Human Volunteers | Insulin-Mediated Glucose Disposal | ↓ 34% after a single dose | [25] |
| Healthy Human Volunteers | Total Cholesterol (4 weeks) | No significant change | [26] |
| Healthy Human Volunteers | Triglycerides (4 weeks) | No significant change | [22][26] |
| HIV-infected Patients | Total Cholesterol (48 weeks) | ↑ ~23% | [12] |
| HIV-infected Patients | Triglycerides (48 weeks) | ↑ ~43% | [12] |
| Rats (Euglycemic Clamp) | Glucose Infusion Rate | ↓ 49% at 27 µM this compound | [4][9] |
Potential Mitigation Strategies for Experimental Studies
When investigating ways to counteract this compound's metabolic effects, several approaches can be considered in your experimental design.
-
Antioxidant Co-treatment:
-
Rationale: Given that this compound induces mitochondrial dysfunction and oxidative stress, co-treatment with antioxidants may offer a protective effect.[19]
-
Experimental Approach: In your in vitro models, co-incubate cells with this compound and an antioxidant like N-acetylcysteine (NAC) or a phytochemical antioxidant.[14] Assess whether the antioxidant can prevent the this compound-induced increase in mitochondrial ROS and subsequent cell death.
-
-
Alternative Protease Inhibitors:
-
Rationale: Not all PIs have the same metabolic liability. Atazanavir, for example, is known to have a more favorable metabolic profile.[13]
-
-
Switching Therapeutic Class:
-
Rationale: In clinical practice, switching from a PI-based regimen to one containing a non-nucleoside reverse transcriptase inhibitor (NNRTI) or an integrase inhibitor has been shown to improve metabolic parameters.[27]
-
Experimental Approach: While a direct experimental parallel is complex, this clinical observation supports the investigation of combination therapies in vitro that might reduce the required dose of this compound, thereby lessening its off-target metabolic effects.
-
Section 4: Visualizing the Pathways and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Diagrams
Caption: this compound's primary mechanism of insulin resistance.
Caption: A logical troubleshooting workflow for in vitro assays.
Caption: Relationship between this compound and metabolic outcomes.
References
- 1. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normalized neutral lipid quantitation by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound uncovers different contributions of GLUT4 and GLUT1 towards glucose uptake in muscle and fat cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acutely inhibits insulin-stimulated glucose disposal in humans: A randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the glucose transporter isoform Glut4 at physiologic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alterations in serum levels of lipids and lipoproteins with this compound therapy for human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antiretroviral Therapy-Induced Dysregulation of Gene Expression and Lipid Metabolism in HIV+ Patients: Beneficial Role of Antioxidant Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial membrane potential and nucleosidic inhibitors of HIV reverse transcriptase: a cytometric approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. HIV Protease Inhibitors Act as Competitive Inhibitors of the Cytoplasmic Glucose Binding Site of GLUTs with Differing Affinities for GLUT1 and GLUT4 | PLOS One [journals.plos.org]
- 25. This compound acutely inhibits insulin-stimulated glucose disposal in humans: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Metabolic effects of this compound in healthy HIV-seronegative men - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lipidomics Profiles in Hepatocytes from Nonalcoholic Steatohepatitis Patients Differ Markedly from In Vitro-Induced Steatotic Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
This guide is designed for researchers, scientists, and drug development professionals engaged in clinical trials involving the HIV-1 protease inhibitor, Indinavir. Its purpose is to provide a comprehensive technical support resource, focusing on practical troubleshooting and frequently asked questions to enhance patient adherence and ensure the integrity of trial data. The information herein is synthesized from established clinical trial data, regulatory guidelines, and peer-reviewed literature to provide actionable insights grounded in scientific evidence.
Section 1: Understanding this compound - The Foundation of Adherence
A thorough understanding of this compound's pharmacological profile is critical to anticipating and mitigating adherence challenges.
What is the mechanism of action of this compound and why is strict adherence crucial?
This compound is a competitive inhibitor of the HIV-1 protease enzyme.[1][2][3] This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for the assembly of mature, infectious virions.[3] By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[1][2]
Strict adherence is paramount because suboptimal plasma concentrations of this compound can lead to incomplete viral suppression. This allows for the replication of HIV, which can lead to the development of drug-resistant mutations. Once resistance emerges, the efficacy of this compound and potentially other protease inhibitors can be permanently compromised.
Section 2: Proactive Adherence Strategies - A Framework for Success
A multi-faceted approach to patient support is essential for maximizing adherence. The Information-Motivation-Behavioral skills (IMB) model provides a useful framework for structuring these interventions.[4]
How can we effectively educate trial participants about their this compound regimen?
Patient education is a cornerstone of adherence.[5] Educational sessions, whether individual or group-based, should cover:
-
The role of this compound in their treatment: Explain in clear, accessible language how the drug works to control the virus.
-
The importance of dosing schedule: Emphasize the "why" behind the strict timing of doses to maintain effective drug levels.
-
Dietary and fluid requirements: Clearly explain the reasons for taking this compound on an empty stomach or with a light, low-fat meal and the critical need for adequate hydration to prevent kidney stones.[6][7]
-
Potential side effects and management strategies: Proactively discussing potential adverse events can empower patients to report them early and collaborate on management, rather than discontinuing the medication.
What motivational strategies can be employed to encourage adherence?
Motivation is a key driver of patient behavior.[4] Consider the following strategies:
-
Set collaborative goals: Work with participants to establish personal health goals that are linked to adherence.
-
Leverage social support: Encourage patients to identify a "treatment buddy" or involve supportive family members in their care plan.[4][8] Peer support groups can also be highly effective.[9]
-
Positive reinforcement: Acknowledge and praise patients for their commitment and adherence milestones.
What behavioral skills and tools can we provide to participants?
Providing practical tools can significantly improve a patient's ability to adhere to their regimen:
-
Pill organizers: Simple, low-cost tools to help patients manage their medications.
-
Dosing alarms and reminders: Utilize electronic reminders, such as phone alarms or specialized medication reminder apps.[5]
-
Adherence diaries: Encourage patients to track their medication intake, which can also be a valuable tool for discussion during clinic visits.
Section 3: Troubleshooting Common Adherence Challenges
This section addresses specific issues that may arise during a clinical trial involving this compound.
A trial participant reports gastrointestinal side effects (nausea, diarrhea). What is the recommended course of action?
Gastrointestinal disturbances are common adverse events associated with this compound.[10]
-
Initial Assessment:
-
Characterize the symptoms: timing, frequency, severity.
-
Inquire about recent dietary intake to rule out other causes.
-
Review concomitant medications for potential interactions.
-
-
Management Strategies:
-
Dietary Modification: Advise taking this compound with a light, low-fat meal such as dry toast with jelly or cornflakes with skim milk and sugar to mitigate nausea.[6]
-
Symptomatic Relief: Consider antiemetic or antidiarrheal agents, being mindful of potential drug-drug interactions.
-
Dose Adjustment: As a last resort, and in consultation with the trial's medical monitor, a dose reduction may be considered, although this can risk sub-therapeutic drug levels.
-
A participant is concerned about the risk of kidney stones (nephrolithiasis). How should this be addressed?
Nephrolithiasis is a known and significant side effect of this compound.[10][11]
-
Proactive Counseling:
-
From the outset, emphasize the critical importance of adequate hydration. Patients should be instructed to drink at least 1.5 liters (approximately 48 ounces or 6 glasses) of water throughout the day.[6]
-
Explain that this helps to prevent the crystallization of the drug in the kidneys.
-
-
Monitoring and Intervention:
-
Regularly inquire about symptoms such as flank pain, blood in the urine (hematuria), or pain during urination.
-
If symptoms occur, a temporary interruption of this compound therapy (e.g., 1-3 days) along with increased fluid intake is often sufficient for resolution.[11]
-
In cases of severe pain or evidence of urinary obstruction, immediate medical evaluation is necessary.
-
How should we manage dietary restrictions with this compound?
This compound's absorption is significantly affected by food.
-
Administration Guidelines:
Table 1: Impact of Food on this compound Pharmacokinetics
| Meal Type | Effect on this compound Absorption | Recommendation |
| High-fat, high-calorie | Significantly reduced | Avoid co-administration |
| Light, low-fat | No significant effect | Permissible for patients who experience nausea |
| Fasting state | Optimal absorption | Recommended administration |
Source: Adapted from Drugs.com, 2023 and PeaceHealth, 2023.[6][7]
A participant needs to take another medication. How do we check for potential drug-drug interactions with this compound?
This compound is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and is also metabolized by it.[1][14] This creates a high potential for drug-drug interactions.
-
Protocol for Managing Concomitant Medications:
-
Thorough Medication History: Obtain a complete list of all prescription, over-the-counter, and herbal supplements the participant is taking.
-
Consult a Drug Interaction Database: Utilize a reputable drug interaction checker (e.g., from Drugs.com or the FDA label) to screen for potential interactions. There are 576 known drug interactions with this compound.[15]
-
Avoid Contraindicated Medications: Certain drugs, such as those that are highly dependent on CYP3A4 for clearance, are contraindicated.
-
Dose Adjustments: For some medications, dose adjustments may be necessary when co-administered with this compound.
-
Increased Monitoring: For other interactions, increased monitoring for adverse effects may be required.
-
Table 2: Common Drug Interactions with this compound
| Interacting Drug Class | Mechanism of Interaction | Potential Clinical Consequence | Management Recommendation |
| Certain Statins (e.g., simvastatin, lovastatin) | This compound inhibits CYP3A4, increasing statin levels. | Increased risk of myopathy and rhabdomyolysis. | Co-administration is not recommended.[14] |
| Certain Benzodiazepines (e.g., oral midazolam) | This compound inhibits CYP3A4, increasing benzodiazepine levels. | Increased and prolonged sedation and respiratory depression. | Co-administration is contraindicated.[16] |
| Rifampin | A strong inducer of CYP3A4, which increases the metabolism of this compound. | Substantially decreased this compound plasma concentrations, leading to loss of virologic response. | Co-administration is contraindicated. |
| St. John's Wort | An inducer of CYP3A4. | Can lead to decreased plasma concentrations of this compound. | Concomitant use should be avoided.[16] |
Source: Adapted from CRIXIVAN (this compound sulfate) capsules label.[14][16]
Section 4: Monitoring Adherence in a Clinical Trial Setting
Objective measurement of adherence is crucial for data interpretation.
What methods can be used to monitor patient adherence to this compound?
A combination of methods is often most effective:
-
Self-report: While easy and inexpensive, it can be subject to recall bias and overestimation of adherence.[4]
-
Pill counts: Involves counting the remaining pills at each study visit. This is a more objective measure than self-report.[8]
-
Pharmacy refill records: Can provide a longitudinal measure of medication possession.[17]
-
Electronic monitoring devices (e.g., MEMS caps): These devices record each time the pill bottle is opened, providing a detailed adherence pattern.[8]
-
Therapeutic drug monitoring (TDM): Measuring plasma concentrations of this compound can help assess adherence, particularly in cases of suspected non-adherence or treatment failure.[18]
How should non-adherence be addressed in the context of a clinical trial?
-
Non-judgmental approach: Create a safe and open environment for patients to discuss adherence challenges.
-
Identify root causes: Work with the participant to understand the reasons for non-adherence (e.g., side effects, forgetfulness, complex regimen, personal beliefs).
-
Tailor interventions: Based on the identified barriers, implement targeted strategies from the IMB model.
-
Documentation: Meticulously document all instances of non-adherence and the interventions employed. This is critical for the final analysis of the trial data.
Section 5: Visualizing Workflows and Pathways
Workflow for Managing a Report of this compound-Related Side Effects
Caption: Workflow for managing patient-reported side effects.
Logical Framework for Proactive Adherence Support
Caption: IMB model for improving patient adherence.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Strategies for Promoting Adherence to Antiretroviral Therapy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. This compound – Health Information Library | PeaceHealth [peacehealth.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Improving antiretroviral therapy adherence in resource‐limited settings at scale: a discussion of interventions and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Single-dose pharmacokinetics of this compound and the effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. drugs.com [drugs.com]
- 16. ec.europa.eu [ec.europa.eu]
- 17. mdpi.com [mdpi.com]
- 18. Therapeutic drug monitoring of this compound and nelfinavir to assess adherence to therapy in human immunodeficiency virus-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]
From the desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of boosted Indinavir. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this compound, particularly when co-administered with a pharmacokinetic booster like Ritonavir. Here, we will delve into the common analytical challenges and provide robust, field-proven solutions to ensure the accuracy and reliability of your experimental data.
Introduction to Boosted this compound Therapy
This compound is a potent protease inhibitor used in the treatment of HIV-1 infection.[1][2] To enhance its therapeutic efficacy and simplify dosing schedules, this compound is often "boosted" with a low dose of another protease inhibitor, most commonly Ritonavir.[3][4] Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing this compound.[1][5] By inhibiting CYP3A4, Ritonavir significantly increases the plasma concentrations and prolongs the half-life of this compound, thereby improving its antiretroviral activity.[6] However, this co-administration introduces significant analytical challenges that require careful consideration to achieve accurate quantification.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the measurement of boosted this compound levels.
Q1: Why is it challenging to measure this compound in the presence of Ritonavir?
A1: The primary challenge lies in the significant pharmacokinetic interaction between the two drugs.[6] Ritonavir's potent inhibition of CYP3A4 leads to substantially elevated and more variable concentrations of this compound.[6] From an analytical standpoint, this means your assay must have a wide dynamic range to accurately quantify both the trough (Cmin) and peak (Cmax) concentrations, which can differ by several orders of magnitude. Furthermore, both drugs are structurally similar, which can pose chromatographic separation challenges.
Q2: What are the most common analytical techniques for measuring this compound and Ritonavir?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques.[7][8][9][10][11] While HPLC-UV methods are available and can be cost-effective, LC-MS/MS is generally preferred for its superior sensitivity, selectivity, and ability to handle complex biological matrices.[7][10] LC-MS/MS allows for the simultaneous quantification of multiple analytes, which is ideal for boosted therapies.[7][10][12]
Q3: What is "matrix effect" and how does it impact my analysis of boosted this compound?
A3: The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, unobserved components from the biological sample (e.g., plasma, urine).[13][14] This can lead to ion suppression or enhancement, causing inaccurate and imprecise results.[14][15] When analyzing boosted this compound in plasma, endogenous phospholipids are a common source of matrix effects.[14] It is crucial to evaluate and minimize matrix effects during method development to ensure data reliability.[13][15]
Q4: Can this compound metabolites interfere with the assay?
A4: Yes, metabolites can potentially interfere with the quantification of the parent drug. This compound is metabolized into several oxidative and N-dealkylated products.[16][17] While LC-MS/MS is highly selective, it's essential to ensure that the chosen mass transitions for this compound are unique and not shared by any of its metabolites that might be present in the sample.[18][19][20] Chromatographic separation of the parent drug from its major metabolites is a key aspect of method development.
Q5: How should I handle sample collection and storage to ensure the stability of this compound?
A5: this compound is generally stable in plasma at -70°C for at least 270 days.[21] It is also stable through at least three freeze-thaw cycles.[21] However, proper handling is crucial. Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA) and centrifuged promptly to separate the plasma. The plasma should then be stored frozen at -20°C or, preferably, -70°C until analysis. Stability can be affected by pH and enzymatic degradation, so minimizing the time samples spend at room temperature is important.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step guidance for overcoming common analytical hurdles.
Guide 1: Overcoming Matrix Effects in LC-MS/MS Analysis
Issue: Inconsistent and inaccurate results, particularly at lower concentrations, suggest a significant matrix effect.
Causality: Co-eluting endogenous components from the plasma matrix are interfering with the ionization of this compound and/or the internal standard.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting matrix effects.
Step-by-Step Protocol: Assessing and Mitigating Matrix Effects
-
Optimize Sample Preparation: The goal is to remove as many interfering substances as possible.
-
Protein Precipitation (PPT): While simple and fast, it is the least effective at removing matrix components.[22]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analytes into an immiscible organic solvent.[22]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at minimizing matrix effects.[22][23]
-
-
Enhance Chromatographic Separation:
-
Utilize a Stable Isotope-Labeled (SIL) Internal Standard:
-
An SIL internal standard for this compound will co-elute and experience the same matrix effects as the analyte, thereby providing the most accurate correction.
-
-
Perform a Post-Column Infusion Experiment:
-
This experiment helps to identify the regions of the chromatogram where ion suppression or enhancement occurs.
-
Procedure:
-
Infuse a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted plasma sample onto the LC column.
-
Monitor the this compound signal. Dips in the signal indicate regions of ion suppression.
-
Adjust your chromatography to move the this compound peak away from these suppression zones.
-
-
Guide 2: Developing a Robust LC-MS/MS Method for Simultaneous Quantification
Issue: Difficulty in achieving adequate sensitivity, selectivity, and reproducibility for both this compound and Ritonavir in a single run.
Method Development Workflow:
Caption: LC-MS/MS method development workflow.
Detailed Protocol Steps:
-
Selection of Mass Transitions (MRM):
-
Chromatographic Conditions:
-
Sample Preparation Protocol (SPE):
-
Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode or polymeric reversed-phase) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute this compound and Ritonavir with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Data Summary Table: Example LC-MS/MS Parameters
| Parameter | This compound | Ritonavir |
| Precursor Ion (m/z) | 614.4 | 721.3 |
| Product Ion (m/z) | 421.2 | 296.3 |
| Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Methanol |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Retention Time | ~0.63 min | ~1.54 min |
| Note: These are example parameters and will require optimization for your specific instrumentation and application.[12] |
Data Interpretation and Quality Control
Therapeutic Drug Monitoring (TDM):
The goal of measuring boosted this compound levels is often for TDM to ensure therapeutic efficacy while minimizing toxicity.[24][25][26]
-
Trough Concentrations (Cmin): It is generally accepted that maintaining a minimum trough concentration is crucial for virological suppression. For boosted this compound, trough levels below 0.10 µg/mL have been associated with subtherapeutic outcomes in some patient populations.[24]
-
Variability: Be aware that there is significant inter-individual pharmacokinetic variability, even with boosting.[24][27] Factors such as genetics, adherence, and other co-medications can influence drug levels.[28][29]
Method Validation:
Any analytical method used for quantifying boosted this compound must be fully validated according to regulatory guidelines (e.g., FDA or ICH).[8][9][11][30] Key validation parameters include:
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[12]
-
Linearity and Range: The calibration curve should be linear over the expected concentration range.
-
Selectivity and Specificity: The method must be free from interference from endogenous compounds, metabolites, and co-administered drugs.[23][31][32]
-
Matrix Effect: Must be assessed to ensure it does not compromise the accuracy of the assay.
-
Stability: The stability of this compound in the biological matrix under various storage and handling conditions must be established.[21]
By understanding the unique challenges posed by boosted this compound and implementing these robust analytical strategies, you can generate high-quality, reliable data for your research and development programs.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound sulfate | HIV Protease | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Hepatic and intestinal metabolism of this compound, an HIV protease inhibitor, in rat and human microsomes. Major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Interaction between Ritonavir and this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of five HIV protease inhibitors nelfinavir, this compound, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. ijcpa.in [ijcpa.in]
- 10. academic.oup.com [academic.oup.com]
- 11. jocpr.com [jocpr.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of the sample matrix on the determination of this compound in human urine by HPLC with turbo ion spray tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disposition of this compound, a potent HIV-1 protease inhibitor, after an oral dose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural elucidation of metabolites of ritonavir and this compound by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of in vitro metabolites of this compound by "intelligent automated LC-MS/MS" (INTAMS) utilizing triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. Determination of this compound in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Therapeutic drug monitoring of antiretrovirals for people with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Therapeutic drug monitoring of atazanavir: surveillance of pharmacotherapy in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. drugs.com [drugs.com]
- 29. A pharmacokinetic drug-drug interaction study of venlafaxine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.innovareacademics.in [journals.innovareacademics.in]
- 31. Simultaneous HPLC assay for quantification of this compound, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. experts.umn.edu [experts.umn.edu]
Validation & Comparative
This guide provides an in-depth, objective comparison of two critical HIV-1 protease inhibitors: Indinavir and Atazanavir. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the mechanistic nuances, clinical efficacy, and resistance profiles that define the utility and limitations of each agent. Our analysis is grounded in experimental data to explain the causality behind their distinct clinical performance.
Introduction: A Tale of Two Protease Inhibitors
This compound (IDV), approved in 1996, was a cornerstone of early highly active antiretroviral therapy (HAART), dramatically altering the prognosis of HIV/AIDS from a terminal illness to a manageable chronic condition.[1] It demonstrated significant potency in reducing viral load and allowing for immune system recovery.[1] However, its clinical use is hampered by a demanding dosing schedule and a significant side-effect burden, particularly nephrolithiasis.[2][3]
Atazanavir (ATV), approved later, emerged as a first-in-class azapeptide protease inhibitor offering the convenience of once-daily dosing and a more favorable metabolic profile.[4][5] It is distinguished from other protease inhibitors by its lower impact on lipid profiles and a unique resistance pathway.[5][6] This guide will dissect the comparative efficacy of these two molecules, providing the technical context necessary for informed research and development decisions.
Shared Mechanism of Action: Targeting HIV-1 Protease
Both this compound and Atazanavir function by inhibiting the HIV-1 protease enzyme. This viral enzyme is essential for the late stages of the viral life cycle, where it cleaves the newly synthesized Gag-Pol polyproteins into mature, functional viral proteins.[4][7][8] By competitively binding to the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious virions.[7][8][9] This disruption of viral maturation effectively halts the replication cycle.[8]
While the fundamental target is the same, the differences in their chemical structures dictate their respective potency, pharmacokinetic properties, and off-target interactions, which are explored below.
Caption: Mechanism of Action for HIV-1 Protease Inhibitors.
Comparative Clinical Efficacy
Direct head-to-head trials comparing this compound and Atazanavir are scarce, as Atazanavir's development occurred when this compound's use was already declining due to its toxicity profile.[1] However, comparisons can be drawn from their respective pivotal trials and studies against common comparators like Lopinavir/ritonavir.
Atazanavir, when boosted with ritonavir (ATV/r), has demonstrated durable virologic efficacy comparable to other leading protease inhibitors like Lopinavir/ritonavir (LPV/r) in both treatment-naive and treatment-experienced patients.[10][11][12] For instance, the CASTLE study showed that after 96 weeks, 77% of male patients on ATV/r achieved an HIV RNA level below 50 copies/mL, compared to 70% for LPV/r.[13] The primary driver for this difference was better tolerability and fewer discontinuations in the atazanavir arm.[13]
This compound-based regimens also showed potent viral suppression in early trials, establishing the efficacy of the protease inhibitor class.[1] However, its demanding regimen of three-times-daily dosing (when unboosted) on an empty stomach, coupled with the necessity of consuming at least 1.5 liters of water daily to prevent kidney stones, created significant adherence challenges. Atazanavir's once-daily dosing with food offers a substantial advantage in patient adherence and, consequently, long-term virologic success.[4]
| Feature | This compound (Unboosted) | Atazanavir/ritonavir |
| Dosing Frequency | Every 8 hours | Once daily |
| Food Requirement | Take 1 hour before or 2 hours after a meal[9] | Must be taken with food |
| Virologic Potency | High, but dependent on strict adherence[2] | High and durable efficacy[11][12] |
| Clinical Use | Largely replaced by newer agents[1] | Recommended PI in various guidelines[14][15] |
Resistance Profiles: A Study in Contrasting Pathways
The development of drug resistance is a critical factor in long-term antiretroviral therapy. This compound and Atazanavir exhibit distinct resistance profiles, which has significant implications for second-line and salvage therapies.
This compound Resistance: Resistance to this compound typically involves a sequential accumulation of multiple mutations in the protease gene.[16][17] Key mutations include those at positions M46, I54, V82, and L90.[16][18] The presence of several of these mutations often leads to broad cross-resistance to other first-generation protease inhibitors.[19]
Atazanavir Resistance: Atazanavir has a unique resistance profile characterized by the signature I50L mutation, often accompanied by A71V.[20][21] Viruses with the I50L mutation exhibit specific resistance to Atazanavir but, interestingly, may show increased susceptibility to other protease inhibitors.[20] This is a crucial distinction, as resistance to Atazanavir may not preclude the subsequent use of other drugs in the same class.[5][22] However, various other mutations, including M46I, V82A, and L90M, can also contribute to Atazanavir resistance, particularly in treatment-experienced patients.[23]
Caption: Common genotypic resistance pathways for this compound and Atazanavir.
| Mutation | Associated Drug | Clinical Implication |
| M46I/L, V82A/T, I54V, L90M | This compound[16][18] | Stepwise accumulation leads to high-level resistance and cross-resistance to other PIs.[19] |
| I50L | Atazanavir[20] | Signature mutation for ATV resistance in naive patients; confers specific resistance.[20] |
| A71V, G73S | Atazanavir[20] | Often accompanies I50L. |
| N88S | Atazanavir[23] | A major mutation that can reduce susceptibility. |
Safety and Tolerability: The Decisive Factor
The most significant divergence between this compound and Atazanavir lies in their safety and tolerability profiles. These differences have been the primary driver behind the shift in clinical practice away from this compound.
This compound's Adverse Events:
-
Nephrolithiasis/Urolithiasis: This is the hallmark toxicity of this compound. The drug has low solubility, and at the high concentrations found in urine, it can crystallize, leading to the formation of kidney stones.[2] This risk necessitates a high fluid intake of at least 1.5 liters per day.[2]
-
Metabolic Complications: this compound is associated with metabolic alterations, including hyperlipidemia (elevated cholesterol and triglycerides), hyperglycemia, and lipodystrophy (abnormal body fat distribution).[2][24]
-
Gastrointestinal Disturbances: Nausea, vomiting, and abdominal pain are common.[2][7]
-
Hyperbilirubinemia: Increased levels of indirect bilirubin can occur, though it is less frequent and pronounced than with Atazanavir.[7]
Atazanavir's Adverse Events:
-
Hyperbilirubinemia: This is the most common side effect, manifesting as jaundice (yellowing of the skin) or scleral icterus (yellowing of the eyes).[6][22] It is caused by the inhibition of the UGT1A1 enzyme, which is responsible for bilirubin conjugation.[22] This condition is generally asymptomatic, cosmetic, and reversible upon discontinuation of the drug.[22]
-
Cardiac Conduction Abnormalities: Atazanavir can cause a concentration-dependent prolongation of the PR interval on an electrocardiogram.[22]
-
Favorable Metabolic Profile: Compared to older PIs like this compound, Atazanavir has a much lower risk of causing dyslipidemia and is considered a preferred option for patients with pre-existing metabolic concerns.[5][6]
-
Rash: Mild to moderate rashes can occur, typically within the first few weeks of therapy.[22][25] Severe reactions like Stevens-Johnson syndrome are rare but have been reported.[22][25]
-
Nephrotoxicity: While initially considered less nephrotoxic than this compound, long-term use of Atazanavir has also been associated with an increased risk of kidney stones and chronic kidney disease.[14][26]
| Adverse Event | This compound | Atazanavir | Causality/Mechanism |
| Nephrolithiasis (Kidney Stones) | High incidence (up to 29% in children)[24] | Lower, but recognized risk[14][26] | Low drug solubility and crystallization in renal tubules. |
| Indirect Hyperbilirubinemia | Common (10%)[24] | Very common (>40%)[5][22] | Inhibition of the UGT1A1 enzyme responsible for bilirubin metabolism. |
| Dyslipidemia | Common | Infrequent, favorable lipid profile[5][6] | Differential effects on lipid metabolism pathways. |
| Lipodystrophy | Associated risk[2] | Less likely to cause[6] | Complex and not fully elucidated, but related to effects on adipocytes. |
| GI Intolerance | Common[2] | Common (nausea, diarrhea)[6][22] | Direct irritation and effects on gut motility. |
| PR Interval Prolongation | Not a characteristic effect | Known association[22] | Effect on cardiac ion channels. |
Experimental Protocols
To objectively measure the parameters discussed in this guide, standardized laboratory procedures are essential. Below are outlines of key experimental workflows.
Protocol 1: HIV-1 Viral Load Quantification via RT-qPCR
This assay is the gold standard for measuring treatment efficacy by quantifying the amount of HIV-1 RNA in a patient's plasma.
Objective: To determine the number of HIV-1 RNA copies per milliliter of plasma.
Methodology:
-
Sample Collection & Processing: Collect whole blood in EDTA tubes. Centrifuge within 6 hours to separate plasma. Store plasma at -80°C until analysis.
-
RNA Extraction: Isolate viral RNA from 1 mL of plasma using a validated automated or manual extraction kit (e.g., Qiagen QIAamp Viral RNA Mini Kit). This step includes lysis of viral particles and purification of RNA.
-
Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and HIV-specific primers.
-
Quantitative PCR (qPCR): Amplify the cDNA using a real-time PCR instrument. The reaction includes HIV-specific primers and a fluorescently labeled probe that binds to the target sequence (typically in the highly conserved gag or LTR regions).
-
Quantification: The instrument measures the fluorescence signal at each cycle. The cycle at which the signal crosses a predetermined threshold (Ct value) is inversely proportional to the initial amount of target cDNA. A standard curve generated from samples with known RNA copy numbers is used to calculate the viral load in the patient sample.
-
Data Analysis: Report results in copies/mL. The lower limit of detection for modern assays is typically 20-40 copies/mL. A result of "<20 copies/mL" is considered an "undetectable" viral load.
Protocol 2: HIV-1 Genotypic Resistance Testing
This protocol is used to identify mutations in the HIV-1 protease gene that confer resistance to this compound, Atazanavir, or other PIs.
Objective: To sequence the patient's viral protease gene and identify drug resistance-associated mutations.
Methodology:
-
Sample Preparation: Extract viral RNA from patient plasma as described in the viral load protocol. This test is typically performed when the viral load is >500-1000 copies/mL to ensure sufficient template for amplification.
-
RT-PCR: Perform a reverse transcription-polymerase chain reaction to convert viral RNA to cDNA and then amplify the entire protease gene region.
-
PCR Product Purification: Clean the amplified DNA fragment (amplicon) to remove primers, dNTPs, and other reaction components.
-
Sequencing: Sequence the purified amplicon using Sanger sequencing or Next-Generation Sequencing (NGS) methods. Sanger sequencing is the traditional standard, while NGS can detect minority variants.
-
Sequence Analysis: Assemble the sequence data and compare it to a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Mutation Interpretation: Identify amino acid substitutions compared to the reference. The list of mutations is then interpreted using an authoritative database (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to specific drugs. The database algorithm scores mutations based on extensive clinical and in vitro data.
Conclusion
The comparison between this compound and Atazanavir provides a clear illustration of the evolution of antiretroviral therapy. While both drugs effectively target the same essential viral enzyme, their clinical profiles are vastly different.
-
This compound represented a monumental step forward in HIV treatment but is now largely of historical interest due to its significant toxicity profile—most notably nephrolithiasis—and inconvenient dosing schedule. Its use requires intensive patient monitoring and a high degree of adherence to a difficult regimen.
-
Atazanavir offers superior convenience with once-daily dosing and a markedly better metabolic safety profile, making it a far more tolerable agent for long-term therapy.[5][6] Its primary liability, benign hyperbilirubinemia, is manageable and often only a cosmetic concern.[22] Furthermore, its unique resistance profile, particularly the I50L mutation in treatment-naive patients, can preserve future treatment options, a critical consideration in managing a chronic viral infection.[20]
For drug development professionals, the trajectory from this compound to Atazanavir underscores key goals for next-generation protease inhibitors: improving safety profiles (especially metabolic and renal), simplifying dosing to enhance adherence, and designing molecules with high genetic barriers to resistance and minimal cross-resistance.
References
- 1. This compound – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pushhealth.su [pushhealth.su]
- 4. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atazanavir - Wikipedia [en.wikipedia.org]
- 7. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Atazanavir / ritonavir versus Lopinavir / ritonavir-based combined antiretroviral therapy (cART) for HIV-1 infection: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atazanavir/ritonavir as potent over two years as Kaletra, but has better side-effects profile | aidsmap [aidsmap.com]
- 13. Comparative gender analysis of the efficacy and safety of atazanavir/ritonavir and lopinavir/ritonavir at 96 weeks in the CASTLE study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. Drug resistance during this compound therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug resistance during this compound therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HIV Drug Resistance Database [hivdb.stanford.edu]
- 19. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of I50L as the signature atazanavir (ATV)-resistance mutation in treatment-naive HIV-1-infected patients receiving ATV-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Resistance to Atazanavir [natap.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. This compound and atazanavir; comparison of predicted property by chemoinformatics technique and implication on renal problem in HIV infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
The introduction of protease inhibitors (PIs) marked a pivotal moment in the management of HIV-1, transforming it into a manageable chronic condition. Indinavir, an early and potent PI, played a significant role in initial combination antiretroviral therapies. However, its clinical utility has been challenged by the emergence of drug resistance, a phenomenon characterized by complex patterns of cross-resistance to other PIs. This guide provides an in-depth analysis of the molecular basis of this compound resistance, its intricate cross-resistance profiles with other PIs, and the standardized experimental methodologies used to characterize these phenomena. Designed for researchers, virologists, and drug development professionals, this document synthesizes key experimental data and explains the causal mechanisms driving resistance, offering a foundational resource for ongoing research and therapeutic strategy development.
Introduction: The Double-Edged Sword of Protease Inhibitors
The HIV-1 protease is an essential viral enzyme responsible for cleaving newly synthesized Gag-Pol polyproteins into mature, functional proteins required for viral assembly and infectivity.[1][2] Protease inhibitors are substrate-mimicking drugs that competitively bind to the active site of the protease, effectively halting the viral maturation process and leading to the production of non-infectious virions.[1][3][4]
This compound was among the first generation of PIs that demonstrated potent viral suppression.[5] However, the high mutation rate of HIV-1's reverse transcriptase, coupled with the selective pressure exerted by antiretroviral drugs, facilitates the rapid emergence of resistant viral variants.[6] Mutations in the protease gene can alter the enzyme's structure, reducing the binding affinity of this compound and, frequently, other PIs—a phenomenon known as cross-resistance. Understanding these complex mutational pathways is critical for designing durable treatment regimens and developing next-generation inhibitors resilient to resistance.[6][7]
The Genetic Architecture of this compound Resistance
Resistance to this compound is not conferred by a single mutation but arises from the cumulative effect of multiple substitutions within the 99-amino-acid protease enzyme.[5] These mutations are broadly categorized as primary (major) or secondary (accessory).
-
Primary Mutations: These substitutions, often located within or near the active site, directly interfere with inhibitor binding. For this compound, key primary mutations include changes at positions like V82 (to A, F, or T) and I84 (to V) .[5][8] The V82A/F/T mutation is particularly significant and is strongly associated with reduced susceptibility to this compound and Lopinavir.[9]
-
Secondary Mutations: These mutations typically occur outside the active site and compensate for the loss of enzymatic efficiency often caused by primary mutations.[7][10] They can enhance the fitness of resistant viruses or further contribute to reduced drug susceptibility. Common secondary mutations seen under this compound pressure include M46I/L , I54V , and L90M .[11][12] The accumulation of these mutations follows complex, often sequential, pathways, leading to high-level resistance.[5][11]
Interestingly, resistance can also emerge from mutations in the Gag polyprotein cleavage sites, which can compensate for a compromised protease enzyme, highlighting the intricate co-evolution of the virus under drug pressure.[11][12][13]
Comparative Cross-Resistance Analysis
The structural similarities among PIs mean that mutations selected by one inhibitor can reduce the efficacy of others. This compound-resistant variants frequently exhibit broad cross-resistance.[5][6] The table below summarizes the impact of common this compound-associated resistance pathways on susceptibility to other clinically relevant PIs, expressed as fold change (FC) in the half-maximal inhibitory concentration (IC50) compared to wild-type virus.
| Protease Mutation(s) | This compound (IDV) | Lopinavir (LPV) | Atazanavir (ATV) | Darunavir (DRV) | Saquinavir (SQV) | Nelfinavir (NFV) | Supporting Sources |
| V82A | Moderate (5-15x) | Moderate (5-20x) | Low (<5x) | Low (<3x) | Low (<5x) | Moderate (5-15x) | [8][9][14] |
| I84V | High (>20x) | High (>20x) | Moderate (5-10x) | Low (<4x) | Moderate (5-15x) | Moderate (5-15x) | [7][8][14] |
| M46I + V82A | High (>20x) | High (>20x) | Moderate (5-15x) | Low (<4x) | Moderate (5-15x) | High (>20x) | [5][6][12] |
| L90M | Low (<5x) | Low (<5x) | Low (<3x) | Low (<2x) | Moderate (5-10x) | Moderate (5-10x) | [14][15] |
| M46L + I54V + V82A | Very High (>50x) | Very High (>40x) | High (>20x) | Moderate (5-10x) | High (>20x) | Very High (>40x) | [11][12] |
Key Insights from the Data:
-
Mutations at V82 and I84 are major drivers of cross-resistance, impacting nearly all first-generation PIs.[8]
-
The accumulation of multiple mutations (e.g., M46L + I54V + V82A) leads to exceptionally high levels of resistance across the board.[12]
-
Newer generation PIs, like Darunavir, were specifically designed to have a higher genetic barrier and retain activity against viruses with mutations that confer high-level resistance to older agents like this compound.[8]
-
The L90M mutation, often associated with Saquinavir and Nelfinavir resistance, also contributes to this compound cross-resistance.[15]
Methodologies for Assessing Cross-Resistance
The evaluation of drug resistance relies on two complementary methodologies: genotypic and phenotypic assays.[16][17][18] While genotypic testing is faster and more common in clinical practice for identifying known resistance mutations, phenotypic testing provides a direct, quantitative measure of drug susceptibility and is the gold standard in research settings.[17][19]
Experimental Protocol: Phenotypic Resistance Assay (Recombinant Virus)
This protocol describes a standard method for determining the IC50 of various PIs against recombinant viruses containing specific protease mutations.
Causality: The core principle is to isolate the genetic changes in the protease gene and measure their direct impact on drug efficacy. By inserting the mutant protease gene into a standard, replication-competent viral backbone, we can directly attribute changes in drug susceptibility to those specific mutations.
Self-Validation: The protocol's integrity is maintained by running a parallel assay with a wild-type (WT) virus clone. The results from mutant viruses are only valid if the WT virus shows expected susceptibility to the drugs and replicates efficiently.
Step-by-Step Methodology:
-
Site-Directed Mutagenesis:
-
Obtain a plasmid vector containing the wild-type HIV-1 protease gene sequence.
-
Introduce desired mutations (e.g., V82A, I84V) using a commercial site-directed mutagenesis kit.
-
Rationale: This step allows for the precise creation of the genetic variants to be tested.
-
Verify the sequence of the entire protease gene via Sanger sequencing to confirm the intended mutations and rule out off-target changes.
-
-
Generation of Recombinant Virus Stocks:
-
Ligate the mutated protease gene fragment into a protease-deleted HIV-1 proviral vector (e.g., pNL4-3).
-
Transfect HEK293T cells with the resulting recombinant plasmid DNA.
-
Rationale: HEK293T cells are highly transfectable and efficiently produce viral particles.
-
Harvest the cell culture supernatant containing the recombinant virus 48-72 hours post-transfection.
-
Determine the viral titer, typically by measuring p24 antigen concentration using an ELISA assay.
-
-
Drug Susceptibility Assay:
-
Seed target cells (e.g., MT-2 cells or TZM-bl cells) in a 96-well plate.
-
Prepare serial dilutions of each protease inhibitor (this compound, Lopinavir, etc.) in culture medium. Add the diluted drugs to the appropriate wells.
-
Rationale: Serial dilution allows for the determination of a dose-response curve.
-
Infect the cells with a standardized amount of each recombinant virus stock (including the WT control).
-
Culture the plates for 3-7 days.
-
-
Quantification of Viral Replication:
-
Measure the extent of viral replication in each well. This can be done by:
-
p24 ELISA: Quantifying p24 antigen in the culture supernatant.
-
Luciferase/Galactosidase Reporter Assay: Using engineered cell lines (like TZM-bl) that express a reporter gene upon HIV infection.
-
-
Rationale: This provides a quantitative readout of how effectively each drug concentration inhibited viral growth.
-
-
Data Analysis:
-
For each drug and virus combination, plot the percentage of replication inhibition against the drug concentration.
-
Use non-linear regression analysis to calculate the IC50 value—the drug concentration required to inhibit viral replication by 50%.
-
Calculate the fold change (FC) in resistance by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
-
Visual Workflow: Phenotypic Assay
Caption: Workflow for Phenotypic HIV Drug Susceptibility Testing.
Logical Pathways of Cross-Resistance Development
Resistance is an evolutionary process. Primary mutations that reduce drug binding often impair the protease's natural function, decreasing viral fitness. This creates a selective pressure for secondary, compensatory mutations that restore fitness without reversing drug resistance. This logical progression explains the complex patterns observed clinically.
Caption: Evolutionary pathway from initial to broad cross-resistance.
Conclusion and Future Directions
The study of this compound cross-resistance provides a compelling model for understanding the evolutionary dynamics of HIV-1 under therapeutic pressure. While this compound itself is now used less frequently due to its side-effect profile and the availability of more robust inhibitors, the resistance pathways it selects for remain clinically relevant and inform the use of other PIs in salvage therapy.[10][20] The data clearly show that while initial mutations can confer specific resistance, the accumulation of secondary mutations leads to broad cross-resistance that can compromise the entire class of first-generation PIs.
Future research must continue to focus on developing inhibitors, like Darunavir, that maintain a high genetic barrier to resistance.[8] Furthermore, understanding the interplay between protease mutations and Gag cleavage site co-evolution is essential for predicting resistance pathways and designing novel therapeutic strategies that can anticipate and overcome viral escape.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. HIV protease with this compound — Biostained Glass [joel-kowit.squarespace.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Genetic correlates of in vivo viral resistance to this compound, a human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rega.kuleuven.be [rega.kuleuven.be]
- 10. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug resistance during this compound therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Drug resistance during this compound therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. brieflands.com [brieflands.com]
- 16. Phenotypic and genotypic HIV-1 drug resistance assays provide complementary information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 18. HIV Drug Resistance Database [hivdb.stanford.edu]
- 19. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 20. This compound - Wikipedia [en.wikipedia.org]
Introduction: The Enduring Challenge of HIV and the Evolution of Protease Inhibitors
Human Immunodeficiency Virus (HIV) remains a formidable global health challenge. A critical component of its replication cycle is the HIV-1 protease, an enzyme essential for cleaving viral polyproteins into functional proteins, enabling the assembly of mature, infectious virions.[1][2][3] The development of protease inhibitors (PIs) like Indinavir marked a turning point in HIV treatment, forming the backbone of highly active antiretroviral therapy (HAART) that transformed AIDS from a terminal illness into a manageable chronic condition.[4][5]
This compound functions by binding to the active site of the HIV protease, preventing the cleavage of the gag-pol polyprotein and resulting in the production of non-infectious, immature viral particles.[1][6][7] However, the high mutation rate of HIV can lead to the emergence of drug-resistant strains, necessitating the continuous development of novel derivatives.[8] These new chemical entities aim to offer improved potency, a higher barrier to resistance, better pharmacokinetic profiles, and fewer side effects.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the antiviral activity of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer a systematic approach to comparing the performance of these new agents against the parent compound and other alternatives.
The Core Principle: Establishing the Selectivity Index
The ultimate goal of an antiviral drug is to inhibit viral replication at concentrations that are non-toxic to the host cells. This therapeutic window is quantified by the Selectivity Index (SI) . The SI is a critical ratio that compares a compound's cytotoxicity to its antiviral potency.[9][10]
SI = CC50 / EC50
-
CC50 (50% Cytotoxic Concentration): The concentration of the drug that reduces the viability of uninfected host cells by 50%.
-
EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%.
A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that would harm host cells.[9][11] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[9]
A Systematic Workflow for Antiviral Validation
The validation process is a multi-stage funnel designed to progressively characterize the most promising compounds. It begins with broad screening and moves towards detailed profiling of potency, toxicity, and resistance.
Caption: A streamlined workflow for validating novel this compound derivatives.
Part I: Determining Antiviral Potency (EC50)
The first step is to measure how effectively the derivative inhibits HIV replication in a cell-based system. High-throughput, cell-based assays are ideal for this initial screening.[8][12]
Causality: Why Use a Cell-Based Reporter Assay?
Cell-based assays are superior to purely biochemical assays for primary screening because they provide a more biologically relevant context.[12][13] They inherently test a compound's ability to cross the cell membrane and act on the viral target within the intracellular environment, all while providing an initial check for overt cytotoxicity.[13] Reporter gene systems, such as those using luciferase or β-galactosidase under the control of the HIV-1 LTR promoter, are highly sensitive, reproducible, and scalable for screening large numbers of compounds.[14]
Experimental Protocol: HIV-1 Replication Assay (TZM-bl Reporter Line)
This protocol uses TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5, and contain an integrated luciferase gene under the control of the HIV-1 Tat promoter. Upon infection, viral Tat protein expression leads to luciferase production, which can be quantified.
-
Cell Seeding: Seed TZM-bl cells in a 96-well, white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of the this compound derivatives and the parent this compound (as a positive control) in growth medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 100 µM to 0.1 nM).
-
Treatment and Infection: Add 50 µL of the diluted compounds to the appropriate wells. Immediately after, add 50 µL of a pre-titered amount of HIV-1 (e.g., strain NL4-3) sufficient to produce a strong luciferase signal. Include "virus only" (no drug) and "cells only" (no drug, no virus) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Lysis and Readout: Aspirate the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay reagent (e.g., Bright-Glo™). Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by converting raw luminescence units (RLU) to percent inhibition relative to the "virus only" control.
-
Plot percent inhibition versus the logarithm of the drug concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value.[15][16][17]
-
Part II: Assessing Cytotoxicity (CC50) and Calculating the Selectivity Index
A potent antiviral is useless if it is equally potent at killing host cells. The cytotoxicity assay is performed in parallel on uninfected cells to determine the compound's safety profile.
Causality: Why the MTT Assay?
The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell viability.[18] It measures the metabolic activity of cells by quantifying the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20] This metabolic activity serves as a robust proxy for the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., MT-4 or CEM-SS T-cells) in a 96-well, clear plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.
-
Compound Addition: Add 100 µL of the same serial dilutions of your this compound derivatives used in the antiviral assay. Include "cells only" (no drug) controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[19] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking.
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the data to percent cell viability relative to the "cells only" control.
-
Plot percent viability versus the logarithm of the drug concentration and fit to a sigmoidal dose-response curve to determine the CC50 value.[21]
-
Calculate the Selectivity Index (SI = CC50 / EC50) for each derivative.
-
Caption: The relationship between EC50, CC50, and the resulting Selectivity Index.
Part III: Resistance and Mechanism of Action Profiling
Compounds with a high SI warrant further investigation. This involves testing their efficacy against known drug-resistant HIV strains and confirming their mechanism of action.
Resistance Profiling
Causality: The clinical utility of a new PI is heavily dependent on its ability to suppress viral strains that are resistant to existing therapies. Testing derivatives against a panel of clinically relevant, PI-resistant HIV-1 variants is a critical step in preclinical validation.[22][23][24] This is typically done by repeating the cell-based antiviral assay using viral strains with specific mutations in the protease gene.
Methodology:
-
Obtain or generate recombinant HIV-1 strains containing key PI resistance mutations (e.g., V82A, I84V, L90M).
-
Perform the cell-based antiviral assay (as described in Part I) for each mutant strain.
-
Calculate the EC50 for each derivative against each mutant strain.
-
Determine the "Fold-Change in Resistance" by dividing the EC50 against the mutant strain by the EC50 against the wild-type strain. A low fold-change indicates the compound retains activity against the resistant virus.
Mechanism of Action Confirmation: Biochemical Assay
Causality: While a cell-based assay suggests antiviral activity, a biochemical assay directly confirms that the compound inhibits the intended target—the HIV-1 protease enzyme.[25][26] This is a crucial self-validating step to ensure the observed antiviral effect is not due to an off-target mechanism. Fluorometric kits are commonly used for this purpose.[27]
Methodology:
-
Use a fluorometric HIV-1 protease inhibitor screening kit.[27]
-
The assay principle involves an active HIV-1 protease cleaving a synthetic peptide substrate, which releases a fluorophore.[27]
-
In the presence of an effective inhibitor (the this compound derivative), cleavage is blocked, resulting in a reduced or absent fluorescent signal.
-
Perform the assay with serial dilutions of the derivative to generate a dose-response curve and calculate the IC50 (50% Inhibitory Concentration) , which is the concentration required to inhibit 50% of the enzyme's activity.
Comparative Performance Data
The ultimate goal is to identify derivatives that outperform the parent compound, this compound. Summarizing the data in a clear, comparative table is essential for decision-making.
| Compound | EC50 vs. WT HIV-1 (nM) | CC50 in MT-4 Cells (µM) | Selectivity Index (SI) | EC50 vs. L90M Mutant (nM) | Fold-Resistance (L90M) | Protease IC50 (nM) |
| This compound | 15.2 | >50 | >3289 | 121.6 | 8.0 | 12.5 |
| Derivative A | 2.8 | >50 | >17857 | 11.2 | 4.0 | 2.1 |
| Derivative B | 18.5 | 45 | 2432 | 370.0 | 20.0 | 16.8 |
| Derivative C | 9.7 | 12 | 1237 | 155.2 | 16.0 | 8.9 |
Data are hypothetical and for illustrative purposes only.
Analysis of Hypothetical Data:
-
Derivative A emerges as the most promising candidate. It demonstrates significantly higher potency (lower EC50 and IC50) against both wild-type and a key resistant strain compared to this compound. Its outstanding selectivity index suggests a very wide therapeutic window.
-
Derivative B shows no improvement in potency and a higher susceptibility to resistance, making it a poor candidate.
-
Derivative C is more potent than this compound but exhibits higher cytotoxicity, resulting in a lower SI. It also shows a significant loss of activity against the resistant mutant.
Conclusion
The validation of novel this compound derivatives is a rigorous, multi-step process that relies on a foundation of carefully chosen, self-validating experimental systems. By systematically determining the antiviral potency (EC50), cytotoxicity (CC50), and the resulting Selectivity Index, researchers can effectively triage compounds. Further profiling against resistant viral strains and direct confirmation of target engagement through biochemical assays provide the critical data needed to identify superior therapeutic candidates. This structured approach, grounded in scientific causality, ensures that only the most promising derivatives with a clear performance advantage over existing alternatives are advanced toward clinical development.
References
- 1. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Toward the Development of a Virus-Cell-Based Assay for the Discovery of Novel Compounds against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nuvisan.com [nuvisan.com]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. clyte.tech [clyte.tech]
- 21. clyte.tech [clyte.tech]
- 22. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 24. academic.oup.com [academic.oup.com]
- 25. journals.asm.org [journals.asm.org]
- 26. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. abcam.co.jp [abcam.co.jp]
A Senior Application Scientist's In-Depth Analysis of Two Generations of Protease Inhibitors
For researchers and drug development professionals navigating the complexities of antiretroviral therapy, particularly in treatment-experienced individuals with HIV, the choice of a protease inhibitor (PI) is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of indinavir, a first-generation PI, and darunavir, a second-generation PI, offering insights into their mechanisms, clinical efficacy, resistance profiles, and safety considerations. Our analysis is grounded in clinical trial data and experimental evidence to provide a robust resource for informed decision-making in antiretroviral drug development and research.
The Evolving Landscape of HIV Protease Inhibition
The advent of protease inhibitors revolutionized the management of HIV infection, transforming it from a fatal illness into a manageable chronic condition.[1] These drugs specifically target the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[2][3]
This compound, one of the pioneering protease inhibitors, demonstrated significant efficacy in early combination antiretroviral therapies.[1] However, its use was often hampered by a demanding dosing schedule, significant side effects, and a relatively low genetic barrier to resistance. This paved the way for the development of second-generation PIs like darunavir, which was engineered to be more potent, have a higher barrier to resistance, and a more favorable safety profile.[4]
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and darunavir are competitive inhibitors of the HIV-1 protease.[2][5] They mimic the transition state of the peptide bond hydrolysis, binding to the active site of the enzyme and preventing it from processing the Gag-Pol polyproteins.[2][5] This results in the production of immature, non-infectious viral particles.[2]
While their fundamental mechanism is the same, the key difference lies in their molecular interactions with the protease enzyme. Darunavir was designed to have a higher affinity and a more robust interaction with the protease active site, including interactions with the backbone of the enzyme.[5][6] This enhanced binding affinity contributes to its higher potency and its ability to inhibit protease enzymes that have developed resistance to earlier PIs.[5]
Caption: Mechanism of action of protease inhibitors.
Clinical Efficacy in Treatment-Experienced Patients: An Indirect Comparison
Direct head-to-head clinical trials comparing this compound and darunavir in treatment-experienced patients are lacking. However, a robust indirect comparison can be made by examining their performance in pivotal clinical trials.
Darunavir's Superiority in Clinical Trials:
The POWER 1 and 2 trials were phase IIb studies that evaluated the efficacy and safety of ritonavir-boosted darunavir (darunavir/r) in highly treatment-experienced patients.[7][8] In a pooled analysis at 96 weeks, 39% of patients receiving darunavir/r achieved an HIV-1 RNA level of less than 50 copies/mL, compared to only 9% of patients receiving an investigator-selected control PI (CPI).[9] The CPI group consisted of various available PIs at the time, including lopinavir/r, saquinavir/r, (fos)amprenavir/r, and atazanavir/r.[10]
The TITAN trial, a phase III study, compared darunavir/r to lopinavir/r in treatment-experienced, lopinavir-naïve patients.[11] At 48 weeks, 77% of patients in the darunavir/r arm achieved an HIV RNA level below 400 copies/mL, compared to 68% in the lopinavir/r arm.[11]
This compound's Efficacy in Earlier Studies:
Clinical trials with this compound in treatment-experienced patients date back to an earlier era of antiretroviral therapy. While still demonstrating efficacy, the virologic suppression rates were generally lower than those observed with darunavir in more recent trials. For instance, a study of this compound in combination with zidovudine and lamivudine in zidovudine-experienced patients showed a significant reduction in disease progression compared to a two-drug regimen.[5]
Table 1: Comparative Efficacy in Treatment-Experienced Patients
| Clinical Trial | Drug Regimen | Patient Population | Key Efficacy Endpoint |
| POWER 1 & 2 (96 weeks) | Darunavir/r + OBR | Highly treatment-experienced | 39% with HIV-1 RNA < 50 copies/mL[9] |
| Control PI + OBR | Highly treatment-experienced | 9% with HIV-1 RNA < 50 copies/mL[9] | |
| TITAN (48 weeks) | Darunavir/r + OBR | Treatment-experienced, lopinavir-naïve | 77% with HIV-1 RNA < 400 copies/mL[11] |
| Lopinavir/r + OBR | Treatment-experienced, lopinavir-naïve | 68% with HIV-1 RNA < 400 copies/mL[11] | |
| ACTG 320 | This compound + ZDV + 3TC | Zidovudine-experienced | Significant reduction in AIDS progression or death vs. dual NRTI[5] |
OBR: Optimized Background Regimen; ZDV: Zidovudine; 3TC: Lamivudine
Resistance Profiles: A Higher Genetic Barrier for Darunavir
The development of drug resistance is a major challenge in HIV therapy. Darunavir was specifically designed to have a high genetic barrier to resistance, meaning that multiple mutations in the protease gene are required to confer significant resistance.[4]
Darunavir Resistance-Associated Mutations (RAMs):
The International Antiviral Society-USA recognizes eleven key mutations associated with darunavir resistance: V11I, V32I, L33F, I47V, I50V, I54L/M, T74P, L76V, I84V, and L89V.[7] The presence of three or more of these mutations is associated with a decreased virologic response to darunavir.[10]
This compound Resistance and Cross-Resistance:
Resistance to this compound can develop more readily and often involves a stepwise accumulation of mutations. Key mutations associated with this compound resistance include M46I/L, V82A/F/T, and I84V.[12] Importantly, there is significant cross-resistance between this compound and other first-generation PIs.[13]
Caption: Genetic barrier to resistance comparison.
Safety and Tolerability: A Shift in Adverse Event Profiles
The safety and tolerability of antiretroviral drugs are crucial for long-term adherence and patient outcomes. This compound and darunavir have distinct adverse event profiles.
This compound-Associated Nephrolithiasis:
The most well-known and significant adverse effect of this compound is nephrolithiasis (kidney stones).[5] The incidence of this side effect has been reported to be as high as 22% to 43.2% in some cohorts.[14][15] This is due to the crystallization of the drug in the urine, and patients are advised to maintain adequate hydration.[16]
Darunavir-Associated Skin Rash:
Darunavir is associated with a risk of skin rash, which is generally mild to moderate in severity.[17][18] In clinical trials, the incidence of rash was around 11%.[18] Severe skin reactions, such as Stevens-Johnson syndrome, are rare but have been reported.[19]
Table 2: Comparative Safety and Tolerability
| Adverse Event | This compound | Darunavir |
| Nephrolithiasis | High incidence (up to 43.2%)[15] | Rare |
| Skin Rash | Less common | More common (around 11%)[18] |
| Gastrointestinal | Nausea, diarrhea[5] | Diarrhea, nausea[9] |
| Metabolic | Lipodystrophy, hyperlipidemia[5] | Hyperlipidemia[15] |
Experimental Protocols for Resistance Testing
The selection of an appropriate PI in treatment-experienced patients is guided by resistance testing. Genotypic and phenotypic assays are the two main methods used.[20]
Experimental Protocol 1: HIV-1 Protease Genotyping
Objective: To identify resistance-associated mutations in the HIV-1 protease gene.
Methodology:
-
Viral RNA Extraction: Isolate viral RNA from patient plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit). A minimum viral load of 500-1000 copies/mL is generally required.[20]
-
Reverse Transcription and PCR (RT-PCR): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme. Amplify the protease gene region from the cDNA using specific primers in a polymerase chain reaction (PCR).
-
PCR Product Purification: Purify the amplified protease gene fragment to remove primers and other reaction components.
-
Sanger Sequencing: Sequence the purified PCR product using dideoxy chain termination sequencing.
-
Sequence Analysis: Align the obtained sequence with a wild-type HIV-1 reference sequence to identify mutations. The identified mutations are then compared against a database of known resistance-associated mutations (e.g., Stanford University HIV Drug Resistance Database).[12]
Experimental Protocol 2: Phenotypic Resistance Assay
Objective: To measure the in vitro susceptibility of a patient's HIV-1 isolate to a specific protease inhibitor.
Methodology:
-
Recombinant Virus Construction: Amplify the patient's viral protease gene from plasma RNA. Insert the amplified gene into a laboratory-derived HIV-1 vector that lacks its own protease gene.
-
Virus Production: Transfect permissive cells (e.g., HEK293T) with the recombinant vector to produce viral particles containing the patient's protease enzyme.
-
Drug Susceptibility Testing: Culture the recombinant virus in the presence of serial dilutions of the protease inhibitor being tested (this compound or darunavir). A control experiment with a wild-type reference virus is run in parallel.
-
Quantification of Viral Replication: After a set incubation period, measure the extent of viral replication in each drug concentration. This is often done by quantifying the activity of a reporter gene (e.g., luciferase) incorporated into the viral vector.
-
IC50 Determination: Calculate the drug concentration that inhibits viral replication by 50% (IC50) for both the patient's virus and the wild-type virus. The result is expressed as a "fold-change" in IC50, which is the ratio of the patient's IC50 to the wild-type IC50.[6]
Conclusion: A Clear Advancement in HIV Therapy
The comparison between this compound and darunavir clearly illustrates the evolution of HIV protease inhibitors. While this compound was a crucial component of early combination therapies, its limitations in terms of efficacy, resistance, and safety have been largely overcome by the development of darunavir.
For researchers and drug development professionals, the story of this compound and darunavir underscores the importance of a high genetic barrier to resistance and a favorable safety profile in the design of new antiretroviral agents. The superior virologic and immunologic responses observed with darunavir in treatment-experienced patients, coupled with its more manageable side-effect profile, have solidified its role as a cornerstone of modern HIV therapy.[4] Future research and development in this area will likely continue to focus on improving upon these key characteristics to provide even more durable and tolerable treatment options for individuals living with HIV.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical Efficacy of the HIV Protease Inhibitor this compound in Combination with Chemotherapy for Advanced Classic Kaposi Sarcoma Treatment: A Single-Arm, Phase II Trial in the Elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avalonhcs.com [avalonhcs.com]
- 6. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 7. Efficacy and safety of darunavir-ritonavir at week 48 in treatment-experienced patients with HIV-1 infection in POWER 1 and 2: a pooled subgroup analysis of data from two randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy and safety of darunavir/ritonavir in treatment-experienced HIV type-1 patients in the POWER 1, 2 and 3 trials at week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9.5 When to use resistance tests | HIV i-Base [i-base.info]
- 11. Increased prevalence and analysis of risk factors for this compound nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Nearly Full-Length Sequencing of HIV-1 RNA from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 14. Variation in incidence of this compound-associated nephrolithiasis among HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound nephrolithiasis more prevalent than initially thought | HIV i-Base [i-base.info]
- 16. This compound urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Skin rash induced by ritonavir-boosted darunavir is common, but generally tolerable in an observational setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
Introduction
Indinavir, a potent inhibitor of the HIV-1 protease, has historically been a critical component of highly active antiretroviral therapy (HAART). However, its clinical utility in an unboosted form is hampered by a challenging pharmacokinetic profile, necessitating frequent dosing and carrying a significant pill burden. The advent of pharmacokinetic boosting with low-dose ritonavir revolutionized the use of this compound and other protease inhibitors. This guide provides a comprehensive comparative analysis of boosted versus unboosted this compound regimens, detailing the underlying scientific principles, experimental methodologies for evaluation, and the resulting clinical implications for researchers and drug development professionals.
The Scientific Rationale for Boosting: Overcoming Pharmacokinetic Hurdles
The primary driver for co-administering this compound with ritonavir is the potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme by ritonavir.[1][2][3][4] This enzyme, located predominantly in the liver and gut wall, is the principal route of metabolism for this compound.
Mechanism of Pharmacokinetic Enhancement
-
Unboosted this compound: When taken alone, this compound undergoes extensive and rapid first-pass metabolism by CYP3A4. This results in low systemic bioavailability and a short half-life, mandating a demanding 800 mg dose every 8 hours.[5] This regimen is often difficult for patients to adhere to and can lead to suboptimal drug exposure.
-
Boosted this compound: The addition of a low, sub-therapeutic dose of ritonavir (typically 100 mg to 200 mg) effectively inhibits CYP3A4.[5] This "boosting" action significantly reduces the metabolic breakdown of this compound, leading to higher and more sustained plasma concentrations.[4][6] This allows for a more convenient twice-daily dosing of 800 mg of this compound.[5][7]
Caption: Comparative metabolic pathways of unboosted and boosted this compound.
Comparative Pharmacokinetic Profiles: A Quantitative Look
The impact of ritonavir boosting on this compound's pharmacokinetics is profound and can be quantified through key parameters.
| Pharmacokinetic Parameter | Unboosted this compound (800 mg q8h) | Ritonavir-Boosted this compound (800 mg/100 mg q12h) | Significance |
| AUC (Area Under the Curve) | Lower | Substantially Increased | Enhanced overall drug exposure |
| Cmax (Peak Concentration) | Lower | Increased | Higher peak antiviral pressure |
| Cmin (Trough Concentration) | Often falls below therapeutic levels | Significantly Elevated | Crucial for preventing viral resistance |
| Half-life | Shorter | Prolonged | Allows for less frequent dosing |
This table represents a synthesis of data from multiple pharmacokinetic studies.
The most critical improvement is observed in the trough concentration (Cmin). Maintaining Cmin above the minimum effective concentration is paramount for durable viral suppression and preventing the emergence of drug resistance.
Experimental Protocol: Assessing this compound Pharmacokinetics
To quantitatively compare boosted and unboosted this compound regimens, a robust experimental design is essential.
Step-by-Step Methodology
-
Study Design: A randomized, crossover study in healthy volunteers is a standard approach to minimize inter-individual variability.
-
Subject Enrollment: Recruit a cohort of healthy adult participants who have provided informed consent.
-
Washout Period: Implement a sufficient washout period (e.g., 7-14 days) between treatment phases to ensure complete elimination of the drugs.
-
Dosing Regimens:
-
Phase 1: Administer a single dose of 800 mg this compound.
-
Phase 2: Administer a single dose of 800 mg this compound co-administered with 100 mg ritonavir.
-
-
Pharmacokinetic Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]
-
Bioanalysis:
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Cmin, half-life) using non-compartmental analysis software.
Caption: Workflow for a crossover pharmacokinetic study comparing this compound regimens.
Clinical Implications: Efficacy and Safety
The pharmacokinetic advantages of boosted this compound translate directly into improved clinical outcomes.
Enhanced Virologic Efficacy
Clinical trials have consistently demonstrated that ritonavir-boosted this compound regimens lead to superior rates of virologic suppression (HIV RNA <50 copies/mL) compared to unboosted this compound.[13] This is largely attributed to the maintenance of suppressive drug concentrations throughout the dosing interval.
Higher Barrier to Resistance
The suboptimal trough concentrations often seen with unboosted this compound create a scenario where the virus can replicate in the presence of low drug levels, facilitating the selection of drug-resistant mutations. The consistently high trough levels of boosted this compound provide a higher barrier to the development of resistance.[14]
Safety and Tolerability Profile
While boosting improves efficacy, it also modifies the safety profile of this compound.
| Adverse Event | Unboosted this compound | Ritonavir-Boosted this compound | Key Considerations |
| Nephrolithiasis (Kidney Stones) | Higher incidence due to high, frequent doses and potential for crystallization. | Incidence may be reduced with lower, less frequent dosing. | Adequate hydration (at least 1.5 L/day) is crucial for all this compound-containing regimens.[5] |
| Hyperbilirubinemia | Common side effect of this compound. | May be exacerbated due to additive effects with ritonavir. | |
| Gastrointestinal Intolerance | Can occur. | May be more frequent due to ritonavir's own GI side effects. | |
| Lipid Abnormalities | Less pronounced. | Ritonavir is known to cause elevations in triglycerides and cholesterol. |
Conclusion
The use of low-dose ritonavir as a pharmacokinetic booster for this compound represents a landmark in the evolution of antiretroviral therapy. This strategy effectively overcomes the inherent pharmacokinetic limitations of unboosted this compound, leading to a more convenient, potent, and durable treatment regimen. The improved pharmacokinetic profile, characterized by increased drug exposure and consistently high trough concentrations, results in superior virologic efficacy and a higher barrier to resistance. While the safety profile is altered, the overall benefit-risk assessment strongly favors the use of boosted this compound. For scientists and researchers in drug development, the principles of pharmacokinetic enhancement demonstrated by the this compound-ritonavir combination continue to be a cornerstone in the design and optimization of new therapeutic agents.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Ritonavir - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. drugs.com [drugs.com]
- 6. Pharmacokinetic Interaction between Ritonavir and this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. Single-Dose Pharmacokinetics of this compound and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound, a HIV-1 protease inhibitor, in human plasma using ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid quantification of this compound in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound, an HIV-protease inhibitor, in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
An In Vitro Comparative Guide to First and Second-Generation Protease Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of antiviral therapeutics, a deep understanding of protease inhibitor efficacy and resistance is paramount. This guide provides an in-depth, in vitro comparison of first and second-generation protease inhibitors, focusing on those targeting Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind experimental choices and provides actionable protocols for comparative analysis in your own laboratory.
The Evolving Landscape of Protease Inhibition
Proteases are critical enzymes in the life cycles of many viruses, responsible for cleaving viral polyproteins into mature, functional units necessary for viral replication and assembly.[1][2] Inhibition of these proteases is a cornerstone of antiviral therapy.[1][3] The evolution from first to second-generation protease inhibitors has been driven by the need to overcome the limitations of early drugs, namely poor pharmacokinetic profiles, significant side effects, and the rapid emergence of drug-resistant viral strains.[4]
First-generation protease inhibitors, while revolutionary in their time, were often designed as peptidomimetics, leading to issues with bioavailability and metabolic stability.[4] Furthermore, their interaction with the protease active site was often susceptible to disruption by single point mutations in the viral genome. In response, second-generation inhibitors were developed with improved structural features, offering higher potency, a greater genetic barrier to resistance, and in some cases, novel mechanisms of action.[4][5]
In Vitro Performance Metrics: A Head-to-Head Comparison
The in vitro efficacy of protease inhibitors is primarily assessed by their ability to inhibit viral replication in cell-based assays (EC50) and to directly inhibit the enzymatic activity of the protease (IC50 or Ki). A lower value for these metrics indicates a more potent inhibitor. The following tables summarize a selection of in vitro data for prominent first and second-generation HIV and HCV protease inhibitors against both wild-type and resistant viral variants.
HIV Protease Inhibitors: A Tale of Two Generations
Second-generation HIV protease inhibitors were engineered to form more extensive interactions with the protease, particularly with the backbone atoms of the active site. This strategy aimed to create inhibitors that are less susceptible to mutations in the side chains of active site residues, a common mechanism of resistance to first-generation drugs.[4] Darunavir, a prominent second-generation inhibitor, also exhibits a dual mechanism of action by inhibiting both the catalytic activity of the protease dimer and the dimerization of protease monomers.[4]
| Inhibitor | Generation | Wild-Type HIV-1 IC50/Ki (nM) | Resistant Mutant(s) | Resistant Mutant IC50/Ki (nM) | Fold Change in Resistance | Reference(s) |
| Saquinavir | First | Ki: ~0.12-1.0 | G48V/L90M | - | - | [1] |
| Ritonavir | First | IC90: 70-200 | V82F/I84V | - | - | [1] |
| Indinavir | First | - | - | - | - | [1] |
| Nelfinavir | First | Ki: 2.0 | D30N | - | - | [1] |
| Lopinavir | Second | - | Multiple | 13.5-fold increase with 6-7 mutations | >10 | [6] |
| Atazanavir | Second | - | - | - | - | [4] |
| Tipranavir | Second | - | - | - | - | [4] |
| Darunavir (and analogs) | Second | EC50: 2.4-9.1 | I50V, I84V | - | High barrier | [7][8] |
Note: Direct comparative values across different studies should be interpreted with caution due to variations in experimental conditions. The table aims to provide a general overview of the potency differences.
HCV Protease Inhibitors: Expanding the Genotypic Reach
The development of HCV protease inhibitors has seen a similar trajectory. First-generation inhibitors like boceprevir and telaprevir were groundbreaking but were largely limited to genotype 1 HCV and were susceptible to resistance.[9] Second-generation inhibitors, such as simeprevir, offer improved pangenotypic activity and a higher barrier to resistance.[10][11]
| Inhibitor | Generation | HCV Genotype | Wild-Type EC50/IC50 (nM) | Resistant Mutant(s) | Fold Change in Resistance | Reference(s) |
| Boceprevir | First | 1 | - | V36M, T54A, R155K, A156S/T/V | 2.0 - 17.0 | [9][12] |
| Telaprevir | First | 1 | - | V36M, T54A, R155K, A156S/T/V | 2.1 - 66.2 | [9][12] |
| Simeprevir | Second | 1, 2, 4, 5, 6 | Ki (1a/1b): 0.4/0.5; EC50 (1b): 8 | D168V/A | >10 | [11][13] |
Experimental Protocols for In Vitro Comparison
To ensure the trustworthiness and reproducibility of in vitro comparisons, standardized and well-validated protocols are essential. The following sections provide detailed methodologies for key experiments used to characterize and compare protease inhibitors.
Experimental Workflow for Protease Inhibitor Evaluation
Caption: A typical workflow for the in vitro evaluation of protease inhibitors.
Protocol 1: HIV-1 Protease Activity Assay (FRET-based)
This assay provides a sensitive and continuous measurement of HIV-1 protease activity, ideal for determining the half-maximal inhibitory concentration (IC50) of test compounds.[2][10][14][15][16]
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the intact peptide, Förster Resonance Energy Transfer (FRET) occurs, and the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[14][15]
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., based on the p17/p24 cleavage site)
-
Assay Buffer (e.g., 0.1 M MES, pH 6.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Pepstatin A)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Prepare a working solution of HIV-1 protease in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a working solution of the FRET substrate in the assay buffer. The concentration should be at or near the Km of the enzyme for the substrate.
-
-
Assay Setup (96-well plate):
-
Add 2 µL of the diluted test compounds or controls to the appropriate wells.
-
Add 178 µL of the HIV-1 protease working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the FRET substrate working solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific FRET pair used (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™ 488/QXL™ 520).[10]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: HCV Replicon-Based Antiviral Assay (Luciferase Reporter)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.[17][18][19][20]
Principle: Huh-7 cells harboring a subgenomic HCV replicon that contains a luciferase reporter gene are used. The level of luciferase activity is directly proportional to the extent of HCV RNA replication. A decrease in luciferase signal in the presence of a test compound indicates inhibition of viral replication.[17][18]
Materials:
-
Huh-7 cells harboring an HCV luciferase reporter replicon
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known HCV protease inhibitor)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells into a 96-well plate at a density that will result in a sub-confluent monolayer after the desired incubation period (e.g., 5,000-10,000 cells per well).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and positive control in cell culture medium. The final DMSO concentration should be non-toxic (e.g., ≤0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compounds or controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the luciferase assay lysis buffer according to the manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC50 of the compounds and calculate the selectivity index (SI = CC50/EC50).
-
The Evolution of Resistance: A Generational Divide
A key differentiator between first and second-generation protease inhibitors is their resilience to the development of resistance.
Caption: The evolution of protease inhibitors in response to resistance.
First-generation inhibitors often fail due to single amino acid substitutions in the protease active site, which can significantly reduce their binding affinity.[1][4] In contrast, second-generation inhibitors, through their more extensive and robust interactions with the enzyme, typically require the accumulation of multiple mutations for a significant loss of efficacy.[4][5] This "higher genetic barrier" to resistance is a critical advantage in the clinical setting, leading to more durable antiviral responses.
Concluding Remarks for the Modern Researcher
The transition from first to second-generation protease inhibitors represents a significant advancement in antiviral drug design, driven by a deeper understanding of enzyme-inhibitor interactions and viral resistance mechanisms. For the researcher, a thorough in vitro comparison is essential for identifying promising new drug candidates and for understanding the nuances of their mechanisms of action. The protocols and comparative data presented in this guide provide a framework for conducting such evaluations with scientific rigor. As the field continues to evolve, the principles of maximizing potency against wild-type and resistant variants, while maintaining a high genetic barrier to resistance, will remain central to the development of the next generation of protease inhibitors.
References
- 1. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Protease: Historical Perspective and Current Research [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. A network meta-analysis to compare simeprevir with boceprevir and telaprevir in combination with peginterferon-α and ribavirin in patients infected with genotype 1 Hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatitis C Virus Genotype 1 to 6 Protease Inhibitor Escape Variants: In Vitro Selection, Fitness, and Resistance Patterns in the Context of the Infectious Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eurogentec.com [eurogentec.com]
- 16. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The advent of protease inhibitors (PIs) revolutionized the management of HIV-1 infection, and Indinavir was a cornerstone of early highly active antiretroviral therapy (HAART). However, its significant inter-individual pharmacokinetic variability presents a clinical challenge, making therapeutic drug monitoring (TDM) a critical tool for optimizing treatment outcomes. This guide provides an in-depth analysis of the correlation between this compound plasma concentrations and virologic response, offering a framework for interpreting pharmacokinetic data and refining dosing strategies in a research or clinical setting.
The Pharmacokinetic-Pharmacodynamic Relationship of this compound
This compound inhibits the HIV protease enzyme, which is essential for the production of mature, infectious virions.[1] The therapeutic efficacy of this compound is directly linked to maintaining plasma concentrations sufficient to suppress viral replication, while avoiding excessive levels that can lead to toxicity.[2][3] There is substantial evidence supporting a strong relationship between this compound plasma levels and its antiviral effect.[2][4][5]
Key Pharmacokinetic Parameters and Their Clinical Significance
Several pharmacokinetic (PK) parameters are used to assess drug exposure, but the trough concentration (Cmin) , the lowest drug level measured just before the next dose, has emerged as the most critical determinant of virologic success for this compound. This is because sustained viral suppression requires drug concentrations to remain above the 95% inhibitory concentration (IC95) for the wild-type virus throughout the dosing interval.[6]
Significant inter-subject variability in this compound exposure has been observed in patients receiving the same dosage.[4] This variability is attributed to factors such as hepatic metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) isoenzyme, and drug-drug interactions.[1][3]
Establishing the Therapeutic Window: Efficacy and Toxicity Thresholds
Numerous studies have sought to define a therapeutic window for this compound, balancing the need for viral suppression with the risk of adverse effects, most notably nephrotoxicity (kidney stones).[3][7]
Efficacy Thresholds
A consensus has emerged from multiple clinical investigations that a minimum this compound trough concentration is necessary for a durable virologic response.
-
Studies have consistently shown that patients with undetectable plasma HIV RNA have significantly higher this compound concentrations than those with detectable viral loads.[2][4]
-
The virological efficacy of this compound in patients with wild-type virus has been significantly associated with trough concentrations greater than 100-150 ng/mL (or 0.1-0.15 mg/L).[2][3]
-
One study statistically determined a discriminating Crough efficacy threshold of 0.12 mg/L, and a time-corrected threshold of 0.15 mg/L at 8 hours post-dose.[2]
Toxicity Thresholds
The primary dose-limiting toxicity of this compound is nephrotoxicity, which is strongly correlated with elevated trough concentrations.
-
The risk of nephrotoxicity is more frequently associated with trough concentrations exceeding 500-1000 ng/mL .[3]
-
When co-administered with ritonavir, which significantly boosts this compound levels, trough concentrations greater than 500 ng/mL have been correlated with increased toxicity.[8]
The following table summarizes key pharmacokinetic parameters and established therapeutic ranges for this compound from various studies.
| Parameter | Efficacy Threshold | Toxicity Threshold | Key Considerations |
| This compound Trough Concentration (Cmin) | > 100-150 ng/mL[3] | > 500-1000 ng/mL[3] | Primary parameter for TDM. |
| This compound/Ritonavir Cmin | 150-500 ng/mL[8] | > 500 ng/mL[8] | Ritonavir boosting alters the therapeutic window. |
| 8-hour Area Under the Curve (AUC8) | Higher in responders (e.g., 30.7 µM·hr)[4] | Not as clearly defined as Cmin | Reflects total drug exposure over a dosing interval. |
The Role of Ritonavir Boosting
Ritonavir, a potent inhibitor of CYP3A4, is often co-administered in low doses with other protease inhibitors to increase their plasma concentrations and prolong their half-life.[5][9] This "boosting" allows for lower and less frequent dosing of this compound, but also necessitates careful dose adjustments to avoid toxicity.[8][10] Studies have demonstrated that ritonavir significantly increases the AUC and Cmin of this compound.[5] When this compound is boosted with ritonavir, an optimal trough concentration range of 150 to 500 ng/mL has been proposed to maintain efficacy while minimizing toxicity.[8]
Experimental Protocols
Quantifying this compound Plasma Levels
Accurate measurement of this compound in plasma is fundamental to TDM. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly used and validated method.[11][12][13]
Step-by-Step HPLC-UV Methodology:
-
Sample Collection: Collect whole blood in tubes containing EDTA or lithium heparin anticoagulant.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 500 µL), add an internal standard.
-
Add a precipitating agent (e.g., acetonitrile or methanol) to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Extraction: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase.
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Column: Use a reverse-phase C18 column.[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the eluent using a UV detector at a specific wavelength (e.g., 210 nm).[11]
-
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the drug concentration in the patient sample based on the peak area ratio of this compound to the internal standard.
Assessing Virologic Response
The primary measure of the virologic response to antiretroviral therapy is the plasma HIV-1 RNA level, commonly referred to as the viral load.
Step-by-Step Viral Load Measurement (RT-PCR):
-
Plasma Collection: Collect whole blood in EDTA tubes and separate the plasma by centrifugation.
-
Viral RNA Extraction: Isolate HIV-1 RNA from the plasma sample using a commercial kit based on silica-gel-membrane or magnetic bead technology.
-
Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Amplify a specific target sequence of the HIV-1 genome from the cDNA using sequence-specific primers and a thermostable DNA polymerase. Real-time PCR is the current standard, allowing for quantification of the amplified product in real-time using fluorescent probes.
-
Quantification: The amount of amplified DNA is proportional to the initial amount of HIV-1 RNA in the sample. A standard curve is used to determine the viral load, typically expressed as copies/mL.
-
Interpretation: A virologic response is generally defined as a significant reduction in viral load from baseline. The goal of therapy is to achieve and maintain an undetectable viral load (e.g., <50 copies/mL).
Visualizing the Workflow and Logical Relationships
Conclusion
The correlation between this compound plasma levels and virologic response is well-established, making therapeutic drug monitoring an invaluable tool for individualizing therapy. By maintaining this compound trough concentrations within the defined therapeutic window, clinicians and researchers can maximize the likelihood of achieving durable viral suppression while minimizing the risk of dose-dependent toxicities. The methodologies outlined in this guide provide a robust framework for implementing TDM in both clinical and research settings, ultimately contributing to the improved management of HIV-1 infection. While newer antiretroviral agents with more favorable pharmacokinetic profiles have largely replaced this compound in first-line therapy, the principles of TDM established with this agent remain highly relevant to the broader field of antiretroviral pharmacology.[14]
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Determination of this compound and nelfinavir trough plasma concentration efficacy thresholds according to virological response in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Evidence-based therapeutic drug monitoring for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound concentrations and antiviral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Interaction between Ritonavir and this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound Combined with Low-Dose Ritonavir in Human Immunodeficiency Virus Type 1-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Pharmacokinetics and Parmacodynamics in Children with Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High this compound Cmin is associated with higher toxicity in patients on this compound-ritonavir 800/100 mg twice-daily regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Pharmacokinetics of this compound at 800, 600, and 400 Milligrams Administered with Ritonavir at 100 Milligrams and Efavirenz in Ethnic Chinese Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the Protease Inhibitor this compound in Human Immunodeficiency Virus Type 1-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics of this compound in Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-Dose Pharmacokinetics of this compound and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
Safety Operating Guide
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop. The integrity of our work is intrinsically linked to the safety of our personnel and the preservation of our environment. This guide provides essential, field-proven procedures for the proper disposal of Indinavir, an HIV-1 protease inhibitor.[1][2] Adherence to these protocols is not merely a matter of compliance but a cornerstone of responsible scientific practice.
Understanding the Compound: Hazard Profile of this compound
Before addressing disposal, we must first understand the inherent risks associated with this compound to justify the stringent protocols that follow. Safety Data Sheets (SDS) classify this compound with the following hazards:
-
Health Hazards: Causes serious eye irritation, may cause skin and respiratory irritation, and is suspected of damaging an unborn child.[3][4][5]
-
Environmental Hazards: While not classified as a dangerous good for transport, this compound exhibits environmental persistence.[3] It has a water hydrolysis half-life of 651 days and is not readily biodegradable.[3] This characteristic underscores the critical importance of preventing its release into the environment, where it can contaminate water supplies.[6]
Improper disposal poses a direct threat. Flushing or discarding this compound in standard waste streams can introduce an active, persistent pharmaceutical agent into ecosystems, a practice strictly prohibited by environmental regulations.[7][8][9]
The Regulatory Landscape: Compliance is Non-Negotiable
The disposal of any pharmaceutical agent, including investigational compounds like this compound, is governed by a multi-tiered regulatory framework. In the United States, the primary authority is the Environmental Protection Agency (EPA), which manages pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][10][11][12]
Key regulatory mandates for research laboratories include:
-
Prohibition of "Sewering": A federal EPA rule explicitly bans the disposal of hazardous waste pharmaceuticals down a drain or toilet.[7][8][9]
-
Hazardous Waste Classification: Research labs are generators of hazardous waste and must comply with all local, state, and federal standards for its handling, storage, and disposal.[6][10][13]
-
Documentation: A complete chain-of-custody, documented via a hazardous waste manifest, is required to track the waste from its point of generation to its final destruction.[14]
Failure to comply can result in significant fines and damage to an institution's reputation.[7]
Standard Operating Procedure: this compound Waste Disposal
This protocol outlines a self-validating system for the safe and compliant disposal of this compound and associated contaminated materials.
The foundation of proper disposal is meticulous segregation. All materials that have come into contact with this compound must be considered chemical waste.
-
Waste Streams:
-
Pure Compound: Unused, expired, or off-specification this compound powder.
-
Contaminated Labware: Empty stock bottles, vials, flasks, pipette tips, and any other apparatus used to handle the compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, disposable lab coats, or other PPE worn during handling.
-
-
Action: At the point of generation, immediately place these materials into a designated hazardous waste container. Do not mix with regular trash, biohazardous waste, or sharps.[13][14][15] This prevents cross-contamination and ensures the waste stream is correctly characterized for disposal.
Proper containment and labeling are critical for safety and regulatory compliance.
-
Container Selection: Use a leak-proof container compatible with chemical waste. It must have a secure, tight-fitting lid.[14]
-
Labeling Protocol: The container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the associated hazards (e.g., "Toxic," "Eye Irritant").
-
The date accumulation started.
-
This ensures that anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and the necessary precautions.
-
Storage Location: Store the sealed hazardous waste container in a designated, secure satellite accumulation area. This area should be away from general lab traffic and incompatible materials, such as strong acids, alkalis, or oxidizing agents.[4][14]
-
Time and Quantity Limits: Be cognizant of institutional and RCRA-mandated limits on the volume of hazardous waste that can be stored and the maximum accumulation time before it must be collected by a licensed disposal service.[14]
The only acceptable method for the final disposal of this compound is through a licensed environmental services company specializing in hazardous waste.
-
Method of Destruction: The required method is high-temperature incineration at a permitted hazardous waste facility.[14][16][17][18] This process guarantees the complete thermal destruction of the active pharmaceutical ingredient, rendering it inert.
-
Scheduling and Manifesting: Arrange for collection by your institution's approved hazardous waste contractor. Ensure a hazardous waste manifest is accurately completed to document the transfer of custody.[14] This manifest is a legal document that serves as your proof of proper disposal.
The following table summarizes the critical actions for this compound disposal.
| Action Category | DO | DO NOT |
| Segregation | Segregate all this compound-contaminated materials as hazardous chemical waste at the point of use.[14] | Mix this compound waste with regular trash, biohazardous waste, or sharps.[13] |
| Disposal Method | Use a designated, sealed, and clearly labeled hazardous waste container.[14] | Dispose of this compound down the drain or in the sink.[3][9] |
| Final Disposition | Arrange for pickup and high-temperature incineration by a licensed hazardous waste contractor.[14][16][18] | Attempt to dispose of the waste in-house or via a non-certified vendor. |
| Documentation | Complete and retain a copy of the hazardous waste manifest.[14] | Discard waste without proper chain-of-custody documentation. |
The logical workflow for this process is illustrated below.
Caption: Workflow for the compliant disposal of this compound waste.
Emergency Protocol: Spill Response
In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill: If the spill involves a powder, gently cover it with a damp paper towel or use a spill kit absorbent pad to prevent aerosolization.[16] For a solution, surround the spill with absorbent material from the outside in.
-
Clean Up: Absorb the spill using an inert material like diatomite or a universal binder.[4] Do not use combustible materials like paper towels for the primary absorption of liquids.
-
Collect Waste: Carefully collect all contaminated cleanup materials and place them into your designated hazardous waste container.[16]
-
Decontaminate: Wipe the spill area with alcohol and then clean with soap and water.[4]
-
Dispose of PPE: Treat all PPE used during the cleanup as hazardous waste and place it in the designated container.
-
Wash Hands: Thoroughly wash your hands with soap and water after removing PPE.
By integrating these procedures into your laboratory's safety culture, you not only ensure compliance but also uphold the highest standards of scientific integrity and corporate responsibility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. bajajdefense.com [bajajdefense.com]
- 8. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 9. EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect [content.govdelivery.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. danielshealth.com [danielshealth.com]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 13. clpmag.com [clpmag.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. leap.epa.ie [leap.epa.ie]
- 17. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 18. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
